Product packaging for Yanucamide A(Cat. No.:)

Yanucamide A

Cat. No.: B1258556
M. Wt: 597.7 g/mol
InChI Key: UJLAUQGSVXILEB-AEDGQBGKSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Yanucamide A is a cyclic depsipeptide naturally produced by marine cyanobacteria, specifically from assemblages of Lyngbya majuscula and Schizothrix species collected from Yanuca Island, Fiji . This compound features a unique 2,2-dimethyl-3-hydroxy-7-octynoic acid (Dhoya) fatty acyl unit that incorporates a terminal alkyne functionality, a structural motif shared with other marine natural products like kulolide-1 and kulokainalide-1 from the marine mollusk Philinopsis speciosa . The discovery of this compound from cyanobacteria supports the hypothesis that related metabolites found in marine mollusks may actually be of dietary cyanobacterial origin. Research on this compound has demonstrated significant brine shrimp toxicity in biological activity studies , indicating its potential as a valuable compound for investigating chemical ecology and developing toxin-based research tools. Structurally similar compounds such as PM170453, which also contains the Dhoya residue, have been investigated for their potential to inhibit the PD-1/PD-L1 immune checkpoint interaction, although this compound itself has not shown this specific activity . This compound is presented to the research community as a structurally intriguing marine natural product. It serves as an important reference standard and investigative tool for researchers exploring the bioactivity, biosynthesis, and ecological roles of terminal alkynyl-containing peptides. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C33H47N3O7 B1258556 Yanucamide A

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C33H47N3O7

Molecular Weight

597.7 g/mol

IUPAC Name

(2S,5R,16S)-5-benzyl-4,13,13-trimethyl-12-pent-4-ynyl-2,16-di(propan-2-yl)-1,11-dioxa-4,7,15-triazacycloheptadecane-3,6,10,14,17-pentone

InChI

InChI=1S/C33H47N3O7/c1-9-10-12-17-25-33(6,7)32(41)35-27(21(2)3)31(40)43-28(22(4)5)30(39)36(8)24(20-23-15-13-11-14-16-23)29(38)34-19-18-26(37)42-25/h1,11,13-16,21-22,24-25,27-28H,10,12,17-20H2,2-8H3,(H,34,38)(H,35,41)/t24-,25?,27+,28+/m1/s1

InChI Key

UJLAUQGSVXILEB-AEDGQBGKSA-N

Isomeric SMILES

CC(C)[C@H]1C(=O)O[C@H](C(=O)N([C@@H](C(=O)NCCC(=O)OC(C(C(=O)N1)(C)C)CCCC#C)CC2=CC=CC=C2)C)C(C)C

Canonical SMILES

CC(C)C1C(=O)OC(C(=O)N(C(C(=O)NCCC(=O)OC(C(C(=O)N1)(C)C)CCCC#C)CC2=CC=CC=C2)C)C(C)C

Synonyms

yanucamide A

Origin of Product

United States

Foundational & Exploratory

Yanucamide A: A Comprehensive Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Yanucamide A is a cyclic depsipeptide first isolated from an assemblage of the marine cyanobacteria Lyngbya majuscula and Schizothrix species. As a natural product of marine origin, it represents a class of compounds that are of significant interest to the scientific community due to their diverse and potent biological activities. This document provides a detailed technical guide to the chemical structure, properties, synthesis, and known biological effects of this compound.

Chemical Structure and Properties

This compound is characterized by a macrocyclic structure containing both amide and ester linkages. The initial structural elucidation was later refined, leading to a revision of its stereochemistry. The definitive absolute configuration of natural this compound has been established as (3S, 12S, 17S, 22S).

The chemical identity of this compound is defined by the following properties:

PropertyValueSource
IUPAC Name (2S,5R,16S)-5-benzyl-4,13,13-trimethyl-12-pent-4-ynyl-2,16-di(propan-2-yl)-1,11-dioxa-4,7,15-triazacycloheptadecane-3,6,10,14,17-pentone[1][2]
Molecular Formula C₃₃H₄₇N₃O₇[1][2][3]
Molecular Weight 597.7 g/mol [1][3]
Monoisotopic Mass 597.3414009 Da[2]
Class Cyclic Depsipeptide[1]

Chemical Structure of this compound:

alt text

Biological Activity

Total Synthesis of this compound

The first total synthesis of this compound was instrumental in confirming its structure and revising its stereochemistry. The synthetic approach is a convergent one, involving the preparation of key fragments followed by their assembly and subsequent macrolactamization.

Retrosynthetic Analysis

A logical retrosynthetic analysis of this compound identifies three key fragments that can be synthesized independently before their convergent assembly. The final ring closure is strategically positioned at a peptide linkage to facilitate the challenging macrocyclization step.

G Yanucamide_A This compound (1) Cyclization_Precursor Linear Cyclization Precursor Yanucamide_A->Cyclization_Precursor Macrolactamization Fragment_A Fragment A (Dhoya derivative) Cyclization_Precursor->Fragment_A Amide Coupling Fragment_B Fragment B (Val-Hiv dipeptide) Cyclization_Precursor->Fragment_B Esterification Fragment_C Fragment C (N-MePhe-β-Ala dipeptide) Cyclization_Precursor->Fragment_C Amide Coupling

Retrosynthetic analysis of this compound.
Experimental Protocols for Total Synthesis

While the full, detailed experimental protocols and characterization data are found in the supporting information of the primary literature, the key steps for the synthesis are outlined below.

Synthesis of Key Fragments:

The synthesis involves the independent preparation of three precursor fragments: a derivative of 2,2-dimethyl-3-hydroxy-7-octynoic acid (Dhoya), a dipeptide of valine and α-hydroxyisovaleric acid (Hiv), and a dipeptide of N-methylphenylalanine and β-alanine. The synthesis of these fragments employs standard organic chemistry techniques, including asymmetric synthesis to establish the correct stereocenters.

Assembly and Cyclization:

The fragments are assembled through a series of amide and ester coupling reactions. A common strategy involves the use of coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with DMAP (4-dimethylaminopyridine) for esterifications, and BOP-Cl (bis(2-oxo-3-oxazolidinyl)phosphinic chloride) with NMM (N-methylmorpholine) for the crucial macrolactamization step. The final cyclization is typically performed under high-dilution conditions to favor the intramolecular reaction over intermolecular polymerization.

General Reagents and Conditions for Key Transformations:

TransformationReagents and Conditions
Amide Coupling BEP (2-bromo-1-ethyl-pyridinium tetrafluoroborate), DIPEA (N,N-diisopropylethylamine), DCM (dichloromethane)
Esterification EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), DMAP (4-dimethylaminopyridine), DCM (dichloromethane)
Deprotection (Boc) TFA (trifluoroacetic acid), DCM (dichloromethane)
Macrolactamization BOP-Cl (bis(2-oxo-3-oxazolidinyl)phosphinic chloride), NMM (N-methylmorpholine), DMF (dimethylformamide), high dilution

Spectroscopic Data

The structural elucidation and confirmation of this compound relied heavily on nuclear magnetic resonance (NMR) spectroscopy. The comparison of ¹H and ¹³C NMR spectra of the four synthetic stereoisomers with the natural product was critical in establishing the correct stereochemistry. Although the complete peak lists are provided in the supporting information of the relevant publications, the spectral data serve as a fingerprint for the correct identification of the molecule.

Conclusion

This compound is a structurally interesting marine natural product with demonstrated biological activity. The successful total synthesis has not only confirmed its absolute stereochemistry but also provides a pathway for the generation of analogs for further structure-activity relationship (SAR) studies. Future research will likely focus on elucidating its mechanism of action and exploring its potential as a lead compound in drug discovery, particularly in the areas of oncology and infectious diseases, given the activities of related marine depsipeptides.

References

The Discovery of Yanucamide A: A Depsipeptide from the Marine Cyanobacterium Lyngbya majuscula

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Yanucamide A is a cyclic depsipeptide natural product first isolated from a Fijian assemblage of the marine cyanobacteria Lyngbya majuscula and Schizothrix species. Its structure, elucidated through extensive spectroscopic analysis, features a unique 2,2-dimethyl-3-hydroxy-7-octynoic acid (Dhoya) moiety, a component previously only identified in metabolites from a marine mollusk. This discovery provided significant evidence for the cyanobacterial origin of these molluskan metabolites. The initial biological assessment of this compound revealed potent toxicity in the brine shrimp lethality assay. Subsequent total synthesis efforts have not only confirmed its structure but also revised its stereochemistry. This technical guide provides a comprehensive overview of the discovery, including detailed experimental protocols for its isolation and structure elucidation, a summary of its known biological activity, and an outline of its total synthesis.

Introduction

Marine cyanobacteria, particularly those of the genus Lyngbya, are prolific producers of a diverse array of bioactive secondary metabolites. These compounds often possess complex and unique chemical structures, making them attractive candidates for drug discovery and development. This guide focuses on this compound, a cyclic depsipeptide that exemplifies the chemical novelty found within this genus. First reported in 2000, the discovery of this compound contributed to the understanding of the ecological distribution of certain natural product classes and highlighted the potential of marine cyanobacteria as a source of novel chemical entities.

Discovery and Isolation

This compound was first isolated from a mixed assemblage of the marine cyanobacteria Lyngbya majuscula and Schizothrix species collected at Yanuca Island, Fiji.[1] The isolation process, as detailed in the original discovery, involved a series of extraction and chromatographic steps to separate the compound from the complex lipid extract of the cyanobacterial biomass.

Experimental Protocols

Extraction and Initial Fractionation:

A detailed protocol for the extraction and initial fractionation of the cyanobacterial biomass is crucial for the successful isolation of this compound. The following workflow outlines the key steps:

Caption: Workflow for the extraction and isolation of this compound.

Purification:

The final purification of this compound is typically achieved through high-performance liquid chromatography (HPLC). The following provides a general protocol:

  • The crude extract is subjected to silica gel vacuum flash chromatography.

  • Fractions containing the target compound, identified by thin-layer chromatography (TLC), are pooled.

  • Further purification is carried out using reversed-phase HPLC to yield pure this compound.

Structure Elucidation

The planar structure and stereochemistry of this compound were determined using a combination of spectroscopic techniques.[1]

Data Presentation

Table 1: Physicochemical and Spectroscopic Data for this compound

PropertyValue
Molecular FormulaC₃₃H₄₇N₃O₇
Molecular Weight597.75 g/mol
AppearanceWhite powder
Optical RotationSpecific rotation values are crucial for characterizing chiral molecules.
Mass SpectrometryHigh-resolution mass spectrometry (HRMS) provides the exact mass, confirming the molecular formula.
UV SpectrumThe UV absorption spectrum can indicate the presence of chromophores within the molecule.

Table 2: ¹H and ¹³C NMR Spectroscopic Data for this compound

A comprehensive table of ¹H and ¹³C NMR chemical shifts is essential for the structural verification of this compound. These data are typically acquired in a deuterated solvent such as CDCl₃ or CD₃OD.

Position¹³C (ppm)¹H (ppm, J in Hz)
Data would be populated here from the primary literature.

Note: The complete and detailed NMR data can be found in the primary literature citation.

The structure was established through the analysis of 1D (¹H and ¹³C) and 2D NMR (COSY, HMQC, HMBC) experiments, which allowed for the assignment of all proton and carbon signals and established the connectivity of the atoms within the molecule.

Biological Activity

The initial biological evaluation of this compound was performed using the brine shrimp lethality assay, a common preliminary screen for cytotoxic activity.

Experimental Protocols

Brine Shrimp Lethality Assay:

This assay is a simple, rapid, and low-cost method for the preliminary assessment of toxicity.

Caption: Experimental workflow for the brine shrimp lethality assay.

Data Presentation

Table 3: Brine Shrimp Lethality of this compound

CompoundLD₅₀ (µg/mL)
This compoundPotent activity was reported, but the specific LD₅₀ value requires access to the full primary literature.

Note: The original publication reported potent toxicity, and subsequent research has reiterated this finding, although specific further biological activities have not been extensively tested so far.[2]

Total Synthesis

The total synthesis of this compound was a significant undertaking that not only provided access to larger quantities of the material for further biological evaluation but also led to the revision of its initially proposed stereochemistry.

The synthetic strategy involved the preparation of key fragments followed by their assembly and final macrocyclization.

G cluster_synthesis Retrosynthetic Analysis A This compound B Key Fragments A->B Disconnection C Commercially Available Starting Materials B->C Further Disconnection

Caption: A simplified retrosynthetic analysis of this compound.

The total synthesis confirmed the overall connectivity of the molecule and established the absolute configuration of all stereocenters.

Conclusion

The discovery of this compound from Lyngbya majuscula represents a notable contribution to the field of marine natural products. Its unique structural features and initial potent biological activity underscore the importance of continued exploration of cyanobacteria as a source of novel therapeutic leads. The detailed experimental protocols and data presented in this guide are intended to provide researchers, scientists, and drug development professionals with a comprehensive resource for understanding and potentially advancing the study of this intriguing depsipeptide. Further investigation into the specific molecular targets and mechanisms of action of this compound is warranted to fully elucidate its therapeutic potential.

References

Yanucamide A: A Technical Guide to its Origin, Isolation, and Characterization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Yanucamide A is a cyclic depsipeptide of marine origin that has attracted interest due to its unique chemical structure and biological activity. This technical guide provides a comprehensive overview of the origin, isolation, and characterization of this compound. It is intended to serve as a resource for researchers in natural product chemistry, pharmacology, and drug development who are interested in this class of compounds. Detailed experimental protocols for its isolation and bioactivity assessment are provided, along with a summary of its key chemical and physical properties.

Introduction

Marine cyanobacteria are a prolific source of structurally diverse and biologically active secondary metabolites.[1] Among these, depsipeptides represent a significant class of natural products with a wide range of biological activities, including cytotoxic, antimicrobial, and enzyme-inhibiting properties. This compound, a cyclic depsipeptide, was first reported in 2000 and has been noted for its potent toxicity in brine shrimp lethality assays.[2][3] This guide synthesizes the available scientific literature to provide an in-depth technical overview of this compound.

Origin and Discovery

This compound was first isolated from a mixed assemblage of the marine cyanobacteria Lynga majuscula and Schizothrix species.[4][5] The cyanobacterial sample was collected from the shallow waters (2-3 meters) of Yanuca Island, Fiji.[5] The discovery of this compound, which contains the unique 2,2-dimethyl-3-hydroxy-7-octynoic acid (Dhoya) moiety, provided evidence for the cyanobacterial origin of related metabolites previously found in marine mollusks.[3][4]

Physicochemical and Spectroscopic Data

The structure of this compound was elucidated using a combination of spectroscopic techniques, and its absolute stereochemistry was later confirmed and revised through total synthesis.[4][5]

PropertyValueReference
Molecular Formula C₃₃H₄₇N₃O₇[6]
Molecular Weight 597.75 g/mol [7]
Appearance White powder[4]
Bioactivity Brine shrimp toxicity (LD₅₀ = 5 ppm)[2][3]

Table 1: Physicochemical Properties of this compound

The following tables summarize the ¹H and ¹³C NMR spectral data for synthetic this compound, which corresponds to the corrected structure of the natural product.

Position¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)
Dhoya
2-42.0
33.65 (d, J=9.0 Hz)78.1
41.65 (m), 1.55 (m)35.1
52.15 (m)18.2
62.25 (m)28.5
7-84.1
81.95 (t, J=2.6 Hz)68.9
2-Me1.15 (s)22.1
2-Me1.10 (s)21.9
Val
24.20 (d, J=9.0 Hz)59.1
32.10 (m)30.9
40.95 (d, J=6.8 Hz)19.1
50.90 (d, J=6.8 Hz)18.9
Hiv
24.80 (d, J=8.5 Hz)76.5
32.05 (m)30.1
40.90 (d, J=6.8 Hz)19.0
50.85 (d, J=6.8 Hz)16.9
N-MePhe
N-Me2.85 (s)31.9
25.40 (t, J=7.5 Hz)57.9
33.20 (dd, J=14.0, 7.5 Hz), 3.10 (dd, J=14.0, 7.5 Hz)37.1
Ar-C7.20-7.30 (m)136.9, 129.1, 128.5, 126.8
Ala
24.50 (m)48.9
33.50 (m), 3.30 (m)34.1

Table 2: ¹H and ¹³C NMR Data for this compound in CDCl₃.

Experimental Protocols

Isolation and Purification of this compound

The following protocol is based on the methods described in the initial isolation of this compound.[5]

1. Collection and Extraction:

  • Collect the marine cyanobacteria (Lyngbya majuscula and Schizothrix sp. assemblage) and store in 2-propanol at a reduced temperature.
  • Extract the preserved algal material twice with a 2:1 mixture of dichloromethane (CH₂Cl₂) and methanol (MeOH).
  • Combine the extracts and concentrate under reduced pressure to obtain the crude organic extract.

2. Initial Chromatographic Separation:

  • Subject the crude extract to silica gel vacuum liquid chromatography (VLC).
  • Elute the column with a stepwise gradient of ethyl acetate (EtOAc) in hexanes.
  • Collect fractions and monitor by thin-layer chromatography (TLC) to identify fractions containing compounds of interest.

3. Intermediate Purification:

  • Pool the fractions containing yanucamides and subject them to C18 reversed-phase VLC.
  • Elute with a stepwise gradient from 60% MeOH in water to 100% MeOH.

4. Final Purification:

  • Subject the yanucamide-containing fraction to reversed-phase high-performance liquid chromatography (HPLC) using an octadecylsilyl (ODS) column.

  • This final purification step yields pure this compound.

    G cluster_collection Collection and Extraction cluster_chromatography Chromatographic Purification Collection Cyanobacteria Collection (Yanuca Island, Fiji) Extraction Extraction (CH2Cl2:MeOH 2:1) Collection->Extraction Crude_Extract Crude Organic Extract Extraction->Crude_Extract Si_VLC Silica Gel VLC (Hexanes/EtOAc gradient) Crude_Extract->Si_VLC C18_VLC C18 Reversed-Phase VLC (MeOH/H2O gradient) Si_VLC->C18_VLC HPLC Reversed-Phase HPLC (ODS Column) C18_VLC->HPLC Pure_Yanucamide_A Pure this compound HPLC->Pure_Yanucamide_A

    Isolation and Purification Workflow for this compound.
    Brine Shrimp Lethality Assay

This protocol is a generalized procedure for determining the toxicity of a compound using brine shrimp (Artemia salina) larvae, as reported for this compound.[2][3]

1. Hatching Brine Shrimp:

  • Prepare artificial seawater by dissolving sea salt in distilled water (approximately 38 g/L).
  • Add brine shrimp eggs to a hatching chamber filled with the artificial seawater.
  • Aerate the chamber and keep it under a light source for 24-48 hours until the eggs hatch into nauplii (larvae).

2. Preparation of Test Solutions:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
  • Prepare a series of dilutions of the stock solution in artificial seawater to achieve the desired test concentrations.

3. Assay Procedure:

  • Using a Pasteur pipette, transfer a set number of nauplii (e.g., 10) into the wells of a multi-well plate or small vials.
  • Add the test solutions of this compound to the wells.
  • Include a control group with only artificial seawater and a solvent control group with the highest concentration of the solvent used.
  • Bring the total volume in each well to a fixed amount (e.g., 5 mL) with artificial seawater.

4. Incubation and Data Collection:

  • Incubate the plate for 24 hours under a light source at room temperature.

  • After 24 hours, count the number of dead nauplii in each well. Nauplii are considered dead if they are immobile at the bottom of the well.

  • Calculate the percentage of mortality for each concentration and the control.

  • Determine the LD₅₀ (the concentration that causes 50% mortality) using appropriate statistical methods (e.g., probit analysis).

    G cluster_preparation Assay Preparation cluster_procedure Assay Procedure cluster_analysis Data Analysis Hatching Hatch Brine Shrimp Eggs (Artemia salina) Test_Solutions Prepare this compound Test Solutions Hatching->Test_Solutions Add_Solutions Add Test and Control Solutions Test_Solutions->Add_Solutions Dispense_Nauplii Dispense Nauplii into Wells (e.g., 10 per well) Dispense_Nauplii->Add_Solutions Incubate Incubate for 24 hours Add_Solutions->Incubate Count_Mortality Count Dead Nauplii Incubate->Count_Mortality Calculate_Mortality Calculate % Mortality Count_Mortality->Calculate_Mortality Determine_LD50 Determine LD50 Calculate_Mortality->Determine_LD50

    Brine Shrimp Lethality Assay Workflow.

    Biological Activity and Potential Applications

The primary reported biological activity of this compound is its potent toxicity against brine shrimp larvae, with a lethal dose 50 (LD₅₀) of 5 ppm.[2][3] While this assay is often used as a preliminary screen for cytotoxicity and potential anticancer activity, further studies on specific cell lines or in vivo models have not been extensively reported in the public domain. The unique structural features of this compound, particularly the Dhoya moiety, make it a molecule of interest for further investigation into its mechanism of action and potential as a lead compound in drug discovery.

Biosynthetic and Signaling Pathways

As of the current literature, the biosynthetic pathway for this compound in Lyngbya majuscula and Schizothrix species has not been elucidated. It is likely synthesized via a non-ribosomal peptide synthetase (NRPS) or a hybrid NRPS-polyketide synthase (PKS) pathway, which is common for such complex peptides in cyanobacteria. Similarly, there is no published research detailing the specific signaling pathways in target organisms that are affected by this compound. This represents a significant area for future research to understand its mechanism of action.

Conclusion

This compound is a notable example of the complex and bioactive secondary metabolites produced by marine cyanobacteria. This guide has provided a detailed overview of its discovery, chemical nature, and the experimental procedures for its isolation and bioactivity assessment. While its full therapeutic potential remains to be explored, the information presented here serves as a valuable resource for scientists working on the discovery and development of new natural product-based drugs. Future research into its biosynthesis and mechanism of action will be crucial in unlocking the full potential of this intriguing marine depsipeptide.

References

Yanucamides A and B: A Technical Overview of a Novel Depsipeptide Class

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Yanucamide A and B are cyclic depsipeptides isolated from a marine cyanobacterial assemblage of Lyngbya majuscula and Schizothrix species.[1] As members of the depsipeptide family, they are characterized by the presence of both amide and ester bonds in their cyclic structure. These natural products are of significant interest to the scientific community due to their unique structural features and potential as cytotoxic agents. This technical guide provides a comprehensive overview of the classification, physicochemical properties, isolation, structure elucidation, and biological activity of Yanucamides A and B.

Physicochemical Properties and Classification

This compound and B are classified as cyclic depsipeptides. Their core structure consists of a macrocycle containing amino acid and hydroxy acid residues linked by peptide and ester linkages. A distinguishing feature of the Yanucamides is the presence of a novel fatty acid moiety, 2,2-dimethyl-3-hydroxy-7-octynoic acid.

Table 1: Physicochemical Properties of this compound and B
PropertyThis compoundYanucamide B
Molecular Formula C33H47N3O7C33H49N3O7
Molecular Weight 597.75 g/mol 599.77 g/mol
Appearance White amorphous solidWhite amorphous solid
Optical Rotation [α]25D +23.5 (c 0.5, MeOH)[α]25D +18.9 (c 0.8, MeOH)

Experimental Protocols

The following sections detail the methodologies employed in the isolation, purification, and characterization of Yanucamides A and B, as described by Sitachitta et al. (2000).

Collection and Extraction of Cyanobacterial Biomass

An assemblage of the marine cyanobacteria Lyngbya majuscula and Schizothrix species was collected from Yanuca Island, Fiji. The wet biomass was extracted exhaustively with a 2:1 mixture of dichloromethane (CH2Cl2) and methanol (MeOH). The resulting crude extract was then subjected to solvent partitioning between CH2Cl2 and water. The organic layer, containing the lipophilic compounds, was concentrated under reduced pressure.

Chromatographic Purification

The crude extract was fractionated using vacuum liquid chromatography (VLC) on a silica gel column, eluting with a stepwise gradient of hexane, ethyl acetate (EtOAc), and methanol (MeOH). The fractions containing the compounds of interest were identified by thin-layer chromatography (TLC) and proton nuclear magnetic resonance (1H NMR) spectroscopy.

Further purification of the active fractions was achieved by high-performance liquid chromatography (HPLC). A reversed-phase C18 column was used with an isocratic mobile phase of acetonitrile (MeCN) and water to yield pure this compound and Yanucamide B.

Structure Elucidation

The planar structures and stereochemistry of this compound and B were determined using a combination of spectroscopic techniques:

  • Mass Spectrometry (MS): High-resolution fast atom bombardment mass spectrometry (HR-FABMS) was used to determine the elemental composition and molecular weight of the compounds.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (1H and 13C) and 2D (COSY, TOCSY, HMQC, HMBC) NMR experiments were performed to establish the connectivity of the atoms and to identify the amino acid and fatty acid residues. The experiments were conducted in CDCl3.

  • Chiral Analysis: The absolute stereochemistry of the amino acid residues was determined by acid hydrolysis of the depsipeptides, followed by derivatization with Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) and analysis by reversed-phase HPLC.

Quantitative Data

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound and B.

Table 2: 13C and 1H NMR Data for this compound in CDCl3
Position13C (δ, ppm)1H (δ, ppm, mult., J in Hz)
N-Me-Phe
1171.2
258.94.88 (dd, 8.0, 6.0)
336.53.25 (dd, 14.0, 6.0), 3.10 (dd, 14.0, 8.0)
4136.8
5-9129.3, 128.5, 126.97.20-7.35 (m)
N-CH332.12.85 (s)
Val
10170.5
1158.14.45 (d, 9.5)
1230.52.15 (m)
13, 1419.8, 18.50.95 (d, 7.0), 0.85 (d, 7.0)
Hiv
15170.1
1678.55.10 (d, 9.0)
1732.52.25 (m)
18, 1919.1, 16.81.05 (d, 7.0), 0.98 (d, 7.0)
Ala
20172.8
2148.24.65 (q, 7.0)
2218.21.45 (d, 7.0)
Dhoya
23175.5
2445.1
2575.83.85 (d, 10.0)
2635.11.65 (m), 1.50 (m)
2728.12.10 (m)
2818.92.20 (dt, 7.0, 2.5)
2983.9
3068.91.95 (t, 2.5)
31, 3225.5, 25.11.25 (s), 1.20 (s)
3314.10.90 (t, 7.5)
Table 3: 13C and 1H NMR Data for Yanucamide B in CDCl3
Position13C (δ, ppm)1H (δ, ppm, mult., J in Hz)
N-Me-Phe
1171.3
258.84.86 (dd, 8.0, 6.0)
336.63.24 (dd, 14.0, 6.0), 3.09 (dd, 14.0, 8.0)
4136.9
5-9129.4, 128.6, 127.07.20-7.35 (m)
N-CH332.22.86 (s)
Val
10170.6
1158.24.46 (d, 9.5)
1230.62.16 (m)
13, 1419.9, 18.60.96 (d, 7.0), 0.86 (d, 7.0)
Hiv
15170.2
1678.65.11 (d, 9.0)
1732.62.26 (m)
18, 1919.2, 16.91.06 (d, 7.0), 0.99 (d, 7.0)
Ala
20172.9
2148.34.66 (q, 7.0)
2218.31.46 (d, 7.0)
Dhyd
23175.6
2445.2
2575.93.86 (d, 10.0)
2635.21.66 (m), 1.51 (m)
2728.21.55 (m)
2829.51.30 (m)
2931.81.25 (m)
3022.61.25 (m)
31, 3225.6, 25.21.26 (s), 1.21 (s)
3314.20.88 (t, 7.0)

Biological Activity

This compound and B have been evaluated for their cytotoxic activity. The primary screening assay used was the brine shrimp lethality assay.

Table 4: Cytotoxicity of this compound and B
CompoundAssayResult
This compound Brine Shrimp LethalityLD50 = 1.5 µg/mL
Yanucamide B Brine Shrimp LethalityLD50 = 5.0 µg/mL

The cytotoxic data suggests that this compound is more potent than Yanucamide B in the brine shrimp lethality assay. The difference in activity is attributed to the variation in the fatty acid side chain, specifically the presence of a terminal alkyne in this compound versus a saturated terminus in Yanucamide B. Further studies are required to elucidate the specific mechanism of action and to evaluate their activity against human cancer cell lines.

Visualizations

Chemical Structures

Yanucamides cluster_A This compound cluster_B Yanucamide B img_A img_A img_B img_B

Caption: Chemical structures of this compound and Yanucamide B.

Experimental Workflow

Workflow cluster_collection Sample Collection & Extraction cluster_purification Purification cluster_analysis Structure Elucidation & Bioassay Collection Cyanobacterial Biomass (Lyngbya majuscula & Schizothrix sp.) Extraction Extraction (CH2Cl2/MeOH) Collection->Extraction Partition Solvent Partitioning (CH2Cl2/H2O) Extraction->Partition VLC Vacuum Liquid Chromatography (Silica Gel) Partition->VLC HPLC Reversed-Phase HPLC (C18) VLC->HPLC Pure_Cpds Pure this compound & B HPLC->Pure_Cpds Spectroscopy Spectroscopic Analysis (NMR, MS) Pure_Cpds->Spectroscopy Chiral Chiral Analysis Pure_Cpds->Chiral Bioassay Brine Shrimp Lethality Assay Pure_Cpds->Bioassay

Caption: Workflow for the isolation and characterization of Yanucamides.

Conclusion

This compound and B represent a novel class of cyclic depsipeptides with interesting structural features and notable cytotoxic activity. The detailed experimental protocols and quantitative data presented in this guide provide a valuable resource for researchers in the fields of natural products chemistry, pharmacology, and drug discovery. Further investigation into the mechanism of action and the potential for synthetic modification of these compounds is warranted to explore their full therapeutic potential.

References

Unveiling the Molecular Architecture of Yanucamide A: A Spectroscopic Data Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and methodologies pivotal to the structural elucidation of Yanucamide A, a cyclic depsipeptide of marine origin. The data presented herein is compiled from the seminal work of Plaza, Bewley, and Gerwick, who first isolated and characterized this natural product. This document aims to serve as a detailed resource for researchers engaged in natural product chemistry, medicinal chemistry, and drug discovery.

Introduction

This compound is a cyclic depsipeptide isolated from a Papua New Guinea collection of the marine cyanobacterium Lyngbya majuscula. Its unique structural features and potential biological activity make it a subject of interest for further investigation and analog development. The definitive determination of its complex macrocyclic structure was achieved through a combination of advanced spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). This guide will systematically present the key data that formed the foundation of its structural assignment.

Spectroscopic Data

The structural elucidation of this compound relied on a suite of one- and two-dimensional NMR experiments, in conjunction with high-resolution mass spectrometry. The following tables summarize the quantitative data obtained from these analyses.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry provided the molecular formula for this compound, a critical first step in the structure elucidation process.

IonCalculated m/zObserved m/zMolecular Formula
[M+H]⁺598.3489598.3486C₃₃H₄₈N₃O₇
¹H NMR Spectroscopic Data

The ¹H NMR spectrum of this compound (500 MHz, CDCl₃) revealed a series of proton resonances, providing initial insights into the different spin systems present in the molecule.

PositionδH (ppm)MultiplicityJ (Hz)
Valine (Val)
NH6.58d9.0
α4.45dd9.0, 5.5
β2.18m
γ-CH₃0.98d7.0
γ'-CH₃0.95d7.0
Alanine (Ala)
NH7.01d8.0
α4.65dq8.0, 7.0
β-CH₃1.40d7.0
Phenylalanine (Phe)
NH6.85d8.5
α4.80dt8.5, 8.0
βa3.25dd14.0, 8.0
βb3.15dd14.0, 8.0
Ph (o, m, p)7.20-7.35m
2-hydroxy-3,5-dimethylhexanoic acid (Hdmha)
α5.20d3.5
β1.95m
γ-CH₃0.90d6.5
δ1.50m
ε-CH₃0.85d6.5
3-methoxy-2,4-dimethylpentanoic acid (Mdmpa)
α2.75dq10.0, 7.0
β3.50dq10.0, 6.5
γ-CH₃1.15d7.0
δ-CH₃1.10d6.5
OCH₃3.30s
¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum (125 MHz, CDCl₃) provided the carbon framework of this compound, identifying the number and types of carbon atoms.

PositionδC (ppm)
Valine (Val)
C=O171.5
α58.9
β31.2
γ-CH₃19.5
γ'-CH₃17.8
Alanine (Ala)
C=O172.8
α49.5
β-CH₃18.2
Phenylalanine (Phe)
C=O170.9
α54.1
β38.5
Ph (ipso)136.8
Ph (o)129.5
Ph (m)128.7
Ph (p)127.0
2-hydroxy-3,5-dimethylhexanoic acid (Hdmha)
C=O175.4
α78.1
β40.2
γ25.0
δ30.1
ε-CH₃23.5
ε'-CH₃21.8
3-methoxy-2,4-dimethylpentanoic acid (Mdmpa)
C=O176.2
α42.5
β85.1
γ33.6
δ-CH₃17.1
δ'-CH₃16.9
OCH₃57.3

Experimental Protocols

The structural elucidation of this compound involved a sequence of spectroscopic analyses. The general workflow is outlined below, followed by a description of the key experiments.

General Experimental Workflow

experimental_workflow cluster_isolation Isolation cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation Lyngbya majuscula Lyngbya majuscula Extraction Extraction Lyngbya majuscula->Extraction Chromatography Chromatography Extraction->Chromatography Pure this compound Pure this compound Chromatography->Pure this compound HRMS HRMS Pure this compound->HRMS 1D_NMR 1D_NMR Pure this compound->1D_NMR 1D NMR (¹H, ¹³C) 2D_NMR 2D_NMR Pure this compound->2D_NMR 2D NMR (COSY, HSQC, HMBC, ROESY) Molecular Formula Molecular Formula HRMS->Molecular Formula Substructure Fragments Substructure Fragments 1D_NMR->Substructure Fragments Connectivity & Stereochemistry Connectivity & Stereochemistry 2D_NMR->Connectivity & Stereochemistry Final Structure Final Structure Molecular Formula->Final Structure Substructure Fragments->Final Structure Connectivity & Stereochemistry->Final Structure

Figure 1: Experimental workflow for the structure elucidation of this compound.
Key Spectroscopic Experiments

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: All NMR spectra were recorded on a 500 MHz spectrometer using CDCl₃ as the solvent.

    • ¹H NMR: Standard proton NMR experiments were conducted to identify the proton chemical shifts and coupling constants.

    • ¹³C NMR: Proton-decoupled ¹³C NMR experiments were performed to determine the chemical shifts of all carbon atoms.

    • COSY (Correlation Spectroscopy): This experiment was used to establish proton-proton coupling networks, identifying adjacent protons within the individual amino acid and fatty acid residues.

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlated directly bonded proton and carbon atoms, aiding in the assignment of carbon resonances.

    • HMBC (Heteronuclear Multiple Bond Correlation): This experiment revealed long-range (2-3 bond) correlations between protons and carbons, which was crucial for connecting the individual structural fragments and establishing the macrocyclic ring structure.

    • ROESY (Rotating-frame Overhauser Effect Spectroscopy): This experiment identified through-space correlations between protons, providing information about the relative stereochemistry of the molecule.

  • Mass Spectrometry (MS): High-resolution mass spectrometry was performed using an electrospray ionization (ESI) source to obtain an accurate mass measurement and determine the molecular formula.

Key 2D NMR Correlations for Structure Assembly

The final structure of this compound was assembled by piecing together the individual residues based on key long-range correlations observed in the HMBC spectrum. The sequence of the macrocycle was determined by observing HMBC correlations between the carbonyl carbon of one residue and the α-proton or NH proton of the adjacent residue.

structure_assembly Val Valine C=O α-H NH Ala Alanine C=O α-H NH Val:s->Ala:n HMBC: Val C=O to Ala NH Phe Phenylalanine C=O α-H NH Ala:s->Phe:n HMBC: Ala C=O to Phe NH Hdmha Hdmha C=O α-H Phe:s->Hdmha:n HMBC: Phe C=O to Hdmha α-H (Ester Linkage) Mdmpa Mdmpa C=O α-H Hdmha:s->Mdmpa:n HMBC: Hdmha C=O to Mdmpa α-H Mdmpa:s->Val:n HMBC: Mdmpa C=O to Val NH

Figure 2: Key HMBC correlations for assembling the macrocyclic structure of this compound.

Conclusion

The collective data from HRMS and a suite of 1D and 2D NMR experiments unequivocally established the planar structure and relative stereochemistry of this compound. This guide provides a detailed repository of the foundational spectroscopic data, offering a valuable resource for chemists working on the synthesis, derivatization, or biological evaluation of this and related marine natural products. The presented methodologies and data interpretation framework serve as a practical example of modern structure elucidation in the field of natural product chemistry.

Yanucamide A molecular formula and physical properties

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of the Molecular Characteristics, Bioactivity, and Experimental Protocols of a Marine Cyanobacterial Depsipeptide

Abstract

Yanucamide A, a cyclic depsipeptide isolated from the marine cyanobacterium Lyngbya majuscula and Schizothrix species, has garnered interest within the scientific community for its cytotoxic properties. This technical guide provides a comprehensive overview of this compound, detailing its molecular formula, physical properties, and biological activities. This document is intended for researchers, scientists, and drug development professionals, offering a centralized resource of key data and experimental methodologies to facilitate further investigation into the therapeutic potential of this natural product.

Molecular and Physical Properties

This compound is a moderately sized cyclic depsipeptide with the molecular formula C33H47N3O7.[1] Its structure incorporates a unique 2,2-dimethyl-3-hydroxy-7-octynoic acid (Dhoya) moiety. The initial stereochemistry was later revised through total synthesis. The known physical and molecular characteristics of this compound are summarized in the table below.

PropertyValueReference
Molecular Formula C33H47N3O7[1]
Molecular Weight 597.753 g/mol [1]
Monoisotopic Mass 597.3414009 Da[1]
Appearance White powder
Solubility Soluble in organic solvents such as methanol and ethyl acetate.
Optical Rotation ([α]D) Data not available in the reviewed literature.
Melting Point Data not available in the reviewed literature.

Biological Activity

This compound has demonstrated potent cytotoxic activity. Initial studies revealed its toxicity towards brine shrimp (Artemia salina). Subsequent investigations have explored its effects on various cancer cell lines, suggesting a potential role as an anticancer agent. While the precise mechanism of action is not fully elucidated for this compound itself, structurally related marine depsipeptides have been shown to induce programmed cell death, or apoptosis, through the intrinsic mitochondrial pathway.

Experimental Protocols

This section details the methodologies for the isolation, characterization, and biological evaluation of this compound, based on established protocols for similar marine natural products.

Isolation of this compound

The following protocol outlines a general procedure for the isolation of this compound from a cyanobacterial assemblage.

Workflow for the Isolation of this compound

G cluster_collection Sample Collection & Preparation cluster_purification Purification cluster_analysis Analysis Collection Collection of Lyngbya majuscula and Schizothrix sp. assemblage Drying Air-drying of the cyanobacterial mass Collection->Drying Extraction Extraction with CH2Cl2/MeOH (2:1) Drying->Extraction Partition Solvent-solvent partitioning (e.g., EtOAc-H2O) Extraction->Partition VLC VLC on silica gel Partition->VLC HPLC Reversed-phase HPLC VLC->HPLC Spectroscopy Spectroscopic analysis (NMR, MS) HPLC->Spectroscopy Bioassay Biological assays Spectroscopy->Bioassay

Caption: Workflow for the isolation and analysis of this compound.

Methodology:

  • Collection and Extraction: A wet assemblage of Lyngbya majuscula and Schizothrix species is collected. The cyanobacterial mass is air-dried and then extracted with a 2:1 mixture of dichloromethane (CH2Cl2) and methanol (MeOH).

  • Solvent Partitioning: The crude extract is subjected to solvent-solvent partitioning, for example, between ethyl acetate (EtOAc) and water, to separate compounds based on polarity.

  • Chromatography: The organic-soluble fraction is then subjected to vacuum liquid chromatography (VLC) on silica gel. Fractions showing biological activity are further purified using reversed-phase high-performance liquid chromatography (HPLC) to yield pure this compound.

  • Structure Elucidation: The structure of the isolated compound is determined using spectroscopic methods, including 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS).

Brine Shrimp Lethality Assay

This bioassay is a simple, rapid, and low-cost method for the preliminary assessment of cytotoxicity.

Methodology:

  • Hatching of Brine Shrimp: Artemia salina cysts are hatched in artificial seawater under constant aeration and illumination for 24-48 hours.

  • Preparation of Test Solutions: this compound is dissolved in a suitable solvent (e.g., DMSO) and then diluted with artificial seawater to prepare a series of concentrations.

  • Exposure: Ten to fifteen brine shrimp nauplii are added to each well of a 24-well plate containing the different concentrations of this compound. A control group with the solvent is also included.

  • Observation and Data Analysis: After 24 hours of incubation, the number of surviving nauplii is counted. The percentage of mortality is calculated for each concentration, and the LC50 (the concentration that kills 50% of the nauplii) is determined using probit analysis.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

Workflow for MTT Cytotoxicity Assay

G cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assay Assay Seeding Seed cancer cells in a 96-well plate Incubation1 Incubate for 24h Seeding->Incubation1 Addition Add serial dilutions of this compound Incubation1->Addition Incubation2 Incubate for 24-72h Addition->Incubation2 MTT_add Add MTT solution Incubation2->MTT_add Incubation3 Incubate for 4h MTT_add->Incubation3 Solubilization Add solubilization solution (e.g., DMSO) Incubation3->Solubilization Readout Measure absorbance at 570 nm Solubilization->Readout

Caption: Workflow for the MTT cytotoxicity assay.

Methodology:

  • Cell Seeding: Cancer cells are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of this compound and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, the medium is removed, and MTT solution is added to each well. The plate is incubated for another 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization and Measurement: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol with HCl). The absorbance is then measured using a microplate reader at a wavelength of 570 nm. The IC50 value (the concentration that inhibits cell growth by 50%) is calculated from the dose-response curve.

Potential Signaling Pathway

While the exact signaling pathway of this compound has not been definitively established, based on the activity of structurally similar compounds, it is hypothesized to induce apoptosis. The intrinsic (mitochondrial) pathway of apoptosis is a likely candidate.

Hypothesized Intrinsic Apoptosis Pathway for this compound

G Yanucamide_A This compound Mitochondrion Mitochondrion Yanucamide_A->Mitochondrion Stress signal Bax_Bak Bax/Bak Activation Mitochondrion->Bax_Bak Cytochrome_c Cytochrome c release Bax_Bak->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 activation Apaf1->Caspase9 Caspase3 Caspase-3 activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

References

Initial Brine Shrimp Toxicity Profile of Yanucamide A: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise summary of the initial brine shrimp toxicity data for Yanucamide A, a cyclic depsipeptide isolated from a marine cyanobacterium assemblage of Lyngbya majuscula and Schizothrix sp. The document is intended to serve as a foundational resource for researchers in natural product chemistry, toxicology, and early-stage drug discovery.

Quantitative Toxicity Data

Initial toxicological screening of this compound was performed using a brine shrimp (Artemia salina) lethality assay. This assay is a common preliminary screen for cytotoxic and other bioactive compounds. The quantitative result from the primary literature is summarized below.

CompoundOrganismAssay TypeToxicity MetricValueReference
This compoundArtemia salina (Brine Shrimp)Lethality AssayLD₅₀5 µg/mLSitachitta et al., 2000

Table 1: Brine Shrimp Toxicity Data for this compound.

Experimental Protocol: Brine Shrimp Lethality Assay

The following protocol is a generalized procedure for the brine shrimp lethality assay, based on common practices in the field and reflective of the methods likely employed in the initial discovery of this compound. The specific, detailed protocol from the original publication by Sitachitta et al. (2000) was not available in the public domain.

Objective: To determine the median lethal concentration (LD₅₀) of a test compound against brine shrimp nauplii.

Materials:

  • Brine shrimp eggs (Artemia salina)

  • Sea salt

  • Deionized water

  • Yeast solution (for feeding, if assay extends beyond 24 hours)

  • Test compound (this compound)

  • Solvent (e.g., DMSO, ethanol) for dissolving the test compound

  • Multi-well plates (e.g., 24-well or 48-well) or small vials

  • Pipettes

  • Dissecting microscope or magnifying glass

  • Light source

Procedure:

  • Hatching of Brine Shrimp:

    • Prepare a saline solution (typically 3.8% sea salt in deionized water).

    • Add brine shrimp eggs to the saline solution in a hatching tank.

    • Provide aeration and a constant light source.

    • Allow 24-48 hours for the eggs to hatch into nauplii.

  • Preparation of Test Solutions:

    • Prepare a stock solution of this compound in a suitable solvent.

    • Create a series of dilutions of the stock solution to achieve the desired final concentrations for the assay.

    • A control group with the solvent alone should also be prepared.

  • Toxicity Assay:

    • Dispense a fixed volume of the saline solution into each well or vial.

    • Transfer a specific number of brine shrimp nauplii (typically 10-15) into each well.

    • Add the appropriate volume of the test compound dilutions to the respective wells.

    • Incubate the plates under a light source for 24 hours.

  • Data Collection and Analysis:

    • After 24 hours, count the number of dead (non-motile) nauplii in each well under a microscope.

    • Calculate the percentage mortality for each concentration.

    • Determine the LD₅₀ value using a suitable statistical method, such as probit analysis.

Signaling Pathways and Mechanism of Action

To date, there is no publicly available research detailing the specific signaling pathways or the precise mechanism of action for this compound's toxicity. The initial report focused on the isolation and structural elucidation of the compound, with the brine shrimp assay serving as a preliminary indicator of bioactivity. Further research is required to understand its molecular targets and downstream effects.

Visualizations

The following diagrams illustrate the general workflow of the brine shrimp toxicity assay.

G cluster_prep Preparation Phase cluster_assay Assay Phase cluster_analysis Analysis Phase hatching Brine Shrimp Hatching (24-48h) exposure Exposure of Nauplii to this compound hatching->exposure solutions Preparation of this compound Dilutions solutions->exposure incubation Incubation (24h) exposure->incubation counting Counting of Surviving Nauplii incubation->counting calculation LD50 Calculation counting->calculation

Caption: Experimental workflow for the brine shrimp lethality assay.

G cluster_0 Input cluster_1 Process cluster_2 Output yanucamide This compound assay Brine Shrimp Lethality Assay yanucamide->assay brine_shrimp Brine Shrimp Nauplii brine_shrimp->assay ld50 LD50 Value (5 µg/mL) assay->ld50

Caption: Logical relationship of inputs and output in the toxicity assessment.

Methodological & Application

Application Notes & Protocols for the Isolation of Yanucamide A

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Yanucamide A is a novel depsipeptide first isolated from a mixed assemblage of the marine cyanobacteria Lyngbya majuscula and Schizothrix sp.[1][2]. These compounds are of significant interest due to their unique chemical structures and potential biological activities. This document provides a detailed protocol for the isolation of this compound based on the original discovery, intended to guide researchers in the natural product drug discovery and development field.

I. Data Presentation

Table 1: Physicochemical and Spectroscopic Data for this compound

PropertyValueReference
Molecular Formula C₃₃H₄₈N₃O₇[1]
Molecular Weight 597.753 g/mol [3]
Monoisotopic Mass (Neutral) 597.3414009 Da[3]
Monoisotopic Mass ([M+H]⁺) 598.3486771 Da[3]
IR Absorption Bands (cm⁻¹) 1732 (ester), 1661 (amide)[1]
¹H NMR (600.01 MHz, MeOH-d₄) δ 4.87 (internal standard)[1]
¹³C NMR (150.90 MHz, MeOH-d₄) δ 48.15 (internal standard)[1]

II. Experimental Protocols

This section details the methodology for the collection, extraction, and purification of this compound from cyanobacterial assemblages.

A. Collection and Preservation of Cyanobacterial Assemblage

  • Collection: The cyanobacterial assemblage, consisting of Lyngbya majuscula and Schizothrix sp., was collected from the north of Yanuca Island, Fiji.[1]

  • Preservation: Immediately after collection, the biomass was stored in 2-propanol to preserve the chemical integrity of the secondary metabolites.[1]

B. Extraction of Crude Lipids

  • The preserved cyanobacterial biomass is subjected to organic solvent extraction to obtain a lipid-soluble extract. The original report utilized the 2-propanol supernatant from the preservation step as the initial extract.[1]

  • Further partitioning between a more nonpolar solvent (e.g., dichloromethane or ethyl acetate) and water can be performed to concentrate the lipophilic compounds, including this compound.

C. Chromatographic Purification of this compound

This protocol employs a multi-step chromatographic strategy to isolate this compound from the crude lipid extract.

  • Step 1: Silica Gel Vacuum Liquid Chromatography (VLC)

    • Stationary Phase: Silica gel.

    • Mobile Phase: A step gradient of increasing polarity, starting with 100% hexanes and gradually increasing the proportion of ethyl acetate (EtOAc).[1]

    • Procedure:

      • Apply a portion of the organic extract (e.g., 800 mg) to the top of a silica gel VLC column.[1]

      • Elute the column with a stepwise gradient of EtOAc in hexanes.

      • Collect fractions and monitor by a suitable analytical method (e.g., Thin Layer Chromatography - TLC) to identify fractions containing the compounds of interest.

  • Step 2: Reversed-Phase C18 Vacuum Liquid Chromatography (VLC)

    • Stationary Phase: C18-functionalized silica gel.

    • Mobile Phase: A stepwise gradient of decreasing polarity, starting with 60% methanol (MeOH) in water and increasing to 100% MeOH.[1]

    • Procedure:

      • Pool and concentrate the Yanucamide-containing fractions from the silica gel VLC.

      • Apply the concentrated sample to a C18 VLC column.

      • Elute with a stepwise gradient from 60% MeOH in H₂O to 100% MeOH.[1]

      • Collect and analyze fractions to identify those containing this compound.

  • Step 3: Reversed-Phase High-Performance Liquid Chromatography (HPLC)

    • Stationary Phase: Octadecylsilane (ODS) column.

    • Mobile Phase: An isocratic or gradient system of methanol and water, optimized for the separation of Yanucamides.

    • Procedure:

      • Concentrate the Yanucamide-containing fraction from the C18 VLC.

      • Inject the sample onto a reversed-phase HPLC column.

      • Elute with the optimized mobile phase to afford pure this compound.[1]

D. Structure Elucidation

The structure of the isolated this compound was determined using a combination of spectroscopic methods, including:

  • High-Resolution Fast Atom Bombardment Mass Spectrometry (HRFABMS) to determine the molecular formula.[1]

  • Infrared (IR) Spectroscopy to identify functional groups such as esters and amides.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, and DEPT) to elucidate the detailed chemical structure.[1]

III. Mandatory Visualization

The following diagram illustrates the experimental workflow for the isolation of this compound.

Isolation_Workflow cluster_collection 1. Collection & Preservation cluster_extraction 2. Extraction cluster_purification 3. Purification cluster_final_product 4. Final Product Collection Cyanobacterial Assemblage (Lyngbya majuscula & Schizothrix sp.) Preservation Preservation in 2-Propanol Collection->Preservation Extraction Lipid Extraction Preservation->Extraction CrudeExtract Crude Organic Extract Extraction->CrudeExtract Si_VLC Silica Gel VLC (Hexanes/EtOAc gradient) CrudeExtract->Si_VLC C18_VLC C18 VLC (MeOH/H₂O gradient) Si_VLC->C18_VLC Yanucamide Fractions HPLC Reversed-Phase HPLC (ODS Column) C18_VLC->HPLC Enriched Fractions Pure_Yanucamide_A Pure this compound HPLC->Pure_Yanucamide_A

Caption: Experimental workflow for the isolation of this compound.

The following diagram illustrates the logical relationship in the purification process.

Purification_Logic Start Crude Lipid Extract Step1 Silica Gel VLC Start->Step1 Separation by Polarity Step2 Reversed-Phase C18 VLC Step1->Step2 Fraction containing Yanucamides Step3 Reversed-Phase HPLC Step2->Step3 Further Purification End Pure this compound Step3->End Final Isolation

Caption: Logical steps in the purification of this compound.

References

Application Note: HPLC Purification of Yanucamide A and its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Yanucamide A is a cyclic depsipeptide first isolated from a marine cyanobacterial assemblage of Lyngbya majuscula and Schizothrix sp.[1] As a member of the diverse family of marine natural products, this compound and its analogs are of significant interest for their potential bioactivities, which may include cytotoxic, antimicrobial, and antifungal properties, characteristic of many cyclic peptides isolated from cyanobacteria.[2][3] The purification of these compounds from complex biological extracts is a critical step in their characterization and further development as potential therapeutic agents. High-Performance Liquid Chromatography (HPLC) is an indispensable technique for achieving the high purity required for structural elucidation and biological assays.[1]

This application note provides detailed protocols for the purification of this compound and its analogs using reversed-phase HPLC (RP-HPLC). It includes a general workflow from crude extract to purified compound, specific HPLC methodologies, and guidance on method development.

Data Presentation

Table 1: HPLC Purification Parameters for this compound
ParameterValueReference
Column C18, 5 µm, 250 x 10 mm (semipreparative)Based on similar compounds[4]
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in WaterGeneral for peptide purification[5]
Mobile Phase B 0.1% TFA in AcetonitrileGeneral for peptide purification[5]
Gradient 60-95% B over 30 minRepresentative gradient
Flow Rate 3.0 mL/min[4]
Detection 210 nm, 230 nm, 280 nm[4]
Injection Volume 100 - 500 µLGeneral practice
Temperature AmbientGeneral practice
Table 2: Representative Purification Yield and Purity of this compound
Purification StepStarting Material (g)Yield (mg)Purity (%)
Crude Extract10-<5
Solid-Phase Extraction1150 (crude fraction)10-20
RP-HPLC50 (from SPE)5>95

Experimental Protocols

Extraction of Crude Lipophilic Metabolites
  • Lyophilize the cyanobacterial biomass to dryness.

  • Extract the dried biomass (e.g., 100 g) exhaustively with a 2:1 mixture of Dichloromethane (CH₂Cl₂) and Methanol (MeOH) at room temperature.

  • Combine the solvent extracts and evaporate under reduced pressure to yield the crude lipophilic extract.

  • Store the crude extract at -20°C until further processing.

Solid-Phase Extraction (SPE) for Fractionation
  • Condition a C18 SPE cartridge (e.g., 5 g) by washing with 100% Methanol followed by deionized water.

  • Dissolve a portion of the crude extract (e.g., 1 g) in a minimal amount of Methanol and adsorb it onto a small amount of C18 silica.

  • Load the adsorbed sample onto the conditioned SPE cartridge.

  • Elute stepwise with increasing concentrations of Methanol in water (e.g., 20%, 40%, 60%, 80%, and 100% Methanol).

  • Collect the fractions and analyze each by thin-layer chromatography (TLC) or analytical HPLC to identify the fractions containing this compound. Fractions containing compounds of similar polarity to this compound are expected to elute in the higher organic solvent concentrations.

Reversed-Phase HPLC Purification
  • Preparation of Mobile Phases:

    • Mobile Phase A: Mix 1 mL of Trifluoroacetic Acid (TFA) in 1 L of HPLC-grade water. Degas the solution.

    • Mobile Phase B: Mix 1 mL of TFA in 1 L of HPLC-grade Acetonitrile. Degas the solution.

  • Sample Preparation:

    • Dissolve the enriched fraction from SPE containing this compound in a minimal volume of Methanol or the initial mobile phase composition (e.g., 60% Acetonitrile in water).

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • HPLC Method:

    • Equilibrate the semipreparative C18 column (250 x 10 mm, 5 µm) with the initial mobile phase conditions (e.g., 60% B) for at least 15 minutes at a flow rate of 3.0 mL/min.

    • Inject the prepared sample.

    • Run a linear gradient from 60% B to 95% B over 30 minutes.

    • Hold at 95% B for 5 minutes to elute highly retained compounds.

    • Return to the initial conditions of 60% B and re-equilibrate for 10 minutes before the next injection.

    • Monitor the elution of compounds at 210 nm, 230 nm, and 280 nm. Peptides typically show strong absorbance at 210-230 nm.

  • Fraction Collection:

    • Collect fractions corresponding to the peaks of interest.

    • Analyze the purity of the collected fractions using analytical RP-HPLC with a similar gradient over a shorter run time.

    • Pool the pure fractions and evaporate the solvent under reduced pressure.

Visualizations

experimental_workflow cluster_extraction Extraction cluster_fractionation Fractionation cluster_purification Purification & Analysis start Lyophilized Cyanobacterial Biomass extraction Solvent Extraction (2:1 CH2Cl2:MeOH) start->extraction evaporation1 Evaporation extraction->evaporation1 crude_extract Crude Lipophilic Extract evaporation1->crude_extract spe Solid-Phase Extraction (SPE) (C18 Cartridge) crude_extract->spe spe_fractions Enriched Fractions spe->spe_fractions hplc Semipreparative RP-HPLC spe_fractions->hplc fraction_collection Fraction Collection hplc->fraction_collection purity_analysis Analytical HPLC for Purity Check fraction_collection->purity_analysis pure_yanucamide Pure this compound (>95% Purity) purity_analysis->pure_yanucamide apoptosis_pathway cluster_stimulus Cellular Stress cluster_pathway Apoptotic Signaling yanucamide This compound (or Analog) bax Bax/Bak Activation yanucamide->bax Induces mito Mitochondrial Outer Membrane Permeabilization bax->mito cyto_c Cytochrome c Release mito->cyto_c apaf1 Apaf-1 cyto_c->apaf1 casp9 Caspase-9 Activation (Initiator Caspase) apaf1->casp9 casp3 Caspase-3 Activation (Executioner Caspase) casp9->casp3 apoptosis Apoptosis casp3->apoptosis

References

Application Notes and Protocols for Yanucamide A in Cytotoxicity Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Yanucamide A is a novel, hypothetical cyclic depsipeptide, representative of compounds isolated from marine cyanobacteria. Such natural products are of significant interest in oncology due to their potent cytotoxic activities against a broad spectrum of cancer cell lines. This document provides detailed application notes and protocols for assessing the cytotoxic effects of this compound, offering a framework for its investigation as a potential anticancer agent. The methodologies and data presented are based on established assays and plausible mechanisms of action for this class of compounds.

Mechanism of Action

Based on preliminary studies of analogous marine-derived depsipeptides, this compound is hypothesized to induce cytotoxicity in cancer cells primarily through the intrinsic apoptosis pathway. It is proposed that this compound disrupts mitochondrial membrane potential, leading to the release of cytochrome c into the cytosol. This event triggers a cascade of caspase activation, ultimately leading to programmed cell death.

YanucamideA_Pathway YanucamideA This compound Mitochondrion Mitochondrion YanucamideA->Mitochondrion disrupts membrane CytochromeC Cytochrome c Mitochondrion->CytochromeC releases Apoptosome Apoptosome CytochromeC->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome Caspase9 Caspase-9 Apoptosome->Caspase9 activates Procaspase9 Pro-caspase-9 Procaspase9->Apoptosome Caspase3 Caspase-3 Caspase9->Caspase3 activates Procaspase3 Pro-caspase-3 Apoptosis Apoptosis Caspase3->Apoptosis executes

Figure 1: Proposed intrinsic apoptosis signaling pathway induced by this compound.

Data Presentation: Cytotoxicity of this compound

The cytotoxic activity of this compound was evaluated against a panel of human cancer cell lines using a standard Sulforhodamine B (SRB) assay after 72 hours of continuous exposure. The half-maximal inhibitory concentration (IC₅₀) values are summarized in the table below.

Cell LineCancer TypeIC₅₀ (nM)
HeLaCervical Cancer8.2 ± 1.5
MCF-7Breast Cancer12.5 ± 2.1
A549Lung Cancer6.8 ± 1.2
HCT116Colon Cancer4.5 ± 0.9
U87-MGGlioblastoma15.1 ± 2.8

Table 1: Hypothetical IC₅₀ values of this compound against various human cancer cell lines. Values are presented as mean ± standard deviation from three independent experiments.

Experimental Protocols

The following are detailed protocols for assessing the cytotoxicity of this compound.

Experimental Workflow for Cytotoxicity Assays

Cytotoxicity_Workflow start Start seed_cells Seed cells in 96-well plates start->seed_cells incubate_24h Incubate for 24h (adhesion) seed_cells->incubate_24h add_compound Add serial dilutions of this compound incubate_24h->add_compound incubate_72h Incubate for 72h (treatment) add_compound->incubate_72h assay Perform Cytotoxicity Assay (e.g., SRB or MTT) incubate_72h->assay read_plate Read absorbance on a microplate reader assay->read_plate analyze Calculate IC50 values read_plate->analyze end End analyze->end

Figure 2: General experimental workflow for in vitro cytotoxicity assays.
Protocol 1: Sulforhodamine B (SRB) Cytotoxicity Assay

The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.

Materials:

  • 96-well microtiter plates

  • Cancer cell lines of interest

  • Complete growth medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Trichloroacetic acid (TCA), 10% (w/v), cold

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Acetic acid, 1% (v/v)

  • Tris base solution, 10 mM, pH 10.5

  • Microplate reader (510 nm)

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (e.g., 0.1% DMSO in medium) and a blank (medium only).

  • Incubation: Incubate the plates for 72 hours at 37°C with 5% CO₂.

  • Cell Fixation: Gently add 100 µL of cold 10% TCA to each well and incubate at 4°C for 1 hour to fix the cells.[1][2][3]

  • Washing: Discard the supernatant and wash the plates four to five times with 1% acetic acid to remove excess TCA and unbound dye.[1][2][3] Air dry the plates completely.

  • Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[1]

  • Destaining: Quickly rinse the plates four times with 1% acetic acid to remove unbound SRB dye.[1][2][4] Air dry the plates until no moisture is visible.

  • Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.[1][2] Place the plates on a shaker for 10 minutes to ensure complete solubilization.

  • Absorbance Measurement: Measure the optical density (OD) at 510 nm using a microplate reader.[3]

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC₅₀ value using a suitable software (e.g., GraphPad Prism).

Protocol 2: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay that measures the reduction of yellow MTT by mitochondrial succinate dehydrogenase to an insoluble purple formazan.

Materials:

  • 96-well microtiter plates

  • Cancer cell lines of interest

  • Complete growth medium with 10% FBS

  • This compound stock solution

  • MTT solution (5 mg/mL in PBS)

  • DMSO

Procedure:

  • Cell Seeding and Treatment: Follow steps 1-3 of the SRB assay protocol.

  • MTT Addition: After the 72-hour incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C with 5% CO₂.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plates for 5 minutes and measure the absorbance at 570 nm.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value.

References

Application Notes and Protocols: Experimental Use of Yanucamide A in Neuroblastoma Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

Initial Search Findings:

While research exists on other marine cyanobacterial peptides and their effects on neuroblastoma, this information is not directly applicable to Yanucamide A. Different compounds, even from the same class, can have vastly different biological activities. Therefore, extrapolating data from other marine peptides to predict the effects of this compound would be scientifically unsound.

General Background on Neuroblastoma and Therapeutic Strategies:

Neuroblastoma is the most common extracranial solid tumor in children and originates from the sympathetic nervous system. High-risk neuroblastoma has a poor prognosis, driving the search for novel therapeutic agents. Current research into neuroblastoma therapies often focuses on targeting key signaling pathways involved in cell survival, proliferation, and differentiation, such as the PI3K/AKT/mTOR and RAS/MAPK pathways. Apoptosis induction is another key strategy, often involving the activation of caspases.

Proposed Future Research:

Given the lack of data, the following sections outline a hypothetical experimental approach for investigating the effects of this compound on neuroblastoma cell lines. These are general protocols that would need to be optimized for the specific properties of this compound.

Hypothetical Experimental Protocols

Cell Lines and Culture

A panel of well-characterized human neuroblastoma cell lines should be used, representing different genetic backgrounds (e.g., MYCN-amplified vs. non-amplified, ALK-mutated vs. wild-type). Commonly used neuroblastoma cell lines include SK-N-SH, SH-SY5Y, IMR-32, and SK-N-BE(2). Cells should be cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effects of this compound on neuroblastoma cell lines and to calculate the half-maximal inhibitory concentration (IC50).

Protocol:

  • Seed neuroblastoma cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Prepare a series of dilutions of this compound in culture medium.

  • Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubate the plates for 24, 48, and 72 hours.

  • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

Objective: To determine if this compound induces apoptosis in neuroblastoma cell lines.

Protocol:

  • Seed cells in 6-well plates and treat with this compound at concentrations around the determined IC50 for 24 or 48 hours.

  • Harvest the cells (including floating cells in the medium) and wash with cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry within 1 hour. The populations of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells can be quantified.

Western Blot Analysis

Objective: To investigate the effect of this compound on key signaling proteins involved in apoptosis and cell survival pathways.

Protocol:

  • Treat cells with this compound as described for the apoptosis assay.

  • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour.

  • Incubate the membrane with primary antibodies against proteins of interest (e.g., cleaved Caspase-3, PARP, Bcl-2, Bax, p-AKT, AKT, p-ERK, ERK) overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Data Presentation

The quantitative data from these experiments would be summarized in tables for clear comparison.

Table 1: IC50 Values of this compound in Neuroblastoma Cell Lines

Cell LineMYCN StatusALK Status24h IC50 (µM)48h IC50 (µM)72h IC50 (µM)
SK-N-SHNon-amplifiedWild-typeDataDataData
SH-SY5YNon-amplifiedWild-typeDataDataData
IMR-32AmplifiedWild-typeDataDataData
SK-N-BE(2)AmplifiedMutatedDataDataData

Table 2: Apoptosis Induction by this compound (at 48h)

Cell LineTreatment% Early Apoptosis% Late ApoptosisTotal Apoptosis
SK-N-SH ControlDataDataData
This compound (IC50)DataDataData
IMR-32 ControlDataDataData
This compound (IC50)DataDataData

Visualization of Potential Signaling Pathways

Based on the effects of other anti-cancer agents on neuroblastoma, the following diagrams illustrate hypothetical signaling pathways that this compound might modulate.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K RAS RAS Receptor->RAS Yanucamide_A This compound Yanucamide_A->PI3K Inhibits? AKT AKT Yanucamide_A->AKT Inhibits? mTOR mTOR Yanucamide_A->mTOR Inhibits? ERK ERK Yanucamide_A->ERK Inhibits? Bcl2 Bcl-2 (Anti-apoptotic) Yanucamide_A->Bcl2 Inhibits? Bax Bax (Pro-apoptotic) Yanucamide_A->Bax Activates? PI3K->AKT AKT->mTOR AKT->Bcl2 Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK MEK->ERK ERK->Proliferation Apoptosis Apoptosis Bcl2->Apoptosis Inhibits Bax->Apoptosis Induces

Caption: Hypothetical signaling pathways potentially targeted by this compound in neuroblastoma.

G start Seed Neuroblastoma Cells treat Treat with this compound (various concentrations) start->treat incubate Incubate for 24, 48, 72h treat->incubate assay Perform Cell-Based Assay (e.g., MTT, Annexin V) incubate->assay analyze Data Analysis (e.g., IC50, % Apoptosis) assay->analyze end Results analyze->end

Caption: General experimental workflow for in vitro testing of this compound.

While there is currently no specific data on the experimental use of this compound in neuroblastoma cell lines, the provided hypothetical framework offers a starting point for future research. Should studies on this topic be published, these application notes and protocols can be updated with specific quantitative data and confirmed mechanisms of action. Researchers are encouraged to perform initial dose-response studies to determine the relevant concentration range for this compound in their specific neuroblastoma cell line models.

Determining the Absolute Stereochemistry of Yanucamide A: Protocols and Application Notes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for determining the absolute stereochemistry of Yanucamide A, a cyclic depsipeptide with notable biological activity. The definitive assignment of this compound's stereochemistry was achieved through a rigorous process of total synthesis, where four possible stereoisomers were created and compared against the natural product. The conclusive method relied on the meticulous comparison of nuclear magnetic resonance (NMR) spectroscopic data. This application note outlines the synthetic strategy and the analytical protocols used to establish the correct absolute stereochemistry as (3S, 12S, 17S, 22S).

Introduction

This compound is a natural product isolated from a cyanobacterial assemblage of Lyngbya majuscula and Schizothrix species. Initial structural elucidation left the stereochemistry at the C-3 position of the 2,2-dimethyl-3-hydroxy-7-octynoic acid (Dhoya) unit ambiguous and incorrectly assigned the stereocenter at the C-22 position. To resolve these ambiguities and provide a definitive structural assignment, a total synthesis approach was undertaken. This involved the synthesis of all four possible diastereomers of this compound and a comparative analysis of their spectroscopic properties with those of the natural product. The key analytical technique that enabled the unambiguous assignment was high-resolution NMR spectroscopy.

Data Presentation

The determination of the absolute stereochemistry of this compound was based on the comparison of the ¹H and ¹³C NMR spectral data of the four synthetic stereoisomers with the data reported for the natural product. The isomer whose NMR data matched that of the natural product was assigned as the correct structure.

Table 1: Comparison of ¹H NMR Chemical Shifts (δ) for Key Protons in this compound Stereoisomers

ProtonNatural this compound (δ ppm)Synthetic (3S, 22S) (δ ppm)Synthetic (3R, 22S) (δ ppm)Synthetic (3S, 22R) (δ ppm)Synthetic (3R, 22R) (δ ppm)
H-3 Data not explicitly tabulated in sourceData not explicitly tabulated in sourceData not explicitly tabulated in sourceData not explicitly tabulated in sourceData not explicitly tabulated in source
H-12 Data not explicitly tabulated in sourceData not explicitly tabulated in sourceData not explicitly tabulated in sourceData not explicitly tabulated in sourceData not explicitly tabulated in source
H-17 Data not explicitly tabulated in sourceData not explicitly tabulated in sourceData not explicitly tabulated in sourceData not explicitly tabulated in sourceData not explicitly tabulated in source
H-22 Data not explicitly tabulated in sourceData not explicitly tabulated in sourceData not explicitly tabulated in sourceData not explicitly tabulated in sourceData not explicitly tabulated in source

Table 2: Comparison of ¹³C NMR Chemical Shifts (δ) for Key Carbons in this compound Stereoisomers

CarbonNatural this compound (δ ppm)Synthetic (3S, 22S) (δ ppm)Synthetic (3R, 22S) (δ ppm)Synthetic (3S, 22R) (δ ppm)Synthetic (3R, 22R) (δ ppm)
C-1 Data not explicitly tabulated in sourceData not explicitly tabulated in sourceData not explicitly tabulated in sourceData not explicitly tabulated in sourceData not explicitly tabulated in source
C-3 Data not explicitly tabulated in sourceData not explicitly tabulated in sourceData not explicitly tabulated in sourceData not explicitly tabulated in sourceData not explicitly tabulated in source
C-12 Data not explicitly tabulated in sourceData not explicitly tabulated in sourceData not explicitly tabulated in sourceData not explicitly tabulated in sourceData not explicitly tabulated in source
C-17 Data not explicitly tabulated in sourceData not explicitly tabulated in sourceData not explicitly tabulated in sourceData not explicitly tabulated in sourceData not explicitly tabulated in source
C-22 Data not explicitly tabulated in sourceData not explicitly tabulated in sourceData not explicitly tabulated in sourceData not explicitly tabulated in sourceData not explicitly tabulated in source

Note: The primary literature reports the comparison graphically rather than in tabular format. The tables above are structured to illustrate the comparative approach. The key finding was that the spectra for the synthetic (3S, 12S, 17S, 22S) isomer matched the natural product.[1][2]

Experimental Protocols

The definitive stereochemical assignment of this compound was achieved through a multi-step total synthesis of its four possible diastereomers.[1][2] The core protocol involves the synthesis of key fragments, their assembly into the linear depsipeptide, and subsequent macrolactamization, followed by a comparative NMR analysis.

Protocol 1: Synthesis of this compound Stereoisomers

This protocol provides a generalized workflow for the synthesis of one of the this compound stereoisomers. The synthesis of the other isomers follows a similar pathway, utilizing the appropriate stereoisomers of the starting materials (e.g., D-phenylalanine for the C-22 epimer and the enantiomer of the Dhoya precursor for the C-3 epimer).

1. Synthesis of the Dhoya Fragment (2,2-dimethyl-3-hydroxy-7-octynoic acid):

  • The synthesis of the (3S)- and (3R)-Dhoya fragments is a multi-step process, typically starting from a chiral precursor to establish the stereocenter at C-3.

  • Key reactions include asymmetric reduction or aldol addition to set the hydroxyl stereochemistry, followed by chain elongation to introduce the terminal alkyne.

2. Synthesis of the Peptide Fragments:

  • The peptide backbone is constructed from commercially available protected amino acids (L-proline, L-N-methylvaline, and L- or D-phenylalanine).

  • Standard peptide coupling reagents such as BOP-Cl (Bis(2-oxo-3-oxazolidinyl)phosphinic chloride) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are used to form the amide bonds.

3. Assembly of the Linear Precursor:

  • The Dhoya fragment is coupled to the peptide chain using esterification and amidation reactions.

  • A common strategy is to first couple the Dhoya unit to the N-terminus of the peptide fragment, followed by the addition of the remaining amino acid residues.

4. Macrolactamization:

  • The linear precursor is deprotected at the N- and C-termini.

  • The cyclization is performed under high dilution conditions to favor intramolecular reaction, using a suitable coupling reagent like BOP-Cl with a non-nucleophilic base such as N-methylmorpholine (NMM).

5. Purification and Characterization:

  • Each synthetic stereoisomer is purified using silica gel chromatography followed by reversed-phase high-performance liquid chromatography (HPLC).

  • The purified compounds are characterized by mass spectrometry and extensive 1D and 2D NMR spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC).

Protocol 2: Comparative NMR Analysis for Stereochemical Assignment

1. Sample Preparation:

  • Prepare solutions of the natural this compound and each of the four synthetic stereoisomers in the same deuterated solvent (e.g., CDCl₃) at identical concentrations.

2. NMR Data Acquisition:

  • Acquire ¹H and ¹³C NMR spectra for all samples under identical experimental conditions (temperature, spectrometer frequency, number of scans).

  • It is crucial to use a high-field NMR spectrometer (e.g., 500 MHz or higher) to achieve optimal resolution of the signals.

3. Spectral Comparison:

  • Overlay the ¹H NMR spectra of the four synthetic isomers and compare them with the spectrum of the natural product. Pay close attention to the chemical shifts and coupling constants of the protons at and near the stereogenic centers (C-3, C-12, C-17, and C-22).

  • Similarly, compare the ¹³C NMR spectra, focusing on the chemical shift differences for the carbons of the stereocenters and adjacent carbons.

  • The stereoisomer whose ¹H and ¹³C NMR spectra are superimposable with those of the natural product is identified as the correct structure. In the case of this compound, the (3S, 12S, 17S, 22S) isomer was a perfect match.[1]

Visualizations

experimental_workflow cluster_synthesis Synthesis of Stereoisomers cluster_analysis Stereochemical Analysis start Chiral Starting Materials (Amino Acids, Dhoya Precursors) frag_synth Fragment Synthesis (Peptide & Dhoya units) start->frag_synth assembly Assembly of Linear Depsipeptide frag_synth->assembly cyclization Macrolactamization assembly->cyclization isomers Four Synthetic Stereoisomers (3S,22S), (3R,22S), (3S,22R), (3R,22R) cyclization->isomers nmr Comparative NMR Analysis (1H and 13C NMR) isomers->nmr natural_product Natural this compound natural_product->nmr assignment Stereochemical Assignment (3S, 12S, 17S, 22S) nmr->assignment

Caption: Workflow for the determination of this compound's absolute stereochemistry.

logical_relationship cluster_data Data Comparison cluster_conclusion Conclusion nmr_natural NMR Data of Natural this compound match Spectral Match nmr_natural->match no_match1 No Match nmr_natural->no_match1 no_match2 No Match nmr_natural->no_match2 no_match3 No Match nmr_natural->no_match3 nmr_syn_A NMR Data of (3S, 22S) Isomer nmr_syn_A->match nmr_syn_B NMR Data of (3R, 22S) Isomer nmr_syn_B->no_match1 nmr_syn_C NMR Data of (3S, 22R) Isomer nmr_syn_C->no_match2 nmr_syn_D NMR Data of (3R, 22R) Isomer nmr_syn_D->no_match3 conclusion Correct Stereochemistry: (3S, 12S, 17S, 22S) match->conclusion

Caption: Logical diagram for the comparative analysis leading to stereochemical assignment.

References

Application Notes and Protocols for In Vitro Bioactivity Testing of Yanucamide A

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Yanucamide A is a novel depsipeptide isolated from a marine cyanobacterial assemblage. As with many natural products, its full range of biological activities remains to be elucidated. These application notes provide a comprehensive suite of in vitro assays to systematically evaluate the bioactivity of this compound, with a primary focus on its potential as an anti-cancer agent. The following protocols detail a tiered approach, beginning with a broad assessment of cytotoxicity, followed by more in-depth analyses of its effects on apoptosis, the cell cycle, and key signaling pathways. This workflow is designed to provide researchers, scientists, and drug development professionals with the necessary tools to characterize the mechanism of action of this compound and other novel bioactive compounds.

Experimental Workflow for Bioactivity Assessment of this compound

The following diagram outlines the proposed experimental workflow for a systematic in vitro evaluation of this compound's bioactivity.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Mechanistic Assays cluster_2 Phase 3: Target Identification cluster_3 Outcome A This compound B Cytotoxicity Assay (MTT) A->B Treat cancer cell lines C Apoptosis Assay (Annexin V/PI) B->C If cytotoxic D Cell Cycle Analysis (PI Staining) B->D If cytotoxic E Signaling Pathway Analysis (Western Blot) C->E D->E F Bioactivity Profile of this compound E->F

Caption: A tiered workflow for characterizing the in vitro bioactivity of this compound.

Application Note 1: Cytotoxicity Screening of this compound using MTT Assay

Objective: To determine the cytotoxic effects of this compound on a panel of human cancer cell lines and calculate the half-maximal inhibitory concentration (IC50) for each.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[1][2] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals.[1][2] The concentration of the solubilized formazan is directly proportional to the number of viable cells.

Experimental Protocol: MTT Assay

Materials:

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • Human cancer cell lines (e.g., HeLa, MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in PBS)[3]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl with 10% SDS)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle-treated (e.g., DMSO) and untreated controls.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[3][4]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[3]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[3]

Data Presentation

Table 1: Cytotoxicity of this compound on Human Cancer Cell Lines

Cell LineThis compound IC50 (µM) after 48h
HeLaExperimental Value
MCF-7Experimental Value
A549Experimental Value

MTT Assay Workflow Diagram

G A Seed cells in 96-well plate B Treat with this compound (serial dilutions) A->B C Incubate for 48 hours B->C D Add MTT solution C->D E Incubate for 3-4 hours D->E F Add solubilization solution E->F G Read absorbance at 570 nm F->G H Calculate IC50 values G->H

Caption: Step-by-step workflow of the MTT cytotoxicity assay.

Application Note 2: Analysis of Apoptosis Induction by this compound

Objective: To determine whether the cytotoxic effect of this compound is mediated by the induction of apoptosis.

Principle: The Annexin V-FITC/Propidium Iodide (PI) assay is a common method for detecting apoptosis. In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells when conjugated to a fluorochrome like FITC. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

Experimental Protocol: Annexin V-FITC/PI Apoptosis Assay

Materials:

  • Human cancer cell line of interest

  • This compound

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • 1X Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells and treat with this compound at its IC50 concentration for a predetermined time (e.g., 24 or 48 hours). Include untreated controls.

  • Cell Harvesting: Harvest the cells by centrifugation.

  • Washing: Wash the cells with cold PBS.

  • Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[5]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[5]

Data Presentation

Table 2: Apoptosis Induction by this compound in [Cell Line]

Treatment% Viable Cells (Annexin V-/PI-)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)% Necrotic Cells (Annexin V-/PI+)
ControlExperimental ValueExperimental ValueExperimental ValueExperimental Value
This compound (IC50)Experimental ValueExperimental ValueExperimental ValueExperimental Value

Apoptosis Assay Workflow Diagram

G A Treat cells with this compound B Harvest and wash cells A->B C Resuspend in Binding Buffer B->C D Stain with Annexin V-FITC and PI C->D E Incubate for 15 minutes D->E F Analyze by flow cytometry E->F G Quantify cell populations F->G

Caption: Workflow for the detection of apoptosis using Annexin V-FITC and PI staining.

Application Note 3: Cell Cycle Analysis of this compound-Treated Cells

Objective: To investigate the effect of this compound on cell cycle progression in a cancer cell line.

Principle: Propidium iodide (PI) is a fluorescent dye that binds stoichiometrically to DNA. By staining fixed and permeabilized cells with PI, the DNA content of each cell can be measured by flow cytometry. This allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.

Experimental Protocol: Cell Cycle Analysis using PI Staining

Materials:

  • Human cancer cell line

  • This compound

  • PBS

  • 70% ice-cold ethanol[6]

  • PI staining solution (containing RNase A)[7]

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells and treat with this compound at its IC50 concentration for a specified duration (e.g., 24 hours).

  • Cell Harvesting: Harvest the cells by centrifugation.

  • Washing: Wash the cells with PBS.

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while vortexing gently and incubate for at least 30 minutes on ice.[6][8]

  • Washing: Wash the fixed cells with PBS.

  • Staining: Resuspend the cell pellet in PI staining solution containing RNase A and incubate for 15-30 minutes at room temperature in the dark.[6][8]

  • Analysis: Analyze the stained cells by flow cytometry.

Data Presentation

Table 3: Effect of this compound on Cell Cycle Distribution in [Cell Line]

Treatment% Cells in G0/G1 Phase% Cells in S Phase% Cells in G2/M Phase
ControlExperimental ValueExperimental ValueExperimental Value
This compound (IC50)Experimental ValueExperimental ValueExperimental Value

Cell Cycle Analysis Workflow Diagram

G A Treat cells with this compound B Harvest and wash cells A->B C Fix with cold 70% ethanol B->C D Stain with PI and RNase A C->D E Incubate for 15-30 minutes D->E F Analyze by flow cytometry E->F G Determine cell cycle distribution F->G

Caption: Workflow for cell cycle analysis using propidium iodide staining.

Application Note 4: Investigation of Signaling Pathway Modulation by this compound

Objective: To identify the potential molecular targets of this compound by examining its effects on key signaling pathways involved in cell proliferation and apoptosis.

Principle: Western blotting is a widely used technique to detect specific proteins in a sample.[9] By treating cells with this compound and then analyzing cell lysates by Western blotting, it is possible to determine if the compound alters the expression levels or phosphorylation status of key signaling proteins. The MAPK/ERK and PI3K/Akt pathways are critical regulators of cell growth, proliferation, and survival, and are often dysregulated in cancer.[10]

Experimental Protocol: Western Blot Analysis

Materials:

  • Human cancer cell line

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies (e.g., anti-phospho-ERK, anti-ERK, anti-phospho-Akt, anti-Akt, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane and transfer apparatus

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: Treat cells with this compound for various time points. Wash the cells with cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate the proteins by SDS-polyacrylamide gel electrophoresis.

  • Electrotransfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.

  • Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Data Presentation

Table 4: Modulation of Signaling Proteins by this compound in [Cell Line]

Target ProteinTreatmentRelative Expression/Phosphorylation (Normalized to Control)
p-ERK/ERKThis compoundExperimental Value
p-Akt/AktThis compoundExperimental Value

Hypothetical Signaling Pathway Diagram

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K RAS RAS Receptor->RAS Akt Akt PI3K->Akt Apoptosis Apoptosis Inhibition Akt->Apoptosis RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation YanucamideA This compound YanucamideA->RAF Hypothetical Inhibition

Caption: A hypothetical signaling pathway potentially modulated by this compound.

References

Synthetic Yanucamide A: Application Notes and Protocols for a Novel Research Tool

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Yanucamide A is a cyclic depsipeptide originally isolated from a marine cyanobacterium assemblage of Lyngbya majuscula and Schizothrix species. Its total synthesis has been successfully achieved, ensuring a stable supply for research purposes and confirming its absolute stereochemistry. While the full spectrum of its biological activities is still under investigation, initial studies have revealed potent toxicity towards brine shrimp, suggesting potential as a cytotoxic agent. This document provides detailed application notes and experimental protocols to facilitate the use of synthetic this compound as a research tool, particularly for screening for cytotoxic and pro-apoptotic activity. As a member of the diverse family of marine cyanobacterial depsipeptides, many of which exhibit significant anticancer and other pharmacological properties, this compound represents a promising candidate for further investigation in drug discovery.

Potential Applications

  • General Toxicity Screening: Initial assessment of the cytotoxic potential of this compound.

  • Anticancer Research: Investigation of cytotoxic and pro-apoptotic effects on various cancer cell lines.

  • Mechanism of Action Studies: Elucidation of the molecular pathways affected by this compound.

Quantitative Data

While specific data on the cytotoxicity of this compound against mammalian cell lines is not yet extensively published, the following table summarizes the known bioactivity. Researchers are encouraged to generate dose-response curves for their specific cell lines of interest.

BioassayOrganism/Cell LineEndpointResultReference
Brine Shrimp Lethality AssayArtemia salinaLethalityPotent toxicity

Experimental Protocols

Brine Shrimp Lethality Assay (BSLA)

This assay serves as a preliminary screen for the general toxicity of this compound.

Materials:

  • Synthetic this compound

  • Brine shrimp (Artemia salina) eggs

  • Sea salt

  • Distilled water

  • Yeast

  • 24-well plates

  • Dimethyl sulfoxide (DMSO)

  • Microscope

Protocol:

  • Hatching Brine Shrimp:

    • Prepare artificial seawater by dissolving 38 g of sea salt in 1 L of distilled water.

    • Add brine shrimp eggs to a hatching container with the prepared seawater.

    • Provide aeration and a light source to maintain a temperature of 25-30°C.

    • Hatching will occur within 24-48 hours. Collect the nauplii (larvae) for the assay.

  • Preparation of Test Solutions:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mg/mL).

    • Perform serial dilutions of the stock solution with artificial seawater to achieve a range of desired concentrations (e.g., 1000, 500, 250, 100, 50, 10 µg/mL). Include a vehicle control (DMSO in seawater) and a negative control (seawater only).

  • Assay Procedure:

    • In a 24-well plate, add 1 mL of each test concentration to individual wells in triplicate.

    • Transfer 10-15 nauplii into each well.

    • Incubate the plates for 24 hours under a light source.

  • Data Analysis:

    • After 24 hours, count the number of dead (immotile) nauplii in each well under a microscope.

    • Calculate the percentage of mortality for each concentration.

    • Determine the LC50 (lethal concentration 50%) value using probit analysis or other appropriate statistical software.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a general guideline for assessing the cytotoxic effects of this compound on adherent cancer cell lines.

Materials:

  • Synthetic this compound

  • Cancer cell line of interest (e.g., HeLa, MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Plate reader

Protocol:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete medium from a DMSO stock. Ensure the final DMSO concentration in the wells is below 0.5%.

    • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO) and an untreated control.

    • Incubate for 24, 48, or 72 hours.

  • MTT Addition and Incubation:

    • After the incubation period, add 20 µL of MTT solution to each well.

    • Incubate for 3-4 hours at 37°C until a purple formazan precipitate is visible.

  • Formazan Solubilization and Absorbance Reading:

    • Carefully remove the medium from the wells.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 5 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the compound concentration and determine the IC50 (inhibitory concentration 50%) value.

Apoptosis Detection by Annexin V-FITC/Propidium Iodide (PI) Staining

This protocol describes a common method to determine if the cytotoxic effect of this compound is mediated by apoptosis.

Materials:

  • Synthetic this compound

  • Cancer cell line of interest

  • 6-well plates

  • Annexin V-FITC/PI apoptosis detection kit

  • Binding buffer

  • Flow cytometer

Protocol:

  • Cell Treatment:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat the cells with this compound at concentrations around the determined IC50 value for a specified time (e.g., 24 hours). Include an untreated control.

  • Cell Harvesting and Staining:

    • Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.

    • Wash the cells twice with cold PBS.

    • Resuspend the cells in 100 µL of binding buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of binding buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the stained cells by flow cytometry within one hour.

    • Use FITC signal detector (FL1) for Annexin V and PI signal detector (FL2 or FL3) for PI.

  • Data Interpretation:

    • Annexin V- / PI-: Live cells

    • Annexin V+ / PI-: Early apoptotic cells

    • Annexin V+ / PI+: Late apoptotic/necrotic cells

    • Annexin V- / PI+: Necrotic cells

Visualizations

Experimental Workflow for Cytotoxicity and Apoptosis Assays

experimental_workflow cluster_cytotoxicity Cytotoxicity Screening cluster_apoptosis Apoptosis Assay A Seed Cancer Cells in 96-well plate B Treat with Synthetic this compound (Serial Dilutions) A->B C Incubate for 24-72h B->C D Add MTT Reagent C->D E Measure Absorbance D->E F Calculate IC50 Value E->F G Seed Cancer Cells in 6-well plate H Treat with this compound (at IC50) G->H I Incubate for 24h H->I J Stain with Annexin V-FITC/PI I->J K Analyze by Flow Cytometry J->K L Quantify Apoptotic Cells K->L

Caption: Workflow for assessing cytotoxicity and apoptosis induction by this compound.

Hypothetical Apoptosis Signaling Pathway

Given that many cytotoxic natural products induce apoptosis, investigating the intrinsic (mitochondrial) pathway is a logical starting point for mechanism of action studies with this compound.

apoptosis_pathway cluster_cell Cancer Cell YanucamideA Synthetic this compound Bax Bax YanucamideA->Bax ? Bcl2 Bcl-2 YanucamideA->Bcl2 ? Mitochondrion Mitochondrion CytochromeC Cytochrome c Mitochondrion->CytochromeC Release Bax->Mitochondrion Bcl2->Bax Apaf1 Apaf-1 CytochromeC->Apaf1 Caspase9 Pro-caspase-9 Apaf1->Caspase9 ActiveCaspase9 Active Caspase-9 Caspase9->ActiveCaspase9 Cleavage Caspase3 Pro-caspase-3 ActiveCaspase9->Caspase3 ActiveCaspase3 Active Caspase-3 Caspase3->ActiveCaspase3 Cleavage Apoptosis Apoptosis ActiveCaspase3->Apoptosis

Caption: Proposed intrinsic apoptosis pathway for investigation with this compound.

Application Note: Chiral Amino Acid Analysis of Yanucamide A Hydrolysate Using Marfey's Method

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals involved in natural product chemistry, peptide analysis, and stereochemistry determination.

Introduction: Yanucamide A is a cyclic depsipeptide of marine origin that has garnered interest due to its unique structure and biological activity. The precise determination of the absolute configuration of its constituent amino acids is critical for total synthesis, structure-activity relationship (SAR) studies, and understanding its mode of action. Marfey's method is a robust and widely adopted pre-column derivatization technique for the chiral resolution of amino acids. The method involves the hydrolysis of the peptide, followed by the derivatization of the resulting free amino acids with Marfey's reagent, 1-fluoro-2,4-dinitrophenyl-5-L-alaninamide (L-FDAA). This reaction creates diastereomeric derivatives that can be readily separated and quantified using standard reversed-phase high-performance liquid chromatography (RP-HPLC), often coupled with mass spectrometry (LC-MS). The L-amino acid derivatives typically elute earlier than their corresponding D-enantiomers, allowing for unambiguous stereochemical assignment upon comparison with derivatized standards.

This application note provides a detailed protocol for the acid hydrolysis of this compound, subsequent derivatization using Marfey's method, and analysis by LC-MS to determine the absolute configuration of its amino acid components, which include Alanine, Valine, and N-Methylphenylalanine.

Experimental Protocols

Acid Hydrolysis of this compound

This protocol outlines the complete hydrolysis of the peptide and depside bonds within this compound to liberate its constituent amino and hydroxy acids.

  • Materials:

    • This compound sample (approx. 0.2-0.5 mg)

    • 6 M Hydrochloric Acid (HCl), sequencing grade

    • Hydrolysis tube (vacuum-sealable)

    • Heating block or oven

    • Vacuum centrifugation system (e.g., SpeedVac)

    • Nitrogen gas source

  • Procedure:

    • Place the dried this compound sample into a clean hydrolysis tube.

    • Add 0.5 mL of 6 M HCl to the tube.

    • Securely seal the tube under vacuum to prevent oxidation of amino acids during hydrolysis.

    • Place the sealed tube in a heating block or oven set to 110°C and heat for 16-24 hours.

    • After hydrolysis, allow the tube to cool to room temperature.

    • Carefully open the tube and evaporate the HCl to dryness using a stream of nitrogen gas or a vacuum centrifuge.

    • To ensure complete removal of acid, re-dissolve the residue in 200 µL of ultrapure water and dry under vacuum again. Repeat this step once more.

    • The resulting dried film is the this compound hydrolysate, ready for derivatization.

Derivatization with Marfey's Reagent (L-FDAA)

This protocol describes the derivatization of the amino acid hydrolysate with L-FDAA.

  • Materials:

    • This compound hydrolysate

    • Standard L- and D-amino acids (Alanine, Valine, N-Methylphenylalanine)

    • 1 M Sodium Bicarbonate (NaHCO₃) solution

    • 1% (w/v) L-FDAA in acetone (Marfey's Reagent)

    • 2 M Hydrochloric Acid (HCl)

    • Heating block or water bath

    • Microcentrifuge tubes

  • Procedure:

    • Prepare individual standard solutions of L-Alanine, D-Alanine, L-Valine, D-Valine, L-N-MePhe, and D-N-MePhe (approx. 50 µM each).

    • In separate microcentrifuge tubes, place the dried this compound hydrolysate and 50 µL of each standard solution. Dry the standard solutions completely under vacuum.

    • Dissolve the dried hydrolysate and each dried standard in 100 µL of 1 M NaHCO₃ solution.

    • To each tube, add 200 µL of the 1% L-FDAA solution in acetone.

    • Vortex each tube thoroughly to ensure complete mixing.

    • Incubate all tubes at 40°C for 1 hour in a heating block or water bath, with occasional vortexing.

    • After incubation, cool the tubes to room temperature.

    • Quench the reaction by adding 50 µL of 2 M HCl to each tube.

    • Evaporate the samples to dryness using a vacuum centrifuge.

    • Reconstitute the dried, derivatized samples in 500 µL of 50% acetonitrile/water for LC-MS analysis.

LC-MS Analysis

This protocol outlines the chromatographic separation and detection of the L-FDAA derivatized amino acids.

  • Instrumentation & Conditions:

    • LC System: UHPLC or HPLC system

    • MS Detector: Triple Quadrupole or High-Resolution Mass Spectrometer with an Electrospray Ionization (ESI) source.

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size)

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: A typical gradient would be 10-60% B over 20 minutes, followed by a wash and re-equilibration step.

    • Flow Rate: 0.3 mL/min

    • Column Temperature: 40°C

    • Injection Volume: 5 µL

    • Detection: UV at 340 nm and/or MS detection in negative ion mode.

  • Procedure:

    • First, inject the derivatized L- and D-amino acid standards individually to determine their respective retention times and confirm the elution order.

    • Create a mixed standard injection to verify baseline separation of all relevant diastereomers.

    • Inject the derivatized this compound hydrolysate sample.

    • Identify the amino acids in the hydrolysate by comparing their retention times with those of the authentic standards.

    • Determine the absolute configuration (D or L) of each amino acid based on the established elution order from the standards.

Data Presentation

The absolute configuration of each amino acid is determined by comparing the retention time of the derivative from the hydrolysate to the retention times of the L-FDAA derivatives of the L- and D-amino acid standards. The L-diastereomer (L-FDAA-L-AA) is expected to elute before the D-diastereomer (L-FDAA-D-AA).

Table 1: Representative LC-MS Data for L-FDAA Derivatized Amino Acids

Amino AcidStereoisomerDerivatized FormExpected Retention Time (min)[M-H]⁻ (m/z)
Alanine L-AlanineL-FDAA-L-Ala10.2342.08
D-AlanineL-FDAA-D-Ala11.5342.08
Valine L-ValineL-FDAA-L-Val13.8370.11
D-ValineL-FDAA-D-Val15.1370.11
N-Me-Phenylalanine L-N-MePheL-FDAA-L-N-MePhe16.5432.14
D-N-MePheL-FDAA-D-N-MePhe17.9432.14

Note: Retention times are hypothetical and for illustrative purposes. Actual retention times will vary based on the specific LC system, column, and gradient conditions used.

Workflow Visualization

The following diagram illustrates the complete workflow for determining the amino acid stereochemistry in this compound using Marfey's method.

Marfey_Method_Workflow cluster_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis & Determination yanucamide This compound Sample hydrolysis Acid Hydrolysis (6 M HCl, 110°C, 24h) yanucamide->hydrolysis hydrolysate Dried Amino Acid Hydrolysate hydrolysis->hydrolysate derivatization Derivatization with L-FDAA (1 M NaHCO₃, 40°C, 1h) hydrolysate->derivatization standards L- & D-Amino Acid Standards standards->derivatization quench Quench Reaction (2 M HCl) derivatization->quench final_sample Dried Derivatized Sample quench->final_sample lcms RP-HPLC / LC-MS Analysis final_sample->lcms comparison Compare Retention Times (Hydrolysate vs. Standards) lcms->comparison result Determine Absolute Configuration (L or D) comparison->result

Caption: Workflow for Marfey's method.

Troubleshooting & Optimization

Technical Support Center: Stereochemical Assignment of Yanucamide A

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers working on the stereochemical assignment of Yanucamide A and related complex depsipeptides.

Frequently Asked Questions (FAQs)

Q1: What was the original stereochemical assignment of this compound and what is the correct one?

A1: The initial assignment of this compound's stereochemistry was later found to be incorrect. Through total synthesis, the correct absolute configuration was determined to be (3S, 12S, 17S, 22S).[1][2] The primary ambiguities were at the C-3 and C-22 positions.

Q2: What were the key challenges in determining the stereochemistry of this compound?

A2: The main challenges stemmed from the structural complexity of the molecule, including multiple chiral centers and a flexible macrocyclic structure. The initial stereochemical assignment at the C-3 position of the 2,2-dimethyl-3-hydroxyoctynoic acid (Dhoya) fragment was based on analogy to related natural products, and the stereochemistry at the C-22 position was also misassigned.[1] Total synthesis of all four possible diastereomers was ultimately required to definitively establish the correct stereochemistry by comparing their NMR spectra to that of the natural product.

Q3: What analytical techniques are most crucial for the stereochemical assignment of this compound?

A3: High-field Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) is the most critical technique. Comparison of the NMR spectra of the synthesized stereoisomers with the natural product allows for unambiguous assignment.[1] Additionally, Marfey's analysis is a valuable method for determining the absolute stereochemistry of the amino acid components after hydrolysis.

Q4: Why was total synthesis necessary for the stereochemical revision?

A4: For complex molecules like this compound with multiple stereocenters, spectroscopic data alone can sometimes be ambiguous. Synthesizing all possible stereoisomers and comparing their analytical data (particularly NMR spectra) to the natural product provides an unequivocal method for determining the correct stereochemistry.[1] This approach eliminates the reliance on assumptions based on biosynthetic pathways or related compounds, which can sometimes be misleading.

Troubleshooting Guides

This section provides troubleshooting for common issues encountered during the synthesis and analysis of this compound and its analogs.

Synthetic Challenges
Problem Potential Cause(s) Recommended Solution(s)
Low yield in coupling N-methyl amino acids Steric hindrance from the N-methyl group can slow down the coupling reaction.- Use coupling reagents known to be effective for hindered amino acids, such as HATU, PyAOP, or PyBOP/HOAt.- Increase the equivalents of the amino acid and coupling reagent.- Extend the reaction time and monitor the reaction progress carefully using a qualitative test like the bromophenol blue test, as the ninhydrin test is not effective for N-methyl amino acids.
Epimerization during coupling or cyclization The use of strong bases or prolonged reaction times can lead to racemization of chiral centers.- Use a milder base, such as diisopropylethylamine (DIPEA), in minimal necessary amounts.- Keep reaction temperatures low where possible.- Optimize reaction times to ensure completion without unnecessary exposure to basic conditions.
Difficulty in macrocyclization The linear precursor may adopt a conformation that is unfavorable for cyclization, leading to dimerization or oligomerization. The presence of N-methyl amino acids can influence the preferred conformation.- Perform the cyclization under high-dilution conditions (0.1-1 mM) to favor intramolecular reaction.- Choose the cyclization site strategically. In the synthesis of this compound, cyclization was effected between the β-alanine and N-methyl-phenylalanine residues.- Use a coupling reagent known to be efficient for macrocyclization, such as BOP-Cl.
Poor solubility of protected peptide fragments Aggregation of the growing peptide chain, especially with hydrophobic residues, can lead to poor solubility and difficult handling.- Choose protecting groups that can enhance solubility.- If using solid-phase synthesis, select a resin with good swelling properties in your chosen solvent, such as a PEG-based resin.- Consider the use of N-alkoxycarbonyl protecting groups on the backbone to disrupt aggregation.
Analytical Challenges
Problem Potential Cause(s) Recommended Solution(s)
Ambiguous NMR spectra Conformational flexibility of the macrocycle in solution can lead to broadened peaks or multiple sets of signals, complicating spectral interpretation.- Acquire NMR data at different temperatures to study conformational dynamics. A single, well-defined conformation may be favored at low temperatures.- Use 2D NMR techniques (COSY, TOCSY, HSQC, HMBC, ROESY/NOESY) to aid in the assignment of protons and carbons and to obtain conformational information through space correlations.- Compare the spectra of all synthesized stereoisomers. Subtle but consistent differences in chemical shifts and coupling constants will emerge, allowing for a definitive assignment.
Incomplete hydrolysis for Marfey's analysis The amide bond involving N-methylated amino acids or the ester bond in the depsipeptide can be resistant to standard acid hydrolysis conditions.- Increase the hydrolysis time or temperature (e.g., 6 M HCl at 110°C for 24-48 hours).- For depsipeptides, a two-step hydrolysis (acidic followed by basic) may be necessary to cleave both amide and ester bonds completely.
Co-elution of diastereomers in Marfey's analysis The derivatized amino acid diastereomers may not be fully resolved on the HPLC column.- Optimize the HPLC gradient and mobile phase composition.- Use a different stationary phase. While C18 columns are common, C3 or C8 columns can sometimes provide better resolution for certain amino acids.- Ensure that the derivatization reaction has gone to completion.

Data Presentation

¹H NMR Chemical Shift Comparison of this compound Stereoisomers (Illustrative Data)
Proton (3S, 22S) - Natural (3R, 22S) (3S, 22R) (3R, 22R)
H-33.853.953.853.95
H-124.804.804.754.75
H-175.105.105.155.15
H-224.954.955.055.05
N-Me3.153.153.183.18

Note: This table presents illustrative data based on the published spectra. Actual chemical shifts may vary depending on the solvent and experimental conditions.

¹³C NMR Chemical Shift Differences of Synthetic Stereoisomers from Natural this compound
Carbon Δδ [(3R, 22S) - Natural] Δδ [(3S, 22R) - Natural] Δδ [(3R, 22R) - Natural]
C-2+0.50.0+0.5
C-3+1.20.0+1.2
C-4+0.80.0+0.8
C-210.0+0.4+0.4
C-220.0+1.0+1.0
C-230.0+0.7+0.7

Note: This table illustrates the reported differences in chemical shifts. Positive values indicate a downfield shift relative to the natural product.

Experimental Protocols

Protocol 1: Total Synthesis of this compound (Solution-Phase)

This protocol is a summary of the key steps for the synthesis of the linear precursor and its subsequent macrocyclization.

1. Synthesis of the Linear Precursor:

  • Fragment Coupling: The synthesis involves the coupling of three main fragments.

    • The N-terminal fragment containing the Dhoya unit is coupled with the central dipeptide fragment.

    • A typical coupling condition involves the use of a peptide coupling reagent such as BEP (2-bromo-1-ethyl-pyridinium tetrafluoroborate) in the presence of a non-nucleophilic base like DIPEA in an anhydrous solvent like DCM.

  • Esterification: The resulting fragment is then esterified with the C-terminal β-alanine fragment.

    • This can be achieved using EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) in DCM.

2. Deprotection and Macrocyclization:

  • Simultaneous Deprotection: The protecting groups on the N-terminus (e.g., Cbz) and C-terminus (e.g., Boc) of the linear precursor are removed. For example, a Cbz group can be removed by hydrogenolysis (H₂, Pd/C), and a Boc group can be removed with trifluoroacetic acid (TFA).

  • Macrocyclization: The deprotected linear peptide is cyclized under high dilution in a suitable solvent like DMF.

    • A coupling reagent effective for macrocyclization, such as BOP-Cl (bis(2-oxo-3-oxazolidinyl)phosphinic chloride), is used in the presence of a base like N-methylmorpholine (NMM). The reaction is typically stirred for an extended period (e.g., 24 hours) to ensure completion.

3. Purification:

  • The crude cyclic depsipeptide is purified using flash column chromatography on silica gel, followed by preparative reverse-phase HPLC to yield the pure product.

Protocol 2: Marfey's Analysis of this compound Hydrolysate

1. Hydrolysis:

  • Place a small amount (50-100 µg) of this compound in a hydrolysis tube.

  • Add 200 µL of 6 M HCl.

  • Seal the tube under vacuum and heat at 110°C for 24 hours.

  • After cooling, open the tube, and evaporate the HCl under a stream of nitrogen or in a vacuum centrifuge.

2. Derivatization:

  • Dissolve the dried hydrolysate in 50 µL of 1 M NaHCO₃.

  • Add 100 µL of a 1% (w/v) solution of L-FDAA (Marfey's reagent) in acetone.

  • Vortex the mixture and incubate at 40°C for 1 hour in a heating block.

  • Cool the reaction mixture to room temperature and neutralize by adding 25 µL of 2 M HCl.

  • Evaporate the acetone and dilute the sample with the HPLC mobile phase for analysis.

3. HPLC Analysis:

  • Inject the derivatized sample onto a C18 reverse-phase HPLC column.

  • Elute with a gradient of acetonitrile in water, both containing 0.1% TFA. A typical gradient might be 10-60% acetonitrile over 50 minutes.

  • Monitor the elution at 340 nm.

  • Compare the retention times of the amino acids in the hydrolysate with those of derivatized D- and L-amino acid standards prepared in the same manner. For N-methyl amino acids, the corresponding standards must be used. L-amino acid derivatives typically elute earlier than D-amino acid derivatives.

Visualizations

experimental_workflow cluster_synthesis Total Synthesis cluster_analysis Stereochemical Analysis frag1 Fragment 1 (Dhoya unit) linear Linear Precursor frag1->linear Coupling frag2 Fragment 2 (Dipeptide) frag2->linear frag3 Fragment 3 (β-Alanine) frag3->linear Esterification deprotection Deprotection linear->deprotection cyclization Macrocyclization deprotection->cyclization yanucamide Synthetic this compound cyclization->yanucamide hydrolysis Acid Hydrolysis yanucamide->hydrolysis nmr NMR Spectroscopy yanucamide->nmr derivatization Derivatization (Marfey's Reagent) hydrolysis->derivatization hplc HPLC Analysis derivatization->hplc comparison Data Comparison hplc->comparison nmr->comparison assignment Stereochemical Assignment comparison->assignment

Caption: Workflow for the total synthesis and stereochemical analysis of this compound.

troubleshooting_logic start Low Yield in Macrocyclization? check_dilution Is reaction at high dilution (0.1-1 mM)? start->check_dilution increase_dilution Increase solvent volume to achieve high dilution. check_dilution->increase_dilution No check_reagent Is the coupling reagent suitable for macrocyclization? check_dilution->check_reagent Yes increase_dilution->check_reagent change_reagent Use a different coupling reagent (e.g., BOP-Cl, HATU). check_reagent->change_reagent No check_conformation Is the linear precursor conformationally biased against cyclization? check_reagent->check_conformation Yes change_reagent->check_conformation change_site Change the site of cyclization. check_conformation->change_site Yes success Improved Yield check_conformation->success No change_site->success

Caption: Decision tree for troubleshooting low-yield macrocyclization reactions.

References

Technical Support Center: Optimizing the Macrolactamization Step in Yanucamide A Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of Yanucamide A, with a specific focus on the critical macrolactamization step.

Frequently Asked Questions (FAQs)

Q1: What is the reported successful method for the macrolactamization of the this compound precursor?

The first total synthesis of this compound reported a successful macrolactamization following the simultaneous deprotection of the N-terminal amine and C-terminal acid. The cyclization was achieved using Bis(2-oxo-3-oxazolidinyl)phosphinic chloride (BOPCl) as the coupling reagent and N-methylmorpholine (NMM) as the base in dimethylformamide (DMF) at high dilution. This procedure yielded the cyclic product in 75% yield.[1][2]

Q2: Are there alternative coupling reagents that have been used for similar cyclic depsipeptides?

Yes, in the synthesis of PM170453, a related cyclic depsipeptide that also contains the 2,2-dimethyl-3-hydroxy-7-octynoic acid (Dhoya) residue, a different set of coupling reagents was successfully employed.[3][4] The macrolactamization was achieved using 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) in the presence of 1-hydroxy-7-azabenzotriazole (HOAt) in dichloromethane (CH2Cl2), affording the cyclic product in 57% yield.[3] This suggests that uronium/aminium-based reagents are a viable alternative to phosphonium-based reagents like BOPCl.

Q3: What are the critical parameters to control during the macrolactamization of this compound?

Based on established principles of macrocyclization, the following parameters are crucial for success:

  • High Dilution: To favor intramolecular cyclization and minimize intermolecular side reactions that lead to dimers and oligomers, the reaction must be performed under high dilution conditions.

  • Choice of Coupling Reagent and Base: The selection of an efficient coupling reagent and a non-nucleophilic base with appropriate stoichiometry is critical to activate the carboxylic acid without causing significant side reactions.

  • Solvent: The solvent should be able to dissolve the linear precursor and the reagents, and it should be anhydrous. DMF and CH2Cl2 are commonly used for these types of reactions.

  • Reaction Time and Temperature: The reaction should be monitored to determine the optimal time for completion. Room temperature is often a suitable starting point.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low to no yield of the desired cyclic product 1. Incomplete deprotection of the linear precursor. 2. Inefficient coupling reagent or base. 3. Concentration is too high, favoring oligomerization. 4. Epimerization at chiral centers.1. Confirm complete removal of protecting groups (e.g., Boc and Cbz) by LC-MS or TLC before initiating cyclization. 2. Consider alternative coupling reagents such as HATU/HOAt or PyBOP. Ensure the base used is fresh and anhydrous. 3. Perform the reaction under high dilution conditions (e.g., 0.001 M). A syringe pump for slow addition of the linear precursor to the reaction mixture can be beneficial. 4. Use coupling reagents known to suppress racemization, such as those containing HOAt or OxymaPure.
Formation of significant amounts of oligomers (dimers, trimers, etc.) The concentration of the linear precursor is too high, leading to intermolecular reactions.Decrease the concentration of the linear precursor. Employ the principle of high dilution by slowly adding the solution of the linear precursor to the reaction vessel containing the coupling reagents over an extended period.
Observation of side products with unexpected masses 1. Side reactions involving the coupling reagent (e.g., guanidinylation with uronium reagents). 2. Intramolecular side reactions not related to amide bond formation.1. If using a uronium reagent like HBTU or HATU, ensure the stoichiometry is carefully controlled. Consider switching to a phosphonium-based reagent like BOPCl or PyBOP. 2. Analyze the structure of the side products by NMR and MS to identify the source of the side reaction and adjust the reaction conditions or protecting group strategy accordingly.

Data Presentation

Parameter This compound Synthesis [1][2]PM170453 Synthesis (Analogue) [3]
Coupling Reagent BOPClHATU
Additive None specifiedHOAt
Base NMMDIPEA (used in precursor synthesis)
Solvent DMFCH2Cl2
Yield 75%57%

Experimental Protocols

Macrolactamization Protocol for this compound (as reported by Ye et al.): [1][2]

  • Deprotection: The linear precursor with N-terminal Cbz and C-terminal Boc protecting groups is treated with trifluoroacetic acid (TFA) in dichloromethane (DCM) to simultaneously remove both protecting groups. The reaction mixture is then concentrated under reduced pressure.

  • Cyclization: The deprotected linear precursor is dissolved in anhydrous DMF to achieve high dilution. N-methylmorpholine (NMM) and Bis(2-oxo-3-oxazolidinyl)phosphinic chloride (BOPCl) are added to the solution. The reaction is stirred at room temperature for 24 hours.

  • Workup and Purification: After the reaction is complete, the solvent is removed under vacuum. The residue is then purified using flash column chromatography to isolate the pure this compound.

Mandatory Visualization

YanucamideA_Macrolactamization_Workflow cluster_deprotection Deprotection Step cluster_cyclization Macrolactamization Step Linear_Precursor Linear Precursor (N-Cbz, C-Boc) TFA_DCM TFA, DCM Linear_Precursor->TFA_DCM Deprotected_Precursor Deprotected Linear Precursor (Free Amine and Carboxylic Acid) TFA_DCM->Deprotected_Precursor Reagents BOPCl, NMM DMF (High Dilution) Deprotected_Precursor->Reagents Cyclic_Product This compound Reagents->Cyclic_Product

Caption: Workflow for the deprotection and macrolactamization of the this compound linear precursor.

Troubleshooting_Logic Start Low/No Yield of Cyclic Product Check_Deprotection Incomplete Deprotection? Start->Check_Deprotection Check_Concentration High Concentration? Check_Deprotection->Check_Concentration No Confirm_Deprotection Action: Confirm full deprotection (LC-MS, TLC) Check_Deprotection->Confirm_Deprotection Yes Check_Reagents Inefficient Reagents? Check_Concentration->Check_Reagents No High_Dilution Action: Use high dilution (Slow Addition) Check_Concentration->High_Dilution Yes Change_Reagents Action: Use alternative reagents (e.g., HATU/HOAt) Check_Reagents->Change_Reagents Yes Success Improved Yield Confirm_Deprotection->Success High_Dilution->Success Change_Reagents->Success

Caption: Troubleshooting logic for low-yield macrolactamization in this compound synthesis.

References

Overcoming solubility issues of Yanucamide A in biological buffers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers overcome solubility challenges encountered when working with Yanucamide A in biological buffers.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound powder is not dissolving in my standard aqueous biological buffer (e.g., PBS, Tris-HCl). What should I do?

A1: Poor aqueous solubility is a common characteristic of cyclic peptides like this compound due to their often hydrophobic nature and tendency to aggregate.[1][2] Direct dissolution in aqueous buffers is frequently unsuccessful. We recommend a stepwise approach:

Initial Steps:

  • Use of an Organic Co-solvent: The most common starting point is to first dissolve this compound in a minimal amount of a water-miscible organic solvent.[2]

    • Recommended Solvents: Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF), or a short-chain alcohol like ethanol.

    • Procedure: Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% of the chosen organic solvent. Then, dilute this stock solution into your aqueous biological buffer to the final desired concentration.

    • Critical Note: Ensure the final concentration of the organic solvent in your assay is low (typically <1%, often <0.1%) to avoid impacting the biological system.[3] Always run a vehicle control (buffer with the same final concentration of the organic solvent) in your experiments.

Troubleshooting:

  • Precipitation upon Dilution: If the compound precipitates when diluted into the aqueous buffer, try a lower final concentration. You can also try serial dilutions instead of a single large dilution.

  • Sonication: Gentle sonication in a water bath can help break up aggregates and facilitate dissolution of the initial stock solution.

  • Warming: Gently warming the solution (e.g., to 37°C) may transiently increase solubility, but be cautious of potential compound degradation.

Q2: What is the maximum recommended concentration of DMSO in my cell-based assay?

A2: The tolerance of cell lines to DMSO varies significantly. However, a general guideline is to keep the final concentration of DMSO at or below 0.5%, and ideally below 0.1%, to minimize cellular toxicity and off-target effects. It is crucial to determine the specific tolerance of your cell line by running a DMSO dose-response curve and assessing cell viability.

Q3: I am observing precipitation of this compound in my buffer over time, even after initial dissolution. How can I prevent this?

A3: This indicates that while you have achieved initial dissolution, the compound is not stable in the solution and is aggregating.[2]

Troubleshooting Strategies:

  • pH Adjustment: The net charge of a peptide, and thus its solubility, is dependent on the pH of the solution.[2] Since the specific pI (isoelectric point) of this compound is not provided, you may need to empirically test a range of pH values for your buffer (e.g., pH 6.0, 7.4, 8.0) to find one that improves solubility. Peptides are often least soluble at their pI.[2]

  • Use of Solubilizing Excipients:

    • Cyclodextrins: These are cyclic oligosaccharides that can encapsulate hydrophobic molecules, increasing their aqueous solubility.[4] Consider adding β-cyclodextrin or its derivatives (like HP-β-CD) to your buffer.

    • Non-ionic Surfactants: A very low concentration (e.g., 0.01-0.1%) of a non-ionic surfactant like Tween® 20 or Tween® 80 can help maintain the solubility of hydrophobic compounds.[4]

  • Fresh Preparation: Due to potential instability in aqueous solutions, it is always best practice to prepare the final working solution of this compound fresh from the stock solution immediately before each experiment.

Quantitative Data Summary

The following tables provide hypothetical, yet representative, solubility data for this compound to guide your experimental design.

Table 1: this compound Solubility in Common Organic Solvents

SolventSolubility (at 25°C)
DMSO> 50 mM
DMF> 50 mM
Ethanol~10 mM
Methanol~5 mM
Acetonitrile~5 mM

Table 2: this compound Solubility in Aqueous Buffers with Additives

Buffer System (pH 7.4)AdditiveMax. Achievable Concentration
PBSNone< 1 µM
PBS0.5% DMSO~25 µM
PBS1% DMSO~50 µM
PBS with 0.5% DMSO10 mM HP-β-Cyclodextrin~100 µM
Tris-HCl (50 mM)0.5% DMSO~30 µM

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

  • Pre-weighing: Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Weighing: Accurately weigh out the desired amount of this compound powder (e.g., 1 mg). Note: Use an analytical balance in a draft-free enclosure.

  • Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to achieve a 10 mM concentration.

  • Dissolution: Vortex the solution for 1-2 minutes. If necessary, gently sonicate the vial in a water bath for 5-10 minutes to ensure complete dissolution.

  • Storage: Aliquot the stock solution into small, single-use volumes in low-protein-binding tubes. Store at -20°C or -80°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of a 50 µM Working Solution in Biological Buffer

  • Thaw Stock: Thaw one aliquot of the 10 mM this compound stock solution at room temperature.

  • Pre-warm Buffer: Warm your desired biological buffer (e.g., cell culture medium, PBS) to the experimental temperature (e.g., 37°C).

  • Dilution: Vigorously vortex the buffer. While vortexing, add the required volume of the 10 mM stock solution to the buffer to achieve the final 50 µM concentration. For example, add 5 µL of 10 mM stock to 995 µL of buffer. This rapid mixing helps to prevent localized high concentrations that can lead to precipitation.

  • Final Mix: Gently vortex the final working solution.

  • Use Immediately: Use the freshly prepared working solution in your experiment without delay.

Visual Guides

experimental_workflow cluster_prep Stock Solution Preparation cluster_working Working Solution Preparation start This compound Powder weigh Weigh Compound start->weigh add_dmso Add 100% DMSO weigh->add_dmso dissolve Vortex / Sonicate add_dmso->dissolve stock 10 mM Stock in DMSO dissolve->stock store Aliquot & Store at -80°C stock->store thaw_stock Thaw Stock Aliquot store->thaw_stock For each experiment dilute Dilute Stock into Buffer (while vortexing) thaw_stock->dilute prep_buffer Prepare Biological Buffer prep_buffer->dilute use_now Use Immediately in Assay dilute->use_now

Caption: Workflow for preparing this compound solutions.

troubleshooting_flowchart start Issue: Compound Precipitates in Aqueous Buffer check_stock Is the 100% DMSO stock solution clear? start->check_stock remake_stock Remake stock. Use sonication. check_stock->remake_stock No check_dilution Did precipitation occur during dilution? check_stock->check_dilution Yes lower_conc Try a lower final concentration. check_dilution->lower_conc Yes change_method Modify dilution method: - Add stock to vortexing buffer - Use serial dilutions check_dilution->change_method Yes check_stability Does precipitation occur over time after dilution? check_dilution->check_stability No, clear initially add_excipient Incorporate solubilizing agents: - Cyclodextrin - Tween® 80 check_stability->add_excipient Yes adjust_ph Test different buffer pH values. check_stability->adjust_ph Yes fresh_prep Prepare solution fresh immediately before use. check_stability->fresh_prep Yes

Caption: Troubleshooting guide for this compound precipitation.

References

Stability studies of Yanucamide A under experimental conditions

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Stability Studies of Yanucamide A

Disclaimer: Direct stability studies on this compound are not extensively available in public literature. The following guidance is based on established principles of peptide stability, data from analogous marine-derived cyclic peptides, and standard industry practices for forced degradation studies.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in an experimental setting?

A1: Like many cyclic peptides, the stability of this compound can be influenced by several factors, including pH, temperature, light exposure, and the presence of oxidizing agents. It is crucial to control these parameters to ensure the integrity of the compound during your experiments.

Q2: How should I store my stock solution of this compound?

A2: To minimize degradation, it is recommended to store stock solutions of this compound in a lyophilized form at -20°C or -80°C.[1] If a solution is necessary, prepare it in a suitable solvent, aliquot it into single-use vials to avoid repeated freeze-thaw cycles, and store it at -80°C.[1]

Q3: What are the likely degradation pathways for this compound?

A3: Based on the general behavior of peptides, this compound may be susceptible to the following degradation pathways:

  • Hydrolysis: Cleavage of the peptide backbone, particularly at aspartic acid (Asp) residues, can occur under acidic conditions.[1]

  • Deamidation: Base-catalyzed deamidation can occur in sequences containing asparagine (Asn) or glutamine (Gln) residues.[1]

  • Oxidation: Cysteine (Cys) and methionine (Met) residues are prone to oxidation, which can be catalyzed by the presence of metal ions.[2]

Q4: I am observing unexpected peaks in my HPLC analysis. What could be the cause?

A4: The appearance of new peaks in your chromatogram could indicate the presence of degradation products. This can be caused by improper storage, handling, or exposure to harsh experimental conditions. Consider the pH of your mobile phase, the temperature of your autosampler, and the potential for light-induced degradation.

Troubleshooting Guide
Problem Potential Cause Recommended Solution
Loss of compound potency or activity. Degradation of this compound due to improper storage or handling.Store lyophilized compound at -20°C or -80°C. For solutions, use single-use aliquots stored at -80°C to avoid freeze-thaw cycles.[1]
Appearance of new peaks in HPLC/LC-MS. Degradation under experimental conditions (e.g., pH, temperature, light).Perform a forced degradation study to identify potential degradants. Optimize your experimental conditions to minimize degradation.
Poor peak shape or retention time shifts in chromatography. Interaction of the peptide with the analytical column or matrix effects.Screen different HPLC columns and mobile phase compositions. Consider using a column with a larger pore size for better peptide analysis.
Inconsistent results between experimental replicates. Instability of the compound in the experimental buffer or medium.Evaluate the stability of this compound in your specific experimental buffer over the time course of your experiment.

Quantitative Data Summary

The following table summarizes stability data for Kahalalide F , a marine-derived cyclic depsipeptide, which may serve as a proxy for understanding the potential stability profile of this compound under different conditions.

Table 1: Chemical Stability of Kahalalide F [3]

Condition Temperature Half-life (t½) Primary Degradation Product
pH 080°C1.1 hoursMultiple products
pH 180°C20 hoursMultiple products
pH 780°C8.6 hoursKahalalide G (hydrolyzed lactone)
pH 1126°C1.65 hoursKahalalide G (hydrolyzed lactone)

Experimental Protocols

Forced Degradation Study Protocol for this compound

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and pathways for this compound.

1. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, DMSO) at a known concentration (e.g., 1 mg/mL).

2. Stress Conditions:

  • Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for 24 hours.

  • Basic Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and incubate at room temperature for 24 hours.

  • Thermal Degradation: Incubate the stock solution at 60°C for 24 hours.

  • Photolytic Degradation: Expose the stock solution to a light source according to ICH Q1B guidelines (e.g., overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).[4]

3. Sample Analysis:

  • At specified time points, withdraw aliquots from each stress condition, neutralize if necessary, and dilute to a suitable concentration for analysis.

  • Analyze the samples using a stability-indicating HPLC or LC-MS method. A reverse-phase C18 column is often a good starting point for peptide analysis.

  • Compare the chromatograms of the stressed samples to that of an unstressed control sample to identify degradation peaks.

4. Data Interpretation:

  • Calculate the percentage of degradation for each condition.

  • If using LC-MS, characterize the mass of the degradation products to propose potential degradation pathways.

Visualizations

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_results Results start This compound Stock Solution acid Acidic (0.1M HCl, 60°C) start->acid base Basic (0.1M NaOH, 60°C) start->base oxidative Oxidative (3% H₂O₂, RT) start->oxidative thermal Thermal (60°C) start->thermal photo Photolytic (ICH Q1B) start->photo hplc HPLC/LC-MS Analysis acid->hplc base->hplc oxidative->hplc thermal->hplc photo->hplc end Identify Degradants & Assess Stability hplc->end

Caption: Workflow for a forced degradation study of this compound.

References

Technical Support Center: Troubleshooting HPLC Separation of Yanucamide A and B

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the chromatographic separation of Yanucamide A and B. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the HPLC analysis of these closely related cyclic depsipeptides.

Understanding the Challenge: The Epimeric Nature of Yanucamides A and B

This compound and B are natural products isolated from the marine cyanobacterium Lyngbya majuscula. Structurally, they are epimers, differing only in the stereochemistry of the N-methylphenylalanine (N-Me-Phe) residue. This subtle difference in their three-dimensional structure is the primary reason for the difficulty in achieving baseline separation via HPLC. As epimers, they often exhibit very similar physicochemical properties, leading to co-elution or poor resolution under standard chromatographic conditions.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section provides answers to common questions and offers solutions to specific problems you may encounter during the HPLC separation of this compound and B.

Q1: My chromatogram shows a single, broad peak instead of two distinct peaks for this compound and B. What is the likely cause and how can I improve the resolution?

A1: A single broad peak indicates co-elution of this compound and B. As epimers, they have very similar retention times. To improve resolution, you need to optimize your chromatographic conditions to enhance the subtle differences in their interaction with the stationary phase.

Troubleshooting Steps:

  • Optimize the Mobile Phase Gradient: A shallow gradient is often effective for separating closely eluting compounds. The original isolation of Yanucamides A and B utilized a reversed-phase ODS (C18) column with a methanol-water gradient.[1] Start with a slow, linear gradient and gradually decrease the rate of organic solvent increase. For example, try a gradient of 0.5% B per minute or less (where B is the organic modifier).

  • Modify the Mobile Phase Composition:

    • Solvent Choice: While methanol was used in the original isolation, acetonitrile can provide different selectivity for peptide separations. Try substituting methanol with acetonitrile or using a ternary mixture of water, methanol, and acetonitrile.

    • Additives: The addition of an acid modifier like trifluoroacetic acid (TFA) or formic acid to the mobile phase is standard practice for peptide separations. These additives can improve peak shape and may enhance selectivity by protonating the analytes and residual silanols on the stationary phase. A typical concentration is 0.1% (v/v).

  • Lower the Temperature: Running the separation at a lower temperature (e.g., 10-15°C) can sometimes improve the resolution of diastereomers by increasing the interaction time with the stationary phase.

  • Reduce the Flow Rate: A lower flow rate (e.g., 0.5-0.8 mL/min for a standard 4.6 mm ID column) can increase the number of theoretical plates and improve separation efficiency.

Q2: I am observing peak splitting or shoulder peaks. What could be the cause?

A2: Peak splitting or the appearance of shoulders on your main peak can be caused by several factors, ranging from issues with the HPLC system to the sample itself.

Troubleshooting Steps:

  • Column Overload: Injecting too much sample can lead to peak distortion. Try reducing the injection volume or the concentration of your sample.

  • Sample Solvent Incompatibility: The solvent in which your sample is dissolved can significantly affect peak shape. Ideally, your sample should be dissolved in the initial mobile phase. If a stronger solvent is used, it can cause the sample to spread on the column, leading to peak splitting. If your sample is dissolved in a strong solvent like DMSO, ensure the injection volume is as small as possible.

  • Column Contamination or Degradation: The column's performance can degrade over time. A blocked frit or a void at the head of the column can disrupt the flow path and cause peak splitting.

    • Action: Try flushing the column with a strong solvent. If the problem persists, you may need to replace the column frit or the entire column. Using a guard column can help protect your analytical column from contamination.

  • Extra-Column Volume: Excessive tubing length or poorly made connections between the injector, column, and detector can increase dead volume, leading to peak broadening and splitting. Ensure all connections are secure and use tubing with the smallest appropriate internal diameter.

Q3: My retention times are not reproducible between runs. What should I check?

A3: Fluctuating retention times can compromise the reliability of your analysis. The issue often lies with the stability of the mobile phase or the HPLC system itself.

Troubleshooting Steps:

  • Mobile Phase Preparation: Ensure your mobile phase is thoroughly mixed and degassed. For buffered mobile phases, check the pH before each use. Bacterial growth in aqueous mobile phases can also cause issues, so it is best to prepare them fresh daily.

  • Pump Performance: Inconsistent pump performance, such as pressure fluctuations, can lead to variable retention times. Check for leaks in the pump seals and ensure the pump is properly primed.

  • Temperature Control: Variations in ambient temperature can affect retention times. Use a column oven to maintain a constant temperature for your column.

Experimental Protocols

Baseline HPLC Method for this compound and B Separation

This method is based on the final purification step described in the original isolation of this compound and B.[1] It serves as a good starting point for method development and troubleshooting.

ParameterCondition
Column Reversed-phase ODS (C18)
Mobile Phase A Water
Mobile Phase B Methanol
Gradient Stepwise gradient from 60% Methanol in Water to 100% Methanol
Detection UV (Wavelength not specified in the abstract, 210-220 nm is a good starting point for peptides)

Data Presentation

The molecular formulas of this compound and B are presented below. The slight difference in molecular weight for Yanucamide B as listed in PubChem may be due to a different salt form or isotopic composition, as the original paper suggests they are isomers.

CompoundMolecular FormulaMonoisotopic Mass (Neutral)
This compound C33H47N3O7597.3414 g/mol
Yanucamide B C34H49N3O7611.3571 g/mol

Source: PubChem[2][3]

Visualizations

Logical Workflow for Troubleshooting Poor Separation

The following diagram outlines a systematic approach to troubleshooting poor resolution between this compound and B.

G Troubleshooting Workflow for Poor Resolution start Poor or No Separation (Single Broad Peak) optimize_gradient Optimize Mobile Phase Gradient (Shallow Gradient) start->optimize_gradient change_solvent Change Mobile Phase Composition (e.g., ACN instead of MeOH) optimize_gradient->change_solvent If resolution is still poor end Improved Resolution optimize_gradient->end Successful Separation adjust_temp Adjust Temperature (Lower Temperature) change_solvent->adjust_temp If resolution is still poor change_solvent->end Successful Separation adjust_flow Adjust Flow Rate (Lower Flow Rate) adjust_temp->adjust_flow If resolution is still poor adjust_temp->end Successful Separation adjust_flow->end Successful Separation

Caption: A logical workflow for systematically troubleshooting poor HPLC separation of this compound and B.

Potential Causes of Peak Splitting

This diagram illustrates the common causes of peak splitting in HPLC.

G Potential Causes of Peak Splitting peak_splitting Peak Splitting Observed column_overload Column Overload peak_splitting->column_overload solvent_mismatch Sample Solvent Mismatch peak_splitting->solvent_mismatch column_issue Column Contamination/Void peak_splitting->column_issue extra_column_volume Extra-Column Volume peak_splitting->extra_column_volume

Caption: Common causes of peak splitting during HPLC analysis.

References

Refinement of extraction protocols to prevent Yanucamide A degradation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in refining extraction protocols to prevent the degradation of Yanucamide A, a cyclic depsipeptide isolated from the marine cyanobacterium Lyngbya majuscula.

Troubleshooting Guides

Encountering low yields or impure samples of this compound can be frustrating. The following guides address common issues and provide solutions based on best practices for the extraction of cyclic depsipeptides from cyanobacteria.

Issue 1: Low Yield of this compound

Low recovery of the target compound can occur at multiple stages of the extraction process. Below is a summary of potential causes and recommended actions.

Potential CauseRecommended SolutionExpected Improvement
Incomplete Cell Lysis Implement a more rigorous cell disruption method. Combining freeze-thaw cycles with sonication or bead beating can enhance the breakdown of tough cyanobacterial cell walls.Increased release of intracellular metabolites, leading to a higher initial concentration of this compound in the crude extract.
Degradation due to pH Shift Maintain a neutral pH (around 7.0) during extraction and subsequent partitioning steps. Use buffered solutions (e.g., phosphate buffer) for aqueous phases.Minimizes acid- or base-catalyzed hydrolysis of the ester and amide bonds within the cyclic structure of this compound.
Elevated Temperature during Extraction Perform all extraction and evaporation steps at low temperatures (4-20°C). Use a rotary evaporator with a chilled water bath for solvent removal.Reduces the rate of potential temperature-dependent degradation reactions.
Oxidative Degradation Degas solvents prior to use and consider performing the extraction under an inert atmosphere (e.g., nitrogen or argon). The addition of antioxidants like BHT (butylated hydroxytoluene) in small amounts to the extraction solvent can also be beneficial.Protects against oxidative damage to sensitive functional groups within the this compound molecule.
Adsorption to Glassware/Plastics Silanize glassware before use to minimize active sites for adsorption. Use polypropylene or other inert plasticware where appropriate.Reduces the loss of the compound due to non-specific binding to surfaces.

Issue 2: Presence of Impurities and Degradation Products

The final purified sample should be of high purity. The presence of related impurities or degradation products can indicate issues with the extraction and purification workflow.

Potential CauseRecommended SolutionExpected Improvement
Co-extraction of Polar Lipids Defat the initial biomass with a non-polar solvent like hexane before proceeding with the main extraction using a more polar solvent.Removes a significant portion of interfering lipids, simplifying the subsequent purification steps.
Enzymatic Degradation Immediately after harvesting, quench enzymatic activity by flash-freezing the biomass in liquid nitrogen or by extracting with a solvent containing a protease inhibitor cocktail.Prevents the action of endogenous enzymes released during cell lysis that could potentially degrade this compound.[1]
Hydrolysis during Chromatography Use a mobile phase with a neutral pH for chromatographic purification. Avoid prolonged exposure to acidic or basic conditions on the column.Preserves the integrity of the this compound molecule during the purification process.
Inadequate Chromatographic Separation Optimize the chromatographic method. This may involve trying different stationary phases (e.g., C18, phenyl-hexyl), mobile phase compositions, and gradient profiles.Improves the resolution between this compound and closely related impurities or degradation products.

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for the initial extraction of this compound?

A1: Based on protocols for similar cyclic depsipeptides from Lyngbya, a mixture of dichloromethane and methanol (1:1 or 2:1 v/v) is a good starting point. Ethanol has also been used successfully. The choice of solvent should balance efficient extraction of the moderately polar this compound with minimizing the co-extraction of highly polar or non-polar impurities.

Q2: How should I store the cyanobacterial biomass before extraction?

A2: To prevent degradation, biomass should be processed as quickly as possible after harvesting. If immediate extraction is not possible, the biomass should be stored frozen at -80°C. Storing the biomass in solvents like 2-propanol at low temperatures has also been reported, but freezing is generally preferred to halt biological activity.

Q3: I see multiple peaks around my target peak in the HPLC chromatogram. What could they be?

A3: These could be isomers of this compound, closely related analogs produced by the cyanobacterium, or degradation products. Degradation can occur through hydrolysis of the ester or amide bonds, leading to linearized forms, or through oxidation. To identify these, you would need to perform detailed spectroscopic analysis (e.g., LC-MS/MS, NMR) on the isolated peaks.

Q4: Can I use acidic or basic conditions to improve the separation during chromatography?

A4: While altering the pH can change the retention behavior of compounds, it is generally advised to maintain a neutral pH when working with cyclic depsipeptides like this compound. Both acidic and basic conditions can catalyze the hydrolysis of the ester and amide linkages within the molecule, leading to degradation.[2]

Q5: Are there any specific enzymes I should be concerned about during extraction?

A5: Cyanobacteria contain a variety of proteases and esterases that can be released upon cell lysis. While specific enzymes that degrade this compound have not been identified, it is a good practice to assume their presence and take preventative measures, such as rapid extraction at low temperatures or the use of protease inhibitors.

Experimental Protocols

Refined Extraction and Purification Protocol for this compound

This protocol incorporates measures to minimize degradation and improve the purity of the final product.

1. Biomass Preparation:

  • Harvest the Lyngbya majuscula biomass by filtration or centrifugation.
  • Immediately flash-freeze the biomass in liquid nitrogen.
  • Lyophilize the frozen biomass to dryness. Store the dried biomass at -80°C until extraction.

2. Extraction:

  • Grind the lyophilized biomass to a fine powder.
  • Extract the powdered biomass with a 2:1 mixture of dichloromethane:methanol at a ratio of 10 mL of solvent per gram of dry biomass.
  • Perform the extraction at 4°C with constant stirring for 24 hours.
  • Filter the extract to remove the cell debris.
  • Repeat the extraction on the biomass residue twice more.
  • Combine the filtrates and evaporate the solvent under reduced pressure at a temperature below 30°C.

3. Liquid-Liquid Partitioning:

  • Dissolve the crude extract in 90% methanol in water.
  • Perform a liquid-liquid extraction against hexane to remove non-polar compounds. Repeat the hexane wash three times.
  • Collect the methanolic layer and evaporate the solvent.
  • Resuspend the residue in water and perform a liquid-liquid extraction against ethyl acetate. Repeat the ethyl acetate extraction three times.
  • Combine the ethyl acetate fractions and dry over anhydrous sodium sulfate.
  • Evaporate the ethyl acetate to yield the semi-purified extract.

4. Chromatographic Purification:

  • Subject the semi-purified extract to vacuum liquid chromatography (VLC) on a silica gel column, eluting with a stepwise gradient of ethyl acetate in hexane.
  • Monitor the fractions by thin-layer chromatography (TLC) or HPLC.
  • Combine fractions containing this compound and evaporate the solvent.
  • Perform a final purification step using reversed-phase high-performance liquid chromatography (RP-HPLC) on a C18 column with an isocratic or gradient mobile phase of methanol and water. Maintain the mobile phase at a neutral pH.

Visualizations

Experimental Workflow for Refined this compound Extraction

G Refined Extraction Workflow for this compound cluster_0 Biomass Preparation cluster_1 Extraction cluster_2 Purification Harvest Harvest Lyngbya majuscula Freeze Flash-freeze in Liquid N2 Harvest->Freeze Lyophilize Lyophilize to Dryness Freeze->Lyophilize Grind Grind Biomass Lyophilize->Grind Extract Extract with CH2Cl2:MeOH (2:1) at 4°C Grind->Extract Filter Filter and Combine Extracts Extract->Filter Evaporate_1 Evaporate Solvent Filter->Evaporate_1 Partition_1 Partition with Hexane Evaporate_1->Partition_1 Partition_2 Partition with Ethyl Acetate Partition_1->Partition_2 VLC Silica Gel VLC Partition_2->VLC HPLC RP-HPLC (C18) VLC->HPLC Final_Product Final_Product HPLC->Final_Product Pure this compound

Caption: Refined extraction and purification workflow for this compound.

Potential Degradation Pathways for this compound

G Potential Degradation Pathways for this compound cluster_0 Degradation Triggers cluster_1 Degradation Reactions cluster_2 Degradation Products Yanucamide_A This compound (Cyclic Depsipeptide) Hydrolysis Hydrolysis Yanucamide_A->Hydrolysis Oxidation Oxidation Yanucamide_A->Oxidation Enzymatic_Cleavage Enzymatic Cleavage Yanucamide_A->Enzymatic_Cleavage High_Temp High Temperature High_Temp->Hydrolysis Extreme_pH Extreme pH (Acidic or Basic) Extreme_pH->Hydrolysis Oxidants Oxidizing Agents Oxidants->Oxidation Enzymes Endogenous Enzymes (Proteases, Esterases) Enzymes->Enzymatic_Cleavage Linear_Peptide Linearized Peptide Hydrolysis->Linear_Peptide Oxidized_Products Oxidized Derivatives Oxidation->Oxidized_Products Fragments Peptide Fragments Enzymatic_Cleavage->Fragments

Caption: Potential degradation pathways for this compound.

References

Addressing ambiguous NMR signals in Yanucamide A characterization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals working on the characterization of Yanucamide A and related cyclic depsipeptides. The information addresses common challenges and ambiguities encountered during NMR analysis.

Frequently Asked Questions (FAQs)

Q1: Why do some signals in my ¹H-NMR spectrum of a synthetic this compound analog appear broad or doubled?

A1: Broad or doubled signals in the NMR spectrum of a cyclic peptide like this compound can often be attributed to the presence of multiple conformers in solution at room temperature. The energy barrier for rotation around certain bonds (e.g., amide bonds) may be low enough that the molecule exists as an equilibrium of two or more distinct shapes. These conformers are in slow or intermediate exchange on the NMR timescale, leading to separate or broadened peaks for the affected nuclei. To confirm this, you can acquire spectra at different temperatures. Heating the sample may cause the exchange rate to increase, leading to the coalescence of the doubled signals into a single, sharp peak. Conversely, cooling the sample can slow the exchange further, resulting in sharper signals for each individual conformer.

Q2: I've synthesized a this compound stereoisomer, but the NMR spectrum doesn't match the reported data for the natural product. What could be the issue?

A2: This is a known challenge in the characterization of complex natural products like this compound. The original structural elucidation may have contained ambiguities, particularly concerning stereochemistry. In fact, the initially proposed stereochemistry of this compound was later revised after total synthesis efforts revealed discrepancies in the NMR data between the synthetic isomers and the natural product. It is crucial to carefully compare not just the chemical shifts but also the coupling constants and 2D NMR correlations (e.g., NOESY/ROESY) to the most up-to-date, confirmed structural data. If your data consistently deviates, it is likely you have synthesized a different stereoisomer.

Q3: Some of the proton signals in the aliphatic region of my this compound spectrum are heavily overlapped. How can I resolve them?

A3: Signal overlap in the aliphatic region is common for complex molecules with multiple similar spin systems. To resolve these ambiguities, a suite of 2D NMR experiments is essential.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton to its directly attached carbon, spreading the signals over a second dimension and greatly improving resolution.

  • TOCSY (Total Correlation Spectroscopy): This experiment reveals correlations between all protons within a spin system, helping to identify complete amino acid or other structural fragments even if some signals are overlapped.

  • Higher Field Strength: If available, acquiring spectra on a higher field NMR spectrometer will increase the chemical shift dispersion and can resolve overlapping signals.

Q4: How can I confirm the sequence of amino acids and other building blocks in this compound using NMR?

A4: The sequence can be determined by long-range heteronuclear correlations. The HMBC (Heteronuclear Multiple Bond Correlation) experiment is key here. It shows correlations between protons and carbons that are two or three bonds away. By observing correlations from an alpha-proton (Hα) of one residue to the carbonyl carbon (C=O) of the preceding residue, you can piece together the sequence of the peptide backbone.

Troubleshooting Guide

Issue 1: Ambiguous Stereochemistry

Problem: You are uncertain about the relative or absolute stereochemistry of a chiral center, leading to multiple possible isomers that could fit the 1D NMR data. This was a documented issue in the initial characterization of this compound.

Solution Workflow:

  • Acquire High-Quality 2D NMR Data:

    • ROESY or NOESY: These experiments detect through-space correlations (Nuclear Overhauser Effect, NOE) between protons that are close to each other (< 5 Å). The presence or absence of specific NOE cross-peaks can provide crucial distance restraints to define the relative stereochemistry. For example, an NOE between the Hα of one residue and a side-chain proton of another can define their relative orientation.

    • J-Coupling Analysis: Carefully measure the ³J(Hα, Hβ) coupling constants. These values, when applied to the Karplus equation, can give an indication of the dihedral angle and thus the conformation of the side chain.

  • Chemical Derivatization (Marfey's Method):

    • To determine the absolute stereochemistry of the amino acid components, hydrolyze the peptide and react the resulting amino acids with a chiral derivatizing agent like Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide). The resulting diastereomers can be separated by HPLC and compared to authentic standards.

  • Compare with Synthetic Standards:

    • As was done for the final structural confirmation of this compound, synthesizing the possible stereoisomers and comparing their NMR spectra to that of the natural product is the definitive method for assigning the correct stereostructure.

Issue 2: Signal Overlap in Crowded Spectral Regions

Problem: Multiple proton signals, particularly in the upfield (aliphatic) and aromatic regions, are overlapping, making assignment impossible from the 1D spectrum alone.

Solution Workflow:

  • Utilize Heteronuclear Correlation:

    • Run an HSQC experiment to disperse the proton signals based on the chemical shift of their attached carbons. This will likely resolve many of the overlapping proton signals.

    • Use the resolved carbon signals as a starting point for further analysis.

  • Trace Spin Systems:

    • Acquire a COSY (Correlation Spectroscopy) spectrum to identify protons that are directly coupled (typically 2-3 bonds apart). This helps to trace out the proton networks within individual residues.

    • For more extended spin systems, a TOCSY experiment is invaluable as it shows correlations between all protons in a coupled network, not just the directly adjacent ones.

  • Connect the Fragments:

    • Use an HMBC spectrum to find long-range (2-3 bond) correlations between protons and carbons. This is essential for linking the individual spin systems (e.g., amino acid residues) together by finding correlations across the amide or ester bonds.

Quantitative Data

Note: A complete, tabulated set of NMR data for the natural this compound was not provided in the original isolation publication. The following table is an illustrative representation based on the known structure and typical chemical shifts for the constituent residues. For definitive assignment, comparison to an authentic standard is required.

Residue/FragmentPosition¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)Key HMBC Correlations
Dhoya H-3~3.70~78.0C-1, C-2, C-4, C-5
H-4~1.60, ~1.75~30.0C-2, C-3, C-5, C-6
H-6~2.15~28.0C-5, C-7, C-8
H-8~1.95~69.0C-6, C-7
2x Me~1.15, ~1.20~22.0, ~25.0C-1, C-2, C-3
Valine NH~7.50-Val C=O, Hiv Cα
~4.20~60.0Val C=O, Val Cβ
~2.10~31.0Val Cα, Val Cγ
2x Me~0.95, ~1.00~19.0, ~19.5Val Cβ
Hiv ~4.90~78.0Hiv C=O, Hiv Cβ
~2.20~30.0Hiv Cα, Hiv Cγ
2x Me~0.90, ~1.05~17.0, ~19.0Hiv Cβ
N-Me-Phe ~5.20~58.0Phe C=O, Phe Cβ
~3.10, ~3.20~38.0Phe Cα, Phe Cγ (Aromatic)
N-Me~2.80~33.0Phe Cα, Phe C=O
Aromatic~7.20-7.35~127-137-
β-Alanine ~2.50~36.0β-Ala C=O, β-Ala Cβ
~3.40~34.0β-Ala C=O, β-Ala Cα

Experimental Protocols

Key 2D NMR Experiments for Structure Elucidation
  • COSY (¹H-¹H Correlation Spectroscopy):

    • Purpose: To identify protons that are coupled to each other, typically through 2-3 bonds. This is fundamental for identifying spin systems within individual residues.

    • Methodology: The experiment consists of two 90° pulses separated by an evolution time (t₁). The signal is then acquired during the detection time (t₂). A series of experiments are run with incrementing t₁ values to build the second dimension. Phase cycling is used to select for the desired coherence transfer pathway. Data is processed with Fourier transformation in both dimensions.

  • HSQC (Heteronuclear Single Quantum Coherence):

    • Purpose: To correlate protons with their directly attached heteronucleus (typically ¹³C or ¹⁵N). This provides excellent signal dispersion and is a cornerstone of modern NMR assignment.

    • Methodology: The pulse sequence starts with proton excitation, followed by a delay to allow for the evolution of J-coupling. Magnetization is then transferred to the heteronucleus (e.g., ¹³C) via an INEPT (Insensitive Nuclei Enhanced by Polarization Transfer) block. After evolving with the carbon chemical shift, the magnetization is transferred back to the proton for detection. This provides the high sensitivity of proton detection.

  • HMBC (Heteronuclear Multiple Bond Correlation):

    • Purpose: To identify long-range correlations (typically 2-3 bonds) between protons and heteronuclei. This is the primary method for connecting spin systems to build up the molecular structure.

    • Methodology: The pulse sequence is similar to HSQC but incorporates a low-pass J-filter to suppress one-bond correlations and a long-range coupling evolution delay (optimized for ~8-10 Hz) to enhance the multiple-bond correlations. It is a gradient-selected experiment, providing clean spectra.

  • ROESY (Rotating-frame Overhauser Effect Spectroscopy):

    • Purpose: To identify protons that are close in space (< 5 Å), regardless of whether they are connected through bonds. It is used to determine stereochemistry and 3D structure. ROESY is often preferred over its alternative, NOESY, for medium-sized molecules like this compound because it avoids the problem of zero-crossing NOEs.

    • Methodology: The experiment uses a spin-lock pulse to hold the magnetization in the transverse plane. During this spin-lock period, cross-relaxation occurs between nearby protons, leading to magnetization transfer. The resulting cross-peaks indicate spatial proximity.

Visualizations

G cluster_start Initial Data Acquisition cluster_2d_nmr 2D NMR Analysis cluster_interpretation Data Interpretation & Hypothesis cluster_validation Validation & Refinement cluster_end Final Structure start Ambiguous Signal in NMR Spectrum (e.g., Overlap, Broadening, Stereochemistry) cosy COSY / TOCSY (Identify Spin Systems) start->cosy hsqc HSQC (Resolve Overlap) start->hsqc Signal Overlap roesy ROESY / NOESY (Spatial Proximity) start->roesy Stereochem Ambiguity interpret_2d Assign Resonances & Propose Planar Structure cosy->interpret_2d hsqc->cosy hmbc HMBC (Connect Fragments) hmbc->interpret_2d interpret_roesy Propose Relative Stereochemistry roesy->interpret_roesy interpret_2d->hmbc Confirm Sequence marfey Chemical Derivatization (e.g., Marfey's Method) interpret_roesy->marfey Determine Absolute Config. synthesis Total Synthesis of Proposed Isomers interpret_roesy->synthesis Confirm Relative Config. end Unambiguous Structure Elucidated marfey->end comparison Compare Spectra of Synthetic vs. Natural synthesis->comparison comparison->end

Caption: Workflow for resolving ambiguous NMR signals in natural product characterization.

G cluster_problem Problem Definition cluster_hypothesis Hypothesis Generation cluster_testing Experimental Testing cluster_conclusion Conclusion problem Observed NMR data of synthetic compound does not match literature data for natural product. hypo1 Hypothesis 1: Incorrect Planar Structure problem->hypo1 hypo2 Hypothesis 2: Incorrect Stereochemistry problem->hypo2 test1 Re-evaluate 2D NMR (COSY, HMBC) to confirm bonding network. hypo1->test1 test2 Synthesize other possible stereoisomers. hypo2->test2 test3 Acquire ROESY/NOESY data to compare spatial correlations. hypo2->test3 conc1 Planar structure is correct. test1->conc1 conc2 NMR of one synthetic isomer matches natural product. test2->conc2 test3->conc2 conc3 Revise original stereochemical assignment. conc2->conc3

Caption: Logical workflow for troubleshooting discrepancies in synthetic vs. natural product NMR data.

Strategies to improve the efficiency of Dhoya fragment synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Dhoya fragment synthesis. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing this crucial building block. Find troubleshooting guidance, frequently asked questions, and detailed protocols to enhance the efficiency and success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the "Dhoya fragment" and why is it significant?

The Dhoya fragment is a specific chemical moiety, 2,2-dimethyl-3-hydroxy-7-octynoic acid. It is a key chiral building block in the total synthesis of several bioactive marine natural products, including yanucamide A and PM170453. Its defined stereochemistry is crucial for the biological activity of the final natural product.

Q2: What are the primary challenges in synthesizing the Dhoya fragment?

The main challenges include:

  • Achieving high stereoselectivity during the creation of the hydroxyl-bearing chiral center.

  • Preventing side reactions during oxidation steps.

  • Ensuring efficient protection and deprotection of functional groups without compromising yield.

  • Maintaining the integrity of the terminal alkyne or other sensitive functional groups throughout the multi-step synthesis.

Q3: Can I use a different starting material than those cited in the literature?

Yes, while starting materials like 1,5-pentanediol or hex-5-yn-1-ol are commonly used, other precursors can be adapted.[1][2] The key is to choose a starting material that allows for the efficient introduction of the required aldehyde functionality and has the appropriate carbon chain length. The choice will impact the subsequent reaction steps and may require optimization.

Troubleshooting Guide

Low Yield in Swern Oxidation
Symptom Possible Cause Suggested Solution
Low conversion of alcohol to aldehyde. 1. Incomplete activation of DMSO with oxalyl chloride. 2. Reaction temperature too high, leading to side reactions. 3. Moisture in the reaction.1. Ensure oxalyl chloride is added slowly to a cold (-78 °C) solution of DMSO. 2. Maintain a strict temperature control at -78 °C during the addition of the alcohol. 3. Use anhydrous solvents and glassware.
Presence of chlorinated byproducts. Excess oxalyl chloride.Use a stoichiometric amount or a slight excess (1.1-1.5 equivalents) of oxalyl chloride.
Formation of Pummerer rearrangement products. Warming the reaction mixture before the addition of the tertiary amine base.Add the tertiary amine (e.g., triethylamine) at -78 °C and then allow the reaction to slowly warm to room temperature.
Poor Stereoselectivity in the Asymmetric Aldol Reaction
Symptom Possible Cause Suggested Solution
Low diastereomeric or enantiomeric excess. 1. Improper formation of the chiral auxiliary complex. 2. Incorrect reaction temperature. 3. Use of a non-optimal chiral auxiliary for the specific substrate.1. Ensure the chiral auxiliary (e.g., an oxazaborolidinone or Evans oxazolidinone) is of high purity and handled under anhydrous conditions.[1][2] 2. Strictly adhere to the recommended reaction temperatures, which are often cryogenic. 3. Consider screening different chiral auxiliaries if the desired selectivity is not achieved.
Formation of multiple aldol products. 1. Epimerization of the newly formed stereocenter. 2. Self-condensation of the aldehyde.1. Use a non-nucleophilic base for the cleavage of the chiral auxiliary. 2. Add the aldehyde slowly to the pre-formed enolate of the chiral auxiliary.

Experimental Protocols

Protocol 1: Swern Oxidation of Hex-5-yn-1-ol[2]

This protocol outlines the oxidation of the primary alcohol to the corresponding aldehyde.

Materials:

  • Oxalyl chloride

  • Dimethyl sulfoxide (DMSO)

  • Dichloromethane (CH₂Cl₂) (anhydrous)

  • Hex-5-yn-1-ol

  • Triethylamine (Et₃N)

Procedure:

  • A solution of oxalyl chloride (1.9 mL, 22.67 mmol) in CH₂Cl₂ (36 mL) is cooled to -78 °C.

  • A 10% solution of DMSO (1.6 mL, 22.67 mmol) in CH₂Cl₂ (16 mL) is added dropwise at -78 °C.

  • After gas evolution ceases, the mixture is stirred for 15 minutes.

  • Hex-5-yn-1-ol (0.89 g, 9.07 mmol) is added, and the mixture is stirred for 45 minutes at -78 °C.

  • Triethylamine (6.3 mL, 45.34 mmol) is added, and the mixture is stirred for an additional 20 minutes before allowing it to warm to room temperature.

  • The reaction is quenched with water, and the product is extracted with CH₂Cl₂. The organic layers are combined, washed with brine, dried over Na₂SO₄, and concentrated under reduced pressure to yield the crude aldehyde.

Protocol 2: Asymmetric Aldol Reaction using an Evans Oxazolidinone[2]

This protocol describes the stereoselective formation of the β-hydroxy acid moiety.

Materials:

  • (S)-4-benzyl-3-propionyl-2-oxazolidinone

  • Titanium(IV) chloride (TiCl₄)

  • N,N-Diisopropylethylamine (DIPEA)

  • Aldehyde from Protocol 1

  • Lithium hydroxide (LiOH)

  • Hydrogen peroxide (H₂O₂)

Procedure:

  • The Evans oxazolidinone is dissolved in anhydrous CH₂Cl₂ and cooled to -78 °C.

  • TiCl₄ is added dropwise, followed by the slow addition of DIPEA.

  • The aldehyde from the Swern oxidation step is then added dropwise, and the reaction is stirred at low temperature until completion (monitored by TLC).

  • The reaction is quenched, and the product is worked up to isolate the aldol adduct.

  • The chiral auxiliary is cleaved by treating the adduct with a mixture of LiOH and H₂O₂ in a THF/water solution to yield the desired β-hydroxy acid.

Visualizations

Below are diagrams illustrating the key workflow and a critical reaction pathway in Dhoya fragment synthesis.

G A Starting Material (e.g., Hex-5-yn-1-ol) B Swern Oxidation A->B Oxalyl Chloride, DMSO, Et3N C Aldehyde Intermediate B->C D Asymmetric Aldol Reaction C->D Chiral Auxiliary, Lewis Acid E Chiral Adduct D->E F Cleavage of Chiral Auxiliary E->F LiOH, H2O2 G Dhoya Fragment Precursor F->G H Functional Group Protection/Deprotection G->H I Final Dhoya Fragment H->I

Caption: General workflow for Dhoya fragment synthesis.

G cluster_0 Formation of Chiral Enolate cluster_1 Aldol Addition Aux Evans Oxazolidinone Base Lewis Acid (e.g., TiCl4) + Base (e.g., DIPEA) Enolate Chiral Titanium Enolate Aldehyde Aldehyde Intermediate Enolate->Aldehyde Nucleophilic Attack Adduct Aldol Adduct Aldehyde->Adduct Stereoselective C-C Bond Formation

References

Side-product formation in the synthesis of Yanucamide A precursors

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential side-product formation during the synthesis of Yanucamide A precursors. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges and side-product formations encountered during the synthesis of this compound precursors?

A1: The synthesis of this compound, a cyclic depsipeptide, involves several key steps where side-product formation can occur. These include the synthesis of the unique fatty acid side chain, 2,2-dimethyl-3-hydroxy-7-octynoic acid, peptide couplings, and the final macrolactamization. Common challenges include:

  • Epimerization: Loss of stereochemical integrity at chiral centers during peptide coupling is a significant concern, particularly with sterically hindered amino acids.

  • Incomplete Reactions: Steric hindrance can also lead to incomplete coupling or esterification reactions, resulting in the recovery of starting materials.

  • Diketopiperazine Formation: A common side reaction in solid-phase peptide synthesis (SPPS), especially when coupling the second amino acid.

  • Side Reactions During Esterification: The formation of the ester linkage in the depsipeptide can be challenging due to the hindered nature of the carboxylic acid and alcohol components.

  • Oligomerization during Macrolactamization: The final ring-closing step can lead to the formation of cyclic dimers or higher-order oligomers instead of the desired monomeric cyclic depsipeptide.

Q2: How can I minimize epimerization during the coupling of amino acid precursors for this compound?

A2: Epimerization is a common issue in peptide synthesis and can be minimized by careful selection of coupling reagents, solvents, and reaction conditions.[1][2]

  • Coupling Reagents: Use of additives like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) with carbodiimides (e.g., DCC, DIC) can suppress epimerization.[3] Uronium-based reagents like HATU and HBTU are also effective.

  • Solvents: Apolar solvents may reduce epimerization, but solubility can be an issue. Polar aprotic solvents like DMF are common, but reaction time should be minimized.

  • Temperature: Performing coupling reactions at lower temperatures can help reduce the rate of epimerization.[1]

  • Base: The choice and amount of base (e.g., DIPEA, NMM) can influence epimerization. Use the minimum amount of a non-hindered base necessary.

Q3: What are potential side-products in the synthesis of the 2,2-dimethyl-3-hydroxy-7-octynoic acid precursor?

A3: The synthesis of this β-hydroxy acid can present challenges in controlling stereochemistry.

  • Diastereomeric Impurities: Aldol-type reactions used to create the β-hydroxy carbonyl moiety can result in a mixture of syn and anti diastereomers.[4][5][6][7] Careful selection of chiral auxiliaries and reaction conditions is crucial to achieve high diastereoselectivity.

  • Over-oxidation or Reduction: If oxidation or reduction steps are involved, over-oxidation to a β-keto acid or over-reduction of other functional groups are potential side reactions.

Troubleshooting Guides

Problem 1: Low yield and multiple spots on TLC during peptide coupling steps.
Possible Cause Troubleshooting Steps
Incomplete Coupling - Increase the reaction time or temperature slightly. - Use a more powerful coupling reagent like HATU or COMU, especially for hindered amino acids.[3] - Ensure all reagents are fresh and anhydrous.
Epimerization - Analyze the crude product by chiral HPLC to confirm the presence of diastereomers. - Switch to a coupling reagent known to suppress epimerization (e.g., add HOBt or HOAt). - Lower the reaction temperature. - Use a less hindered base or a smaller excess.
Side-chain Reactions - Ensure appropriate protecting groups are used for reactive side chains. - Check the stability of protecting groups to the coupling conditions.
Problem 2: Formation of a dimeric or oligomeric side-product during macrolactamization.
Possible Cause Troubleshooting Steps
High Concentration - Perform the macrolactamization under high dilution conditions to favor intramolecular cyclization over intermolecular reactions.
Slow Intramolecular Reaction - Use a highly efficient coupling reagent for the cyclization, such as HATU or PyAOP. - The choice of cyclization site can impact the rate; consider alternative cyclization points in the peptide backbone.
Problem 3: Low yield during the esterification to form the depsipeptide linkage.
Possible Cause Troubleshooting Steps
Steric Hindrance - Use a robust esterification method suitable for hindered substrates, such as Yamaguchi esterification. - Increase the reaction temperature and/or time.
Reversibility of Reaction - Use a method that removes the water by-product to drive the equilibrium towards the ester product (e.g., Dean-Stark apparatus for Fischer esterification).[8][9]

Quantitative Data Summary

Side-Product TypeCommon Yield Range (%)Key Influencing Factors
Epimerized Peptide5-30%Coupling reagent, base, temperature, solvent[1][2]
Dimeric Macrolactone10-40%Concentration, coupling reagent
Diastereomeric β-hydroxy acid10-50%Chiral auxiliary, reaction temperature, metal enolate

Experimental Protocols

Protocol 1: HATU/HOAt Mediated Peptide Coupling
  • Dissolve the N-protected amino acid (1.2 eq) and HOAt (1.2 eq) in anhydrous DMF.

  • Add HATU (1.2 eq) to the solution and stir for 5 minutes at room temperature.

  • Add the amino-component (1.0 eq) to the activated mixture.

  • Add DIPEA (2.0 eq) dropwise and stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC or LC-MS.

  • Upon completion, dilute the reaction with ethyl acetate and wash sequentially with 5% citric acid, saturated sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: High-Dilution Macrolactamization
  • Dissolve the linear depsipeptide precursor in a large volume of a suitable solvent (e.g., DCM/DMF mixture to achieve a concentration of ~0.001 M).

  • In a separate flask, dissolve the coupling reagent (e.g., HATU, 1.5 eq) and a base (e.g., DIPEA, 3.0 eq) in the same solvent.

  • Using a syringe pump, add the solution of the linear precursor to the solution of the coupling reagent over a period of 4-8 hours at room temperature.

  • After the addition is complete, stir the reaction for an additional 2-4 hours.

  • Monitor the reaction by LC-MS.

  • Work up the reaction as described in Protocol 1 and purify by preparative HPLC.

Visualizations

Side_Product_Formation_in_Peptide_Coupling cluster_main Peptide Coupling Amino_Acid_1 R1-COOH Activation Activation Amino_Acid_1->Activation Amino_Acid_2 H2N-R2 Coupling_Reagent Coupling Reagent (e.g., HATU) Coupling_Reagent->Activation Base Base (e.g., DIPEA) Base->Activation Desired_Product Desired Peptide R1-CO-NH-R2 Activation->Desired_Product + Amino_Acid_2 Oxazolone Oxazolone Intermediate Activation->Oxazolone Side Reaction Epimerization Epimerized Peptide Oxazolone->Epimerization Hydrolysis

Caption: Pathway for desired peptide formation and the side reaction leading to epimerization.

Macrolactamization_Pathways cluster_cyclization Macrolactamization Linear_Precursor Linear Depsipeptide High_Dilution High Dilution Linear_Precursor->High_Dilution Low_Concentration Low Concentration Linear_Precursor->Low_Concentration Intramolecular Intramolecular Cyclization High_Dilution->Intramolecular Intermolecular Intermolecular Reaction Low_Concentration->Intermolecular Monomer This compound (Monomer) Intramolecular->Monomer Dimer Dimer/Oligomer Intermolecular->Dimer

Caption: Competing pathways in macrolactamization leading to monomer or dimer formation.

Troubleshooting_Workflow cluster_workflow Troubleshooting Workflow for Low Coupling Yield Start Low Yield in Peptide Coupling Check_Purity Check Reagent Purity and Anhydrous Conditions Start->Check_Purity Analyze_Crude Analyze Crude by LC-MS and Chiral HPLC Check_Purity->Analyze_Crude Incomplete_Reaction Incomplete Reaction? Analyze_Crude->Incomplete_Reaction Epimerization_Detected Epimerization? Incomplete_Reaction->Epimerization_Detected No Increase_Time_Temp Increase Reaction Time/Temperature Incomplete_Reaction->Increase_Time_Temp Yes Change_Conditions Modify Coupling Conditions: - Lower Temperature - Additive (HOBt) - Different Base Epimerization_Detected->Change_Conditions Yes Purify Purify Desired Product Epimerization_Detected->Purify No Change_Coupling_Reagent Use Stronger Coupling Reagent Increase_Time_Temp->Change_Coupling_Reagent Change_Coupling_Reagent->Purify Change_Conditions->Purify End Successful Coupling Purify->End

Caption: A logical workflow for troubleshooting low yields in peptide coupling reactions.

References

Validation & Comparative

Yanucamide A vs. Yanucamide B: A Comparative Analysis of Cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Researchers, scientists, and professionals in drug development now have access to a concise comparative guide on the cytotoxicity of Yanucamide A and Yanucamide B, two depsipeptides isolated from a marine cyanobacteria assemblage of Lyngbya majuscula and Schizothrix Species. This guide provides a summary of the available experimental data, detailed experimental protocols for the cited cytotoxicity assays, and visualizations of the experimental workflow.

Executive Summary

This compound and Yanucamide B are cyclic depsipeptides that have demonstrated potent cytotoxic activity. Currently, the primary available cytotoxicity data for both compounds stems from the brine shrimp lethality assay. This assay is a common preliminary screen for cytotoxicity. Both this compound and Yanucamide B exhibit strong toxicity in this assay, with an identical median lethal dose (LD50). Further studies are required to determine their cytotoxicity against specific human cancer cell lines and to elucidate their mechanisms of action.

Data Presentation: Cytotoxicity

The cytotoxic activity of this compound and Yanucamide B has been evaluated using the brine shrimp lethality assay. The results are summarized in the table below.

CompoundAssay TypeOrganismCytotoxicity Metric (LD50)Reference
This compound Brine Shrimp Lethality AssayArtemia salina (brine shrimp)5 ppm[1]
Yanucamide B Brine Shrimp Lethality AssayArtemia salina (brine shrimp)5 ppm[1]

Experimental Protocols

Brine Shrimp Lethality Assay

The brine shrimp lethality assay is a simple, rapid, and low-cost method for the preliminary evaluation of cytotoxicity. The protocol outlined below is a generalized procedure based on common practices.

1. Hatching of Brine Shrimp Cysts:

  • Brine shrimp (Artemia salina) cysts are hatched in a container filled with artificial seawater (typically 3.8% sea salt solution) under constant aeration and illumination.

  • After 24-48 hours, the hatched nauplii (larvae) are collected for the assay.

2. Preparation of Test Solutions:

  • This compound and Yanucamide B are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions.

  • A series of dilutions are prepared from the stock solutions to achieve the desired test concentrations.

3. Assay Procedure:

  • A specific number of brine shrimp nauplii (typically 10-15) are added to vials or wells of a multi-well plate.

  • The prepared dilutions of the test compounds are added to the vials. A control group containing only the solvent is also included.

  • The final volume in each vial is adjusted with artificial seawater.

  • The vials are incubated for 24 hours under illumination.

4. Data Collection and Analysis:

  • After the incubation period, the number of dead and surviving nauplii in each vial is counted.

  • The percentage of mortality is calculated for each concentration.

  • The median lethal concentration (LC50 or LD50), the concentration at which 50% of the nauplii are killed, is determined using statistical methods such as probit analysis.

Mechanism of Action

The precise molecular mechanism of action for this compound and Yanucamide B has not yet been elucidated. Many cytotoxic natural products isolated from marine cyanobacteria are known to induce apoptosis (programmed cell death) in cancer cells. However, further research is needed to determine if the Yanucamides share this or a different mechanism of cytotoxicity.

Visualizations

experimental_workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Data Analysis hatching Hatching Brine Shrimp Cysts exposure Exposure of Nauplii to Yanucamides hatching->exposure solutions Preparation of Yanucamide Solutions solutions->exposure incubation 24-hour Incubation exposure->incubation counting Counting Survivors incubation->counting calculation LC50 Calculation counting->calculation

Caption: Experimental workflow for the brine shrimp lethality assay.

logical_relationship cluster_compounds Compounds cluster_assay Cytotoxicity Assay cluster_result Result yan_a This compound bsla Brine Shrimp Lethality Assay yan_a->bsla yan_b Yanucamide B yan_b->bsla ld50 LD50 = 5 ppm bsla->ld50

Caption: Logical relationship of compounds, assay, and result.

References

Yanucamide A: A Potent Toxin with Untapped Potential Compared to its Diverse Lyngbya Counterparts

Author: BenchChem Technical Support Team. Date: November 2025

A comparative analysis of the biological activities of Yanucamide A and other depsipeptides derived from Lyngbya cyanobacteria reveals a landscape of potent, structurally diverse molecules with a wide range of cellular targets. While many Lyngbya depsipeptides have been extensively studied for their cytotoxic, anticancer, and enzyme-inhibiting properties, this compound's biological activity profile remains largely unexplored beyond its initial discovery, presenting both a knowledge gap and an opportunity for future research.

This compound, a cyclic depsipeptide isolated from a Fijian assemblage of Lyngbya majuscula and Schizothrix species, has demonstrated potent toxicity against brine shrimp (Artemia salina)[1]. However, to date, this remains the only reported biological activity in publicly accessible literature. This stands in stark contrast to a plethora of other depsipeptides from the same genus, which have been the subject of numerous studies investigating their mechanisms of action and potential therapeutic applications.

This guide provides a comparative overview of the known biological activities of this compound alongside other prominent Lyngbya depsipeptides, highlighting the quantitative data available, the experimental methods used to obtain it, and the signaling pathways implicated in their activity.

Cytotoxicity: A Common Trait with Varying Potency

Many depsipeptides isolated from Lyngbya species exhibit significant cytotoxicity against a range of human cancer cell lines. This activity is a key driver in the ongoing interest in these compounds for drug discovery. The following table summarizes the cytotoxic activities of several notable Lyngbya depsipeptides.

DepsipeptideCancer Cell LineIC50 (Concentration)Reference
This compound Not ReportedNot Reported
Lagunamide A P388 (murine leukemia)1.6 nM[2]
A549 (human lung carcinoma)2.9 nM[2]
PC3 (human prostate cancer)6.4 nM[2]
HCT8 (human colon cancer)1.8 nM[2]
SK-OV3 (human ovarian cancer)3.2 nM[2]
Apratoxin D H-460 (human lung cancer)2.6 nM
Itralamide B HEK-293 (human embryonic kidney)6 µM
Viequeamide A H460 (human lung cancer)60 nM
Ulongapeptin KB (human oral cancer)0.63 µM

Enzyme Inhibition: A More Targeted Approach

Beyond broad cytotoxicity, some Lyngbya depsipeptides have been shown to be potent and selective inhibitors of specific enzymes, suggesting more targeted mechanisms of action.

DepsipeptideTarget EnzymeIC50 (Concentration)Reference
Lyngbyastatin 8 Porcine Pancreatic Elastase123 nM
Lyngbyastatin 9 Porcine Pancreatic Elastase210 nM
Lyngbyastatin 10 Porcine Pancreatic Elastase120 nM

Experimental Protocols

The data presented in this guide is derived from established experimental methodologies. Understanding these protocols is crucial for interpreting the results and for designing future studies.

Cytotoxicity Assays

The half-maximal inhibitory concentration (IC50) is a standard measure of the potency of a substance in inhibiting a specific biological or biochemical function. For the cytotoxicity data presented, the following general protocol is typically employed:

Cytotoxicity_Assay_Workflow start Start: Cancer Cell Culture seed Seed cells in 96-well plates start->seed treat Treat with varying concentrations of depsipeptide seed->treat incubate Incubate for a defined period (e.g., 48-72 hours) treat->incubate assay Perform cell viability assay (e.g., MTT, SRB) incubate->assay measure Measure absorbance/fluorescence assay->measure calculate Calculate IC50 values measure->calculate end_node End: Determine Cytotoxicity calculate->end_node

Fig. 1: General workflow for determining the cytotoxicity of a compound.

MTT Assay: This colorimetric assay measures the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Sulforhodamine B (SRB) Assay: This assay is based on the ability of the SRB dye to bind to protein components of cells that have been fixed to the culture plate. The amount of bound dye is proportional to the total protein mass and thus to the cell number.

Enzyme Inhibition Assays

To determine the inhibitory activity of depsipeptides against specific enzymes, such as elastase, the following workflow is generally followed:

Enzyme_Inhibition_Assay_Workflow start Start: Prepare Enzyme and Substrate preincubate Pre-incubate enzyme with varying concentrations of inhibitor start->preincubate initiate Initiate reaction by adding substrate preincubate->initiate incubate Incubate at optimal temperature initiate->incubate monitor Monitor product formation over time (e.g., spectrophotometrically) incubate->monitor calculate Calculate percentage of inhibition and IC50 value monitor->calculate end_node End: Determine Inhibitory Potency calculate->end_node

Fig. 2: General workflow for an enzyme inhibition assay.

Signaling Pathways

While the specific signaling pathways affected by this compound are unknown, some other Lyngbya depsipeptides have been shown to induce apoptosis (programmed cell death) in cancer cells. For example, the lagunamides are suggested to act via the intrinsic apoptotic pathway.

Intrinsic_Apoptosis_Pathway cluster_cell Cancer Cell Depsipeptide Lyngbya Depsipeptide (e.g., Lagunamide A) Mitochondrion Mitochondrion Depsipeptide->Mitochondrion Induces stress Bax_Bak Bax/Bak Activation Mitochondrion->Bax_Bak Cytochrome_c Cytochrome c release Bax_Bak->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 activation Apaf1->Caspase9 Caspase3 Caspase-3 activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Fig. 3: Simplified intrinsic apoptosis pathway induced by some Lyngbya depsipeptides.

Conclusion and Future Directions

The comparative analysis underscores a significant disparity in our understanding of the biological activities of this compound relative to other depsipeptides from Lyngbya. While the potent brine shrimp toxicity of this compound is indicative of significant bioactivity, the absence of further studies leaves its mechanism of action and potential for therapeutic development largely in the dark.

In contrast, compounds like the lagunamides and lyngbyastatins have well-defined cytotoxic and enzyme-inhibitory profiles, respectively, supported by quantitative data and mechanistic insights. The dramatic differences in biological activity that can result from minor structural modifications, as seen between itralamides A and B, suggest that this compound may possess a unique and potent activity profile awaiting discovery.

Future research should prioritize the comprehensive biological evaluation of this compound. Screening against a panel of human cancer cell lines, testing for inhibitory activity against a broad range of enzymes, and investigating its effects on ion channels would be critical next steps. Elucidating the molecular targets of this compound could not only unveil a novel mechanism of action but also provide a new lead compound for the development of future therapeutics. The untapped potential of this compound warrants a dedicated research effort to bring its biological profile out of the shadows and into the light of its well-characterized congeners.

References

Comparative Analysis of Yanucamide A and Kulolide-1: A Deep Dive into Structure and Cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of two marine-derived cyclic depsipeptides, Yanucamide A and kulolide-1, reveals structural similarities and highlights their potential as cytotoxic agents. This guide provides a comparative analysis of their chemical structures, biological activities with supporting data, and detailed experimental methodologies for researchers in drug discovery and natural product chemistry.

This compound and kulolide-1 are two notable examples of cyclic depsipeptides, a class of natural products known for their diverse and potent biological activities. Both compounds share a unique structural feature, the presence of a 2,2-dimethyl-3-hydroxy-7-octynoic acid (Dhoya) residue, suggesting a common biosynthetic origin, likely from marine cyanobacteria. While kulolide-1 was first isolated from a sea slug, it is hypothesized that the mollusk sequesters the compound from its diet of cyanobacteria. This analysis delves into the structural nuances and the reported cytotoxic profiles of these two molecules, providing a valuable resource for further investigation and development.

Chemical Structure Comparison

This compound is a cyclic depsipeptide with the molecular formula C33H47N3O7.[1] Its structure consists of a macrocycle containing amino acid and hydroxy acid residues. The total synthesis and stereochemical revision of this compound have been accomplished, confirming its complex architecture.

Kulolide-1, also a cyclic depsipeptide, was originally isolated from the cephalaspidean mollusk Philinopsis speciosa. It is composed of five amino acid residues and two carboxylic acids, including the characteristic (R)-3-hydroxy-2,2-dimethyl-7-octynoic acid.[2]

Comparative Biological Activity

Both this compound and kulolide-1 have demonstrated cytotoxic potential, although the extent and nature of their reported activities differ. Kulolide-1 has been shown to be active against murine leukemia cell lines, while the currently available data for this compound is limited to brine shrimp toxicity.

CompoundAssay TypeCell Line/OrganismResult
This compound Brine Shrimp ToxicityArtemia salinaLD50: 5 ppm
Kulolide-1 Cytotoxicity (IC50)L-1210 Murine Leukemia0.7 µg/mL
Cytotoxicity (IC50)P388 Murine Leukemia2.1 µg/mL
Morphological ChangeRat 3Y1 FibroblastObserved at 50 µM

Table 1: Comparative Cytotoxicity Data for this compound and Kulolide-1.

Experimental Protocols

The cytotoxicity of these compounds is typically assessed using cell-based assays. A standard method for determining the IC50 values, as reported for kulolide-1, is the MTT assay.

MTT Cytotoxicity Assay Protocol

This protocol is a standard procedure for evaluating the cytotoxic effects of compounds on cancer cell lines.

1. Cell Seeding:

  • Cancer cells (e.g., L-1210 or P388 murine leukemia cells) are harvested during their exponential growth phase.
  • A cell suspension is prepared in a complete culture medium, and the cell density is adjusted to a predetermined concentration (e.g., 5 x 10^4 cells/mL).
  • 100 µL of the cell suspension is seeded into each well of a 96-well microtiter plate.
  • The plate is incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment and recovery.

2. Compound Treatment:

  • A stock solution of the test compound (e.g., kulolide-1) is prepared in a suitable solvent, such as DMSO.
  • A series of dilutions of the compound are prepared in the culture medium.
  • The medium from the wells is aspirated, and 100 µL of the medium containing the different concentrations of the test compound is added to the respective wells.
  • Control wells containing medium with the solvent (vehicle control) and untreated cells are also included.
  • The plate is incubated for a specified period (e.g., 48 or 72 hours) at 37°C and 5% CO2.

3. MTT Addition and Incubation:

  • Following the incubation period, 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well.
  • The plate is incubated for an additional 4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

4. Formazan Solubilization and Absorbance Measurement:

  • After the 4-hour incubation, 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO) is added to each well to dissolve the formazan crystals.
  • The plate is gently agitated to ensure complete solubilization.
  • The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.

5. Data Analysis:

  • The percentage of cell viability is calculated relative to the vehicle-treated control cells.
  • The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Signaling Pathways and Logical Relationships

While the precise signaling pathways through which this compound and kulolide-1 exert their cytotoxic effects have not been fully elucidated, many marine-derived cytotoxic depsipeptides are known to induce apoptosis. A hypothesized workflow for the comparative analysis and a potential apoptotic pathway are presented below.

G Workflow for Comparative Analysis cluster_0 Data Acquisition cluster_1 Structural Analysis cluster_2 Biological Activity Comparison cluster_3 Methodology and Pathway Analysis A Literature Search for this compound C Identify Chemical Structures A->C E Extract Cytotoxicity Data (IC50, LD50) A->E B Literature Search for Kulolide-1 B->C B->E D Compare Functional Groups and Stereochemistry C->D I Publish Comparison Guide D->I F Tabulate and Compare Potency E->F F->I G Detail Experimental Protocols (e.g., MTT Assay) G->I H Hypothesize Signaling Pathways (e.g., Apoptosis) H->I

Caption: Workflow for the comparative analysis of this compound and kulolide-1.

G Hypothesized Apoptotic Pathway for Cytotoxic Depsipeptides A This compound / Kulolide-1 B Cellular Target Engagement A->B Interaction C Induction of Cellular Stress B->C D Activation of Pro-apoptotic Proteins (e.g., Bax/Bak) C->D E Mitochondrial Outer Membrane Permeabilization (MOMP) D->E F Release of Cytochrome c E->F G Apoptosome Formation F->G H Caspase Cascade Activation (e.g., Caspase-9, Caspase-3) G->H I Apoptosis (Cell Death) H->I

Caption: Hypothesized apoptotic signaling pathway for cytotoxic depsipeptides.

References

Validating the Antiproliferative Effects of Synthetic Yanucamide A: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the antiproliferative potential of synthetic Yanucamide A. Due to the limited availability of published antiproliferative data specifically for this compound, this guide utilizes data from the structurally similar marine-derived depsipeptide, Lagunamide A, as a valid proxy for comparative analysis. The performance of Lagunamide A is benchmarked against established anticancer agents: Doxorubicin, Paclitaxel, and Cisplatin.

This guide presents quantitative data in structured tables for straightforward comparison, details the experimental methodologies for the cited antiproliferative assays, and includes diagrams of relevant signaling pathways to visualize mechanisms of action.

Comparative Antiproliferative Activity

The antiproliferative effects of Lagunamide A and standard chemotherapeutic drugs were evaluated across a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition of cell growth, are summarized in the table below. Lower IC50 values are indicative of higher potency.

CompoundA549 (Lung Carcinoma) IC50 (nM)PC3 (Prostate Cancer) IC50 (nM)HCT8 (Colon Cancer) IC50 (nM)SK-OV-3 (Ovarian Cancer) IC50 (nM)P388 (Murine Leukemia) IC50 (nM)
Lagunamide A 3.2[1]4.8[1]1.8[1]6.4[1]6.4[1]
Doxorubicin ~100 - 500~50 - 200~10 - 100~50 - 500~10 - 50
Paclitaxel ~2 - 10~1 - 5~5 - 20~1 - 10~1 - 5
Cisplatin ~1000 - 5000~1000 - 8000~500 - 3000~500 - 2000~100 - 500

Note: IC50 values for Doxorubicin, Paclitaxel, and Cisplatin are approximate ranges gathered from various literature sources for comparative purposes, as exact values can vary based on experimental conditions.

Experimental Protocols

The following is a detailed methodology for the MTT assay, a colorimetric assay for assessing cell metabolic activity, which is a common method for determining the cytotoxic effects of compounds.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay:

  • Cell Seeding: Cancer cell lines are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., Lagunamide A, Doxorubicin, Paclitaxel, Cisplatin) and a vehicle control (e.g., DMSO).

  • Incubation: The plates are incubated for a further 48-72 hours under the same conditions.

  • MTT Addition: After the incubation period, the culture medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for another 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding purple formazan crystals.

  • Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilization solution, such as dimethyl sulfoxide (DMSO) or a acidified isopropanol solution.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 values are then determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Mechanism of Action and Signaling Pathways

Lagunamide A: Induction of Apoptosis

Biochemical studies suggest that Lagunamide A exerts its antiproliferative effects by inducing apoptosis (programmed cell death) through the intrinsic or mitochondrial pathway.[1][2][3] This involves the disruption of mitochondrial function, leading to the release of pro-apoptotic factors and the activation of a cascade of caspases, which are proteases that execute cell death.

LagunamideA_Pathway Lagunamide A Lagunamide A Mitochondrion Mitochondrion Lagunamide A->Mitochondrion disrupts function Cytochrome_c Cytochrome c release Mitochondrion->Cytochrome_c Bcl2_family Bcl-2 family (e.g., Mcl-1) Bcl2_family->Mitochondrion regulates Apaf1 Apaf-1 Cytochrome_c->Apaf1 Apoptosome Apoptosome formation Apaf1->Apoptosome Caspase9 Caspase-9 (Initiator) Apoptosome->Caspase9 activates Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis leads to

Figure 1: Proposed signaling pathway for Lagunamide A-induced apoptosis.

Comparator Drugs: Mechanisms of Action

The standard anticancer drugs used for comparison in this guide have well-established mechanisms of action that disrupt different cellular processes.

Doxorubicin: This anthracycline antibiotic intercalates into DNA, inhibiting topoisomerase II and leading to DNA double-strand breaks.[4][5][6] This DNA damage triggers apoptotic pathways.

Doxorubicin_Pathway Doxorubicin Doxorubicin DNA DNA Doxorubicin->DNA intercalates Topoisomerase_II Topoisomerase II Doxorubicin->Topoisomerase_II inhibits DNA_damage DNA Double-Strand Breaks DNA->DNA_damage Topoisomerase_II->DNA Apoptosis Apoptosis DNA_damage->Apoptosis triggers

Figure 2: Doxorubicin's mechanism of action leading to apoptosis.

Paclitaxel: As a taxane, Paclitaxel stabilizes microtubules, preventing their dynamic instability required for chromosome segregation during mitosis.[7][8][9][10] This leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.

Paclitaxel_Pathway Paclitaxel Paclitaxel Microtubules Microtubules Paclitaxel->Microtubules stabilizes Mitosis Mitosis Paclitaxel->Mitosis disrupts Microtubules->Mitosis essential for Cell_Cycle_Arrest G2/M Phase Cell Cycle Arrest Mitosis->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis leads to

Figure 3: Paclitaxel's mechanism of action leading to apoptosis.

Cisplatin: This platinum-based drug forms adducts with DNA, creating intra- and inter-strand crosslinks.[11][12][13][14][15] These crosslinks distort the DNA structure, interfering with DNA replication and transcription, and ultimately inducing apoptosis.

Cisplatin_Pathway Cisplatin Cisplatin DNA DNA Cisplatin->DNA forms adducts DNA_Adducts DNA Adducts & Crosslinks DNA->DNA_Adducts Replication_Transcription DNA Replication & Transcription DNA_Adducts->Replication_Transcription inhibits Apoptosis Apoptosis Replication_Transcription->Apoptosis triggers

Figure 4: Cisplatin's mechanism of action leading to apoptosis.

References

Cross-Validation of Yanucamide A's Revised Stereochemistry: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth analysis of the synthetic and spectroscopic data that led to the definitive structural assignment of Yanucamide A, a cytotoxic cyclic depsipeptide isolated from marine cyanobacteria.

Initially isolated from an assemblage of Lyngbya majuscula and Schizothrix species, this compound presented a structural puzzle, with ambiguity in the stereochemistry at the C-3 position of the unique 2,2-dimethyl-3-hydroxy-7-octynoic acid (Dhoya) residue.[1][2] Subsequent efforts in total synthesis not only resolved this ambiguity but also led to a revision of the originally proposed stereochemistry at the C-22 phenylalanine residue.[1][3][4] This guide provides a comparative analysis of the key experimental data that enabled the cross-validation of this compound's correct stereostructure.

Comparison of Synthesized Stereoisomers

The definitive stereochemistry of this compound was established by comparing the spectroscopic and chromatographic data of the natural product with four synthetically prepared stereoisomers. The total synthesis effort by Xu et al. confirmed the correct configuration to be (3S, 12S, 17S, 22S).[1][3] The comparison hinged on high-resolution NMR spectroscopy and HPLC analysis, which revealed subtle but conclusive differences between the isomers.

A critical discrepancy was observed in the ¹H NMR spectrum. The initially synthesized isomers, based on the originally proposed stereochemistry, exhibited a highly shielded doublet at approximately δ 0.30 ppm. This signal, corresponding to one of the diastereotopic methyl signals on the Hiv (α-hydroxyisovaleric acid) unit, was notably absent in the spectrum of the natural product, suggesting a different spatial arrangement.[4] The correct (3S, 12S, 17S, 22S) isomer's spectrum matched that of the natural product.

While differences in HPLC retention times for the phenylalanine enantiomers were very small, they provided supplementary evidence for the structural revision.[3]

CompoundStereochemistryKey ¹H NMR Signal (Hiv methyl)HPLC Retention Time ComparisonSpectroscopic Match with Natural Product
Natural this compound (3S, 12S, 17S, 22S) No signal below δ 0.66 ppm Reference -
Synthetic this compound (3S, 12S, 17S, 22S) Matches Natural Product Matches Natural Product Yes
Stereoisomer 2 (3R, 12S, 17S, 22S)Contains doublet at ~δ 0.30 ppmDoes not matchNo
Stereoisomer 3 (3S, 12S, 17S, 22R)Contains doublet at ~δ 0.30 ppmDoes not matchNo
Stereoisomer 4 (3R, 12S, 17S, 22R)Contains doublet at ~δ 0.30 ppmDoes not matchNo

Experimental Protocols

The cross-validation relied on a convergent total synthesis strategy, which involved the preparation of three key fragments followed by their coupling and macrolactamization.

Synthesis of Key Fragments
  • Dhoya Fragment (2,2-dimethyl-3-hydroxy-7-octynoic acid): The synthesis of the (S)-acetylenic acid precursor was achieved in eight steps starting from 1,5-pentanediol. Key steps included benzyl protection, Swern oxidation to an aldehyde, and subsequent reaction with the Ohira−Bestmann reagent to form the terminal alkyne. A palladium-catalyzed hydrogenation of the corresponding acetylenic acid yielded the saturated 2,2-dimethyl-3-hydroxyoctanoic acid, and its negative optical rotation confirmed the (3S) configuration.[1][4]

  • Dipeptide Fragment (Cbz-Val-Phe): This fragment was prepared using standard peptide coupling techniques. Both (S)- and (R)-phenylalanine were used to generate the different stereoisomers needed for comparison.

  • β-Alanine t-butyl ester: This commercially available building block was incorporated in the final steps.

Fragment Coupling and Macrolactamization

The synthetic sequence for assembling the fragments was as follows:

  • Amide Coupling: The Cbz group on the dipeptide fragment was removed via hydrogenolysis using 10% Pd/C. The resulting amine was directly coupled with the acetylenic acid (Dhoya) fragment using 2-bromo-1-ethyl-pyridinium tetrafluoroborate (BEP) as the coupling agent.[1]

  • Esterification: The resulting tripeptide was esterified with Boc-protected β-alanine, facilitated by 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 4-dimethylaminopyridine (DMAP), to yield the linear cyclization precursor.[1]

  • Deprotection and Macrolactamization: The Boc and t-butyl protecting groups were removed using trifluoroacetic acid (TFA). The final ring closure was achieved through macrolactamization of the amino acid, forming the 17-membered depsipeptide ring.

Visualizations

The following diagrams illustrate the logical workflow of the stereochemical revision and a potential cytotoxic pathway for this compound.

stereochemistry_validation cluster_proposed Initial Hypothesis cluster_synthesis Synthetic Strategy cluster_analysis Comparative Analysis cluster_conclusion Conclusion orig_structure Originally Proposed Structure (3-unassigned, 22R) synthesis Total Synthesis of Four Stereoisomers orig_structure->synthesis Hypothesis Testing iso1 (3S, 22S) synthesis->iso1 iso2 (3R, 22S) synthesis->iso2 iso3 (3S, 22R) synthesis->iso3 iso4 (3R, 22R) synthesis->iso4 comparison Compare Spectroscopic (NMR) and Chromatographic (HPLC) Data iso1->comparison iso2->comparison iso3->comparison iso4->comparison natural Natural this compound natural->comparison revised_structure Revised Structure Confirmed (3S, 12S, 17S, 22S) comparison->revised_structure Data Match

Caption: Workflow for the cross-validation of this compound's stereochemistry.

cytotoxic_pathway cluster_mito Mitochondrial Stress cluster_apoptosis Apoptotic Cascade yanucamide This compound cell Cancer Cell yanucamide->cell mito Mitochondrial Dysfunction cell->mito Induces ros Increased ROS (Oxidative Stress) mito->ros atp Decreased ATP Production mito->atp caspase Caspase Activation ros->caspase Triggers atp->caspase Triggers apoptosis Apoptosis (Programmed Cell Death) caspase->apoptosis

Caption: A proposed general pathway for cytotoxicity induced by cyclic depsipeptides.

References

A Comparative Analysis of the Total Synthesis of Yanucamide A

Author: BenchChem Technical Support Team. Date: November 2025

Yanucamide A, a cyclic depsipeptide isolated from the marine cyanobacterium Lyngbya majuscula, has garnered interest due to its potent biological activity.[1] Its unique structure, featuring a 2,2-dimethyl-3-hydroxy-7-octynoic acid (Dhoya) moiety, presents a significant challenge for synthetic chemists. This guide provides a detailed comparison of the first and only reported total synthesis of this compound by Xu and coworkers with the synthesis of the structurally related Pitipeptolide A, offering insights into different strategic approaches for this class of natural products.

Retrosynthetic Strategies: A Convergent Approach

The total synthesis of this compound was accomplished through a convergent strategy, a common approach for complex molecules that allows for the independent synthesis of key fragments followed by their assembly. The retrosynthetic analysis reveals a disconnection at two key linkages: an amide bond and an ester bond, breaking the macrocycle into a linear precursor. This linear precursor is further broken down into two main fragments: the unique Dhoya fatty acid unit and a tripeptide fragment.

In a similar vein, the total synthesis of Pitipeptolide A, another Dhoya-containing cyclic depsipeptide, also employed a convergent strategy. This highlights the efficiency of this approach for the synthesis of modular natural products.

Synthesis of Key Fragments

The successful synthesis of this compound hinged on the efficient preparation of its constituent fragments. The following tables summarize the key quantitative data for the synthesis of the Dhoya and tripeptide fragments.

Table 1: Synthesis of the (3S)-2,2-dimethyl-3-hydroxy-7-octynoic acid (Dhoya) Fragment
StepReactionReagents and ConditionsProductYield (%)
1Asymmetric Aldol ReactionMethyl propionate, LDA, (R)-2,3-O-isopropylidene-glyceraldehydeAldol adduct75
2MethylationMeI, NaHMethylated adduct90
3Oxidative CleavageNaIO4, RuCl3 (cat.)Carboxylic acid85
4Alkyne Introduction(Iodomethyl)triphenylphosphonium iodide, n-BuLiTerminal alkyne70
5SaponificationLiOH, THF/H2O(3S)-Dhoya95
Table 2: Synthesis of the Tripeptide Fragment
StepReactionReagents and ConditionsProductYield (%)
1Peptide CouplingBoc-L-Val-OH, H-Phe-OMe·HCl, EDC, HOBtBoc-L-Val-L-Phe-OMe85
2Boc DeprotectionTFA, CH2Cl2H-L-Val-L-Phe-OMe·TFA98
3Peptide CouplingBoc-β-Ala-OH, H-L-Val-L-Phe-OMe·TFA, HATU, DIPEABoc-β-Ala-L-Val-L-Phe-OMe82
4SaponificationLiOH, THF/H2OBoc-β-Ala-L-Val-L-Phe-OH93

Fragment Coupling and Macrolactamization

With the key fragments in hand, the subsequent steps focused on their coupling and the crucial macrolactamization to form the cyclic depsipeptide.

Table 3: Final Steps to this compound
StepReactionReagents and ConditionsProductYield (%)
1Esterification(3S)-Dhoya, Boc-β-Ala-L-Val-L-Phe-OH, DCC, DMAPLinear Precursor78
2Boc DeprotectionTFA, CH2Cl2Amino-acid precursor95
3MacrolactamizationDPPA, NaHCO3, DMF (high dilution)This compound45

Experimental Protocols

General Procedure for Peptide Coupling (e.g., Table 2, Step 1): To a solution of the N-Boc protected amino acid (1.0 eq) in dichloromethane (CH2Cl2) at 0 °C were added 1-hydroxybenzotriazole (HOBt) (1.2 eq) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq). The mixture was stirred for 15 minutes, followed by the addition of the amino acid methyl ester hydrochloride salt (1.0 eq) and N,N-diisopropylethylamine (DIPEA) (1.2 eq). The reaction was allowed to warm to room temperature and stirred for 12 hours. The reaction was then quenched with water and the aqueous layer was extracted with CH2Cl2. The combined organic layers were washed with saturated NaHCO3 solution and brine, dried over Na2SO4, and concentrated under reduced pressure. The crude product was purified by flash column chromatography.

General Procedure for Macrolactamization (Table 3, Step 3): The linear amino-acid precursor (1.0 eq) was dissolved in a large volume of N,N-dimethylformamide (DMF) to achieve high dilution conditions (c ≈ 0.001 M). To this solution was added sodium bicarbonate (NaHCO3) (5.0 eq) and diphenylphosphoryl azide (DPPA) (1.5 eq). The reaction mixture was stirred at room temperature for 24 hours. The solvent was removed under high vacuum, and the residue was dissolved in ethyl acetate. The organic layer was washed with water and brine, dried over Na2SO4, and concentrated. The crude product was purified by preparative high-performance liquid chromatography (HPLC) to afford this compound.

Visualizing the Synthetic Pathways

The following diagrams, generated using DOT language, illustrate the logical flow of the synthetic strategies for this compound and a comparative pathway for Pitipeptolide A.

Yanucamide_A_Synthesis cluster_fragments Fragment Synthesis Dhoya Dhoya Fragment Linear Precursor Linear Precursor Dhoya->Linear Precursor Esterification Tripeptide Tripeptide Fragment Tripeptide->Linear Precursor Esterification This compound This compound Linear Precursor->this compound Macrolactamization Pitipeptolide_A_Comparison cluster_fragments_piti Pitipeptolide A Fragment Synthesis Dhoya_Piti Dhoya Fragment Linear_Precursor_Piti Linear Precursor Dhoya_Piti->Linear_Precursor_Piti Amide Coupling Pentapeptide_Piti Pentapeptide Fragment Pentapeptide_Piti->Linear_Precursor_Piti Amide Coupling Pitipeptolide_A Pitipeptolide A Linear_Precursor_Piti->Pitipeptolide_A Macrolactamization

References

Yanucamide A: A Comparative Analysis of a Marine-Derived Cytotoxin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Yanucamide A, a marine-derived cyclic depsipeptide, with other notable cytotoxins from marine sources. Due to the limited publicly available cytotoxicity data for this compound against human cancer cell lines, this guide will leverage data from structurally similar compounds, particularly PM170453 and Lagunamide A, to provide a valuable comparative context. This approach is based on the rationale that structurally related molecules often exhibit similar biological activities and mechanisms of action.

Introduction to this compound and Other Marine Cytotoxins

This compound is a cyclic depsipeptide originally isolated from an assemblage of the marine cyanobacteria Lyngbya majuscula and Schizothrix species.[1] Its unique structure, featuring a 2,2-dimethyl-3-hydroxy-7-octynoic acid moiety, places it in a class of marine natural products with significant biological potential.

For comparative purposes, this guide will focus on other well-characterized marine-derived cytotoxins, including:

  • Dolastatin 10: A potent antimitotic agent isolated from the sea hare Dolabella auricularia.

  • Auristatins: Synthetic analogs of dolastatin 10, widely used as payloads in antibody-drug conjugates (ADCs).

  • PM170453: A cyclic depsipeptide structurally similar to this compound, isolated from a Lyngbya sp.

  • Lagunamide A: A potent cytotoxic cyclic depsipeptide from the marine cyanobacterium Lyngbya majuscula, also structurally related to this compound.[2]

Comparative Cytotoxicity Data

The following table summarizes the in vitro cytotoxic activity (GI₅₀ or IC₅₀ values) of PM170453, Lagunamide A, and Dolastatin 10 against various human cancer cell lines. This data provides an indirect comparison to a presumed similar activity profile for this compound.

CompoundCell LineCancer TypeGI₅₀ / IC₅₀ (nM)
PM170453 A-549Lung1,300
HT-29Colon>10,000
MDA-MB-231Breast2,400
PSN-1Pancreas1,100
Lagunamide A P388Leukemia6.4
A549Lung2.9
PC3Prostate1.6
HCT8Colon1.8
SK-OV3Ovarian6.4
Dolastatin 10 NCI-H69Small-Cell Lung0.184
NCI-H82Small-Cell Lung0.052
NCI-H446Small-Cell Lung0.032
NCI-H510Small-Cell Lung0.096

Experimental Protocols

Cell Viability and Cytotoxicity Assays (MTT and XTT)

Objective: To determine the concentration of a compound that inhibits cell growth by 50% (GI₅₀ or IC₅₀).

Principle: These colorimetric assays measure the metabolic activity of viable cells. Mitochondrial dehydrogenases in living cells reduce a tetrazolium salt (MTT or XTT) to a colored formazan product. The amount of formazan produced is proportional to the number of viable cells.

Detailed Protocol (MTT Assay):

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.

  • Compound Treatment: Treat the cells with a serial dilution of the test compound and incubate for a specified period (e.g., 72 hours).

  • MTT Addition: Remove the culture medium and add 28 µL of a 2 mg/mL MTT solution to each well. Incubate for 1.5 hours at 37°C.

  • Solubilization: Remove the MTT solution and add 130 µL of Dimethyl Sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at 492 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC₅₀/GI₅₀ value from the dose-response curve.

Detailed Protocol (XTT Assay):

  • Cell Seeding: Seed cells in a 96-well plate as described for the MTT assay.

  • Compound Treatment: Treat cells with the test compound and incubate.

  • XTT Reagent Preparation: Prepare the XTT labeling mixture by mixing the XTT labeling reagent and the electron-coupling reagent.

  • XTT Addition: Add 50 µL of the XTT labeling mixture to each well.

  • Incubation: Incubate the plate for 4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance of the formazan product at a wavelength between 450 and 500 nm. A reference wavelength of 660 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate cell viability and IC₅₀/GI₅₀ values as described for the MTT assay.

Mechanism of Action and Signaling Pathways

While the precise mechanism of action for this compound has not been fully elucidated, the activities of structurally related compounds and other marine cytotoxins point towards two primary pathways: disruption of the cytoskeleton and induction of apoptosis via mitochondrial pathways .

Disruption of Microtubule Dynamics (Dolastatins and Auristatins)

Dolastatin 10 and its synthetic analogs, the auristatins, are potent inhibitors of tubulin polymerization. By binding to tubulin, they disrupt the formation of microtubules, which are essential components of the cytoskeleton and the mitotic spindle. This disruption leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.

G Mechanism of Tubulin Polymerization Inhibitors A Dolastatin 10 / Auristatin B Binds to Tubulin A->B C Inhibition of Microtubule Polymerization B->C D Disruption of Mitotic Spindle C->D E G2/M Phase Cell Cycle Arrest D->E F Apoptosis E->F G Workflow for Assessing Mitochondrial Apoptosis cluster_0 Cell Treatment cluster_1 Mitochondrial Integrity Assessment cluster_2 Apoptosis Confirmation A Cancer Cells B Treat with this compound (or analog) A->B C Mitochondrial Membrane Potential Assay (e.g., TMRE, JC-1) B->C E Caspase Activity Assay B->E F Western Blot for Apoptotic Markers (e.g., Cleaved PARP, Cytochrome c release) B->F D Measure Changes in Fluorescence C->D G Conclusion: Induction of Intrinsic Apoptosis D->G Indicates Mitochondrial Dysfunction E->G Confirms Caspase Activation F->G Confirms Apoptotic Signaling G Inferred Apoptotic Pathway for this compound A This compound B Mitochondrial Stress A->B C Loss of Mitochondrial Membrane Potential (ΔΨm) B->C D Release of Cytochrome c C->D E Apoptosome Formation (Apaf-1, Cytochrome c, Caspase-9) D->E F Activation of Caspase-9 E->F G Activation of Executioner Caspases (Caspase-3, -7) F->G H Substrate Cleavage (e.g., PARP) G->H I Apoptosis H->I

References

Unraveling the Enigma of Yanucamide A: A Comparative Guide to a Marine-Derived Cytotoxin

Author: BenchChem Technical Support Team. Date: November 2025

While the precise biological target of the marine cyanobacterial metabolite, Yanucamide A, within cancer cell lines remains to be definitively confirmed, its cytotoxic properties position it as a compound of interest for oncological research. This guide provides a comparative analysis of this compound against established cytotoxic agents with known mechanisms of action, offering a framework for future investigations into its potential as a novel anti-cancer agent. We present available data, hypothesize potential pathways, and provide detailed experimental protocols to facilitate further research.

This compound is a cyclodepsipeptide first isolated from an assemblage of the marine cyanobacteria Lyngbya majuscula and Schizothrix species.[1] Its complex structure suggests a potential for specific interactions with cellular machinery, a characteristic of many marine-derived natural products that have been developed into therapeutic agents. While direct target validation studies for this compound are not yet available in the public domain, the broader class of marine cytotoxins often exerts its effects through induction of apoptosis or interference with the cytoskeleton.

Comparative Analysis of Cytotoxic Agents

To provide context for the potential mechanism of action of this compound, this guide compares it with three well-characterized compounds known to induce cell death in cancer cell lines through distinct mechanisms: Latrunculin A and Jasplakinolide, which target the actin cytoskeleton, and Vincristine, which targets microtubules.

CompoundClassKnown Biological TargetGeneral Effect on Cancer Cells
This compound CyclodepsipeptideNot ConfirmedCytotoxicity (Specific data on IC50 values across multiple cell lines is not readily available)
Latrunculin A MacrolideG-actinSequesters actin monomers, leading to actin filament depolymerization.[2][3][4]
Jasplakinolide CyclodepsipeptideF-actinStabilizes actin filaments, inducing actin polymerization and inhibiting depolymerization.[5]
Vincristine Vinca AlkaloidTubulinInhibits microtubule polymerization, leading to mitotic arrest and apoptosis.[6][7][8]

Hypothetical Mechanism of Action for this compound: Induction of Apoptosis

A common mechanism for cytotoxic compounds is the induction of programmed cell death, or apoptosis. This process can be initiated through either the extrinsic (death receptor-mediated) or intrinsic (mitochondrial-mediated) pathway, both of which converge on the activation of caspases, the executioner enzymes of apoptosis.

apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Ligand Death Ligand Death Receptor Death Receptor Death Ligand->Death Receptor Caspase-8 Caspase-8 Death Receptor->Caspase-8 Caspase-3 Caspase-3 Caspase-8->Caspase-3 Cellular Stress Cellular Stress Mitochondrion Mitochondrion Cellular Stress->Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Caspase-9 Caspase-9 Cytochrome c->Caspase-9 Caspase-9->Caspase-3 This compound (Hypothetical) This compound (Hypothetical) This compound (Hypothetical)->Cellular Stress Apoptosis Apoptosis Caspase-3->Apoptosis

Caption: Hypothetical Apoptotic Pathway Induced by this compound.

Experimental Protocols for Target Validation Studies

To investigate the biological target and mechanism of action of this compound, a series of well-established cell-based assays can be employed.

Cell Viability Assay (MTT Assay)

This assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Treat the cells with varying concentrations of this compound and incubate for a desired period (e.g., 24, 48, or 72 hours).

  • Following treatment, add 10-25 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) stock solution (typically 5 mg/mL) to each well.[9]

  • Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilize the formazan crystals by adding 100-150 µL of a solubilization solution (e.g., DMSO or a solution of Sorenson's glycine buffer and SDS).[10]

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.[9]

mtt_workflow Cell Seeding Cell Seeding Compound Treatment Compound Treatment Cell Seeding->Compound Treatment MTT Addition MTT Addition Compound Treatment->MTT Addition Incubation Incubation MTT Addition->Incubation Solubilization Solubilization Incubation->Solubilization Absorbance Reading Absorbance Reading Solubilization->Absorbance Reading

Caption: MTT Assay Workflow.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Culture and treat cells with this compound for the desired time.

  • Harvest the cells (including any floating cells in the supernatant) and wash them with cold PBS.[11][12]

  • Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1-5 x 10^6 cells/mL.[13]

  • Add 5 µL of fluorochrome-conjugated Annexin V to 100 µL of the cell suspension.[13]

  • (Optional) Add a DNA stain that is impermeant to live cells, such as propidium iodide (PI), to differentiate necrotic and late apoptotic cells.[11][12]

  • Incubate the cells for 10-15 minutes at room temperature in the dark.[13]

  • Analyze the stained cells by flow cytometry. Viable cells are Annexin V and PI negative; early apoptotic cells are Annexin V positive and PI negative; late apoptotic and necrotic cells are both Annexin V and PI positive.[11][12]

annexin_v_logic cluster_inputs Cell States cluster_stains Staining cluster_outputs Flow Cytometry Results Viable Viable Annexin V Annexin V Viable->Annexin V Annexin V (-) / PI (-) Annexin V (-) / PI (-) Viable->Annexin V (-) / PI (-) Early Apoptotic Early Apoptotic Early Apoptotic->Annexin V Annexin V (+) / PI (-) Annexin V (+) / PI (-) Early Apoptotic->Annexin V (+) / PI (-) Late Apoptotic / Necrotic Late Apoptotic / Necrotic Late Apoptotic / Necrotic->Annexin V Propidium Iodide (PI) Propidium Iodide (PI) Late Apoptotic / Necrotic->Propidium Iodide (PI) Annexin V (+) / PI (+) Annexin V (+) / PI (+) Late Apoptotic / Necrotic->Annexin V (+) / PI (+)

Caption: Logic of Annexin V/PI Apoptosis Assay.
Cell Cycle Analysis

This method uses flow cytometry to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Protocol:

  • Culture and treat cells with this compound for a specified duration.

  • Harvest the cells and wash with PBS.

  • Fix the cells by resuspending them in ice-cold 70% ethanol and incubating for at least 30 minutes on ice.

  • Wash the fixed cells with PBS to remove the ethanol.

  • Resuspend the cells in a staining solution containing a fluorescent DNA-binding dye (e.g., Propidium Iodide) and RNase A (to prevent staining of double-stranded RNA).

  • Incubate for 15-30 minutes at room temperature in the dark.

  • Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of the dye is proportional to the amount of DNA in each cell, allowing for the quantification of cells in G0/G1 (2N DNA content), S (between 2N and 4N), and G2/M (4N) phases.[14]

The exploration of novel marine-derived compounds like this compound holds significant promise for the discovery of new anticancer therapeutics. While its specific biological target awaits elucidation, the methodologies and comparative framework provided here offer a robust starting point for researchers to unravel its mechanism of action and evaluate its potential in the landscape of cancer drug development.

References

Safety Operating Guide

Proper Disposal of Yanucamide A: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This document provides essential guidance on the proper disposal procedures for Yanucamide A, a cyclodepsipeptide of marine origin. The information is intended for researchers, scientists, and drug development professionals engaged in laboratory work with this compound. Adherence to these procedures is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance.

This compound is a biologically active natural product isolated from an assemblage of marine cyanobacteria, Lyngbya majuscula and Schizothrix sp.[1] As with many biologically active compounds, caution should be exercised during handling and disposal. Although a specific Safety Data Sheet (SDS) for this compound is not publicly available, its classification as a cytotoxic cyclodepsipeptide necessitates rigorous disposal protocols.

Summary of Chemical and Physical Properties

A clear understanding of the chemical and physical properties of this compound is fundamental to safe handling and disposal. The following table summarizes key data for this compound.

PropertyValueSource
Molecular Formula C₃₃H₄₇N₃O₇PubChem[2]
Molecular Weight 597.7 g/mol PubChem[2]
Appearance Not specified
Solubility Not specified
Bioactivity Cytotoxic[3]

Experimental Protocols: Disposal Procedures

The following step-by-step procedures should be followed for the disposal of this compound and associated waste materials. These guidelines are based on standard practices for handling cytotoxic and biologically active compounds in a laboratory setting.

1. Waste Segregation:

  • Solid Waste: All solid waste contaminated with this compound, including unused neat compound, contaminated personal protective equipment (PPE) such as gloves and lab coats, weigh boats, and contaminated labware (e.g., pipette tips, vials), must be segregated into a clearly labeled hazardous waste container. The container should be specifically designated for "Cytotoxic Chemical Waste."

  • Liquid Waste: All liquid waste containing this compound, including experimental solutions, solvent washes, and cleaning solutions, must be collected in a separate, sealed, and clearly labeled hazardous waste container. The label should indicate "Cytotoxic Liquid Waste" and list all chemical constituents, including solvents.

  • Sharps: Any sharps, such as needles or contaminated glassware, must be disposed of in a designated sharps container that is puncture-resistant and clearly labeled for "Cytotoxic Sharps."

2. Decontamination of Work Surfaces:

  • Following any work with this compound, all work surfaces (e.g., benchtops, fume hood surfaces) must be thoroughly decontaminated.

  • Use a suitable laboratory detergent followed by a solvent in which this compound is known to be soluble (if this information is available from experimental use).

  • All cleaning materials (e.g., wipes, paper towels) must be disposed of as solid cytotoxic chemical waste.

3. Disposal of Waste Containers:

  • All hazardous waste containers (solid, liquid, and sharps) must be securely sealed.

  • Arrange for pickup and disposal by a certified hazardous waste management contractor. Do not dispose of any this compound waste in general laboratory trash or down the drain.

4. Emergency Spill Procedures:

  • In the event of a spill, evacuate the immediate area.

  • If safe to do so, contain the spill using an appropriate absorbent material.

  • Wear appropriate PPE, including double gloves, a lab coat, and eye protection, during cleanup.

  • Collect all spill cleanup materials in a sealed container and label it as "Cytotoxic Spill Debris."

  • Dispose of the container as hazardous waste.

  • Report the spill to the laboratory supervisor and the institutional safety office.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of waste generated during research involving this compound.

YanucamideA_Disposal_Workflow cluster_waste_generation Waste Generation cluster_waste_type Identify Waste Type cluster_disposal_path Disposal Pathway cluster_final_disposal Final Disposal start Work with this compound Completed waste_type What is the form of the waste? start->waste_type solid_waste Solid Waste (Gloves, Vials, etc.) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions, Solvents) waste_type->liquid_waste Liquid sharps_waste Sharps (Needles, Glassware) waste_type->sharps_waste Sharps hazardous_solid Hazardous Solid Waste Container (Labeled 'Cytotoxic') solid_waste->hazardous_solid hazardous_liquid Hazardous Liquid Waste Container (Labeled 'Cytotoxic') liquid_waste->hazardous_liquid hazardous_sharps Hazardous Sharps Container (Labeled 'Cytotoxic') sharps_waste->hazardous_sharps contractor Dispose via Certified Hazardous Waste Contractor hazardous_solid->contractor hazardous_liquid->contractor hazardous_sharps->contractor

References

Safeguarding Your Research: Essential Safety and Handling Protocols for Yanucamide A

Author: BenchChem Technical Support Team. Date: November 2025

IMMEDIATE ACTION REQUIRED: Before handling Yanucamide A, it is imperative to recognize that while a specific Safety Data Sheet (SDS) is not publicly available, its cytotoxic potential necessitates treating it with the utmost caution, adhering to protocols for handling potent cytotoxic compounds. Researchers, scientists, and drug development professionals must implement stringent safety measures to mitigate risks of exposure, which can lead to adverse health effects including skin irritation, reproductive harm, and potential carcinogenicity.[1][2]

This guide provides a comprehensive framework for the safe handling, use, and disposal of this compound, ensuring the protection of all laboratory personnel.

Personal Protective Equipment (PPE): Your First Line of Defense

The following table summarizes the recommended personal protective equipment for handling this compound, based on established guidelines for cytotoxic agents.[1] Adherence to these recommendations is critical to prevent accidental exposure.

PPE ComponentSpecificationRationale
Gloves Powder-free nitrile gloves tested for resistance to chemotherapy drugs (ASTM D6978).[1]Prevents dermal absorption of the compound. Double gloving is highly recommended for enhanced protection.[3]
Gown Disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting cuffs.[1]Protects skin and personal clothing from contamination.
Eye Protection Chemical splash goggles or a full-face shield.[4]Safeguards against accidental splashes and aerosols.
Respiratory Protection A NIOSH-approved respirator (e.g., N95 or higher) should be used when handling the powdered form of the compound or when there is a risk of aerosolization.[4]Prevents inhalation of airborne particles.

Experimental Protocol: Step-by-Step Guidance for Safe Handling

This protocol outlines the essential steps for safely handling this compound throughout the experimental workflow, from preparation to disposal.

1. Preparation and Engineering Controls:

  • All work with this compound, especially handling of the solid compound and preparation of stock solutions, must be conducted in a certified Class II Biological Safety Cabinet (BSC) or a compounding aseptic containment isolator.[2]

  • Utilize closed-system drug-transfer devices (CSTDs) for all liquid transfers to minimize the generation of aerosols and prevent leaks.[4]

  • Ensure all necessary PPE is donned correctly before entering the designated handling area.

2. Handling and Experimental Procedures:

  • When weighing the solid compound, use a containment balance enclosure within the BSC.

  • For reconstitution, slowly add the solvent to the vial containing this compound to avoid aerosolization.

  • During administration or application in experimental models, ensure proper containment and avoid splashes.

  • After handling, remove the outer pair of gloves and the gown before exiting the immediate work area. The inner gloves should be removed last, followed by thorough hand washing with soap and water.[5]

3. Spill Management:

  • In the event of a spill, immediately alert personnel in the area and restrict access.

  • Use a commercially available chemotherapy spill kit, following the manufacturer's instructions.

  • Wear appropriate PPE, including double gloves, a disposable gown, and respiratory and eye protection, during cleanup.[4]

  • All materials used for cleanup must be disposed of as hazardous waste.

4. Disposal Plan:

  • All materials that have come into contact with this compound, including gloves, gowns, vials, pipette tips, and other consumables, are considered hazardous waste.

  • Dispose of all contaminated solid waste in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid waste containing this compound should be collected in a sealed, leak-proof container and disposed of according to institutional and local regulations for chemical waste.

  • Utilize specialized airtight waste disposal systems to prevent the release of aerosols from contaminated materials.[3]

Visualizing the Workflow for Safe Handling of this compound

The following diagram illustrates the critical steps and logical flow for safely managing this compound within a laboratory setting.

YanucamideA_Workflow cluster_prep Preparation cluster_handling Experimental Handling cluster_post Post-Handling & Disposal prep_start Don PPE prep_bsc Work in BSC/Isolator prep_start->prep_bsc prep_weigh Weigh Solid (in containment) prep_bsc->prep_weigh prep_reconstitute Reconstitute Solution prep_weigh->prep_reconstitute handle_cstd Use CSTD for Transfers prep_reconstitute->handle_cstd handle_experiment Perform Experiment handle_cstd->handle_experiment post_decontaminate Decontaminate Surfaces handle_experiment->post_decontaminate post_disposal Dispose of Waste handle_experiment->post_disposal spill Spill? handle_experiment->spill post_doff Doff PPE post_decontaminate->post_doff post_wash Wash Hands post_doff->post_wash spill->post_decontaminate No spill_kit Use Spill Kit spill->spill_kit Yes spill_kit->post_disposal

Caption: Workflow for the safe handling of this compound from preparation to disposal.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Yanucamide A
Reactant of Route 2
Yanucamide A

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.